Diprophylline
Description
Dyphylline is a theophylline derivative with broncho- and vasodilator properties. It is typically used in the management of asthma, cardiac dyspnea, and bronchitis.
Dyphylline has been reported in Haplophyllum patavinum and Haplophyllum tuberculatum with data available.
Dyphylline is a xanthine derivative. Dyphilline exerts bronchodilator effects and to a lesser extent vasodilator and diuretic properties. Dyphilline probably acts as a competitive inhibitor of phosphodiesterase which leads to an increase in intracellular cAMP. This results in relaxation of bronchial smooth muscle and other smooth muscles. Dyphylline may also antagonize adenosine receptors. Dyphylline is used in the treatment of acute bronchial asthma, chronic bronchitis and emphysema.
DYPHYLLINE is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1951 and is indicated for airway obstruction.
A THEOPHYLLINE derivative with broncho- and vasodilator properties. It is used in the treatment of asthma, cardiac dyspnea, and bronchitis.
Propriétés
IUPAC Name |
7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N4O4/c1-12-8-7(9(17)13(2)10(12)18)14(5-11-8)3-6(16)4-15/h5-6,15-16H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSCFJBIXMNOVSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6022975 | |
| Record name | Dyphylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dyphylline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014789 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>38.1 [ug/mL] (The mean of the results at pH 7.4), FREELY SOL IN WATER; 1 G IN 3 ML H2O @ 25 °C, SOL IN ALC: 2 G/100 ML; IN CHLOROFORM: 1 G/100 ML, 1.43e+01 g/L | |
| Record name | SID855557 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Dyphylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00651 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DYPHYLLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3322 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dyphylline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014789 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
CRYSTALS FROM ALCOHOL, WHITE AMORPHOUS SOLID | |
CAS No. |
479-18-5 | |
| Record name | Diprophylline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=479-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dyphylline [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000479185 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dyphylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00651 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | dyphylline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=756753 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dyphylline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40844 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | dyphylline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14305 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Purine-2,6-dione, 7-(2,3-dihydroxypropyl)-3,7-dihydro-1,3-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Dyphylline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6022975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diprophylline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.843 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DYPHYLLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/263T0E9RR9 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DYPHYLLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3322 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dyphylline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014789 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
155-157, 158 °C, 161.5 °C | |
| Record name | Dyphylline | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00651 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DYPHYLLINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3322 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dyphylline | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014789 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Diprophylline's Interaction with Adenosine Receptors: A Core Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Diprophylline, a xanthine derivative utilized for its bronchodilator properties in respiratory diseases, exerts its pharmacological effects through a dual mechanism: inhibition of phosphodiesterase (PDE) and antagonism of adenosine receptors.[1][2] This technical guide provides a comprehensive examination of the latter, focusing on the molecular interactions between this compound and the four subtypes of adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃). This document summarizes the available quantitative data on binding affinities, details the experimental protocols for determining these interactions, and presents the associated signaling pathways through explanatory diagrams.
Introduction to this compound and Adenosine Receptors
This compound, or 7-(2,3-dihydroxypropyl)theophylline, is a methylxanthine that has been used in the management of asthma and chronic obstructive pulmonary disease (COPD).[3] Its therapeutic effects are, in part, attributed to its ability to counteract the bronchoconstrictor effects of adenosine in the airways.[4]
Adenosine is an endogenous purine nucleoside that modulates a wide array of physiological processes by activating four distinct G protein-coupled receptors (GPCRs): A₁, A₂ₐ, A₂ₑ, and A₃.[5] These receptors are widely distributed throughout the body and are involved in regulating cardiovascular, neurological, inflammatory, and respiratory functions.[4][5] The A₁ and A₃ receptors typically couple to inhibitory G proteins (Gᵢ/ₒ), leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[6] Conversely, the A₂ₐ and A₂ₑ receptors couple to stimulatory G proteins (Gₛ), resulting in an increase in cAMP production.[6][7]
Quantitative Analysis of this compound's Affinity for Adenosine Receptors
The interaction of this compound with adenosine receptors is characterized by its binding affinity (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the absence of the endogenous ligand. A lower Ki value indicates a higher binding affinity.
A seminal study by Schwabe, Ukena, and Lohse in 1985 provided key insights into the affinity of various xanthine derivatives, including this compound, for A₁ and A₂ adenosine receptors. Their findings, along with data for other relevant xanthines, are summarized in the table below. It is important to note that specific binding affinity data for this compound at the A₂ₑ and A₃ receptor subtypes is limited, reflecting its generally low potency at these sites. Simple alkylxanthines are known to be weak antagonists at A₂ₑ and A₃ receptors, with affinities often in the high micromolar to millimolar range, which is generally considered pharmacologically insignificant.
| Compound | Receptor Subtype | Ki (nM) | Species/Tissue | Reference |
| This compound | A₁ | >10,000 | Rat | |
| This compound | A₂ₐ | Less potent than Xanthine | - | [1] |
| Xanthine | A₁ | 170,000 | Rat | [1] |
| Xanthine | A₂ₐ | 93,000 | Human Platelets | [1] |
| Theophylline | A₁ | ~10,000-30,000 | Various | |
| Theophylline | A₂ₐ | ~10,000-50,000 | Various | |
| Caffeine | A₁ | ~20,000-50,000 | Various | |
| Caffeine | A₂ₐ | ~10,000-40,000 | Various |
Table 1: Quantitative Binding Affinity Data for this compound and Other Xanthines at Adenosine Receptors.
Adenosine Receptor Signaling Pathways
The antagonism of adenosine receptors by this compound blocks the downstream signaling cascades initiated by adenosine. The following diagrams illustrate the canonical signaling pathways for Gᵢ/ₒ-coupled (A₁ and A₃) and Gₛ-coupled (A₂ₐ and A₂ₑ) adenosine receptors.
Canonical Adenosine Receptor Signaling Pathways
Experimental Protocols
The quantitative data presented in this guide are typically generated through two primary types of in vitro assays: radioligand binding assays and functional assays measuring cAMP accumulation.
Radioligand Binding Assay for Determining this compound's Affinity (Ki)
This assay directly measures the affinity of this compound for a specific adenosine receptor subtype by quantifying its ability to compete with a known radiolabeled ligand.
Objective: To determine the inhibitory constant (Ki) of this compound for each of the four adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃).
Materials:
-
Membrane preparations from cells stably expressing a single human adenosine receptor subtype (e.g., CHO or HEK293 cells).
-
Radioligands specific for each receptor subtype:
-
A₁: [³H]DPCPX (8-cyclopentyl-1,3-dipropylxanthine)
-
A₂ₐ: [³H]CGS 21680
-
A₂ₑ: [³H]ZM241385
-
A₃: [¹²⁵I]AB-MECA (N⁶-(4-Amino-3-[¹²⁵I]iodobenzyl)adenosine-5'-N-methyluronamide)
-
-
This compound solutions of varying concentrations.
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Methodology:
-
Membrane Preparation: Homogenize cells expressing the target adenosine receptor subtype in a suitable buffer and prepare a membrane fraction via centrifugation.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the appropriate radioligand (typically at its Kd concentration), and increasing concentrations of unlabeled this compound.
-
Incubation: Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound from unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the logarithm of the this compound concentration. Use non-linear regression to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Workflow for a Radioligand Binding Assay
cAMP Functional Assay for Determining this compound's Antagonism
This functional assay measures the ability of this compound to inhibit the modulation of adenylyl cyclase activity by an adenosine receptor agonist.
Objective: To determine the functional potency of this compound as an antagonist at each adenosine receptor subtype.
Materials:
-
Whole cells stably expressing a single human adenosine receptor subtype.
-
Adenosine receptor agonists:
-
A₁/A₃ (Gᵢ/ₒ-coupled): CPA (N⁶-cyclopentyladenosine)
-
A₂ₐ/A₂ₑ (Gₛ-coupled): NECA (5'-N-Ethylcarboxamidoadenosine)
-
-
Forskolin (an adenylyl cyclase activator, for Gᵢ/ₒ-coupled receptor assays).
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Methodology:
-
Cell Seeding: Seed cells expressing the target adenosine receptor subtype in a microplate and allow them to adhere.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of this compound or vehicle.
-
Agonist Stimulation:
-
For A₂ₐ/A₂ₑ Receptors (Gₛ): Add a dose-response range of the agonist (e.g., NECA).
-
For A₁/A₃ Receptors (Gᵢ/ₒ): Add a fixed, sub-maximal concentration of forskolin along with a dose-response range of the Gᵢ/ₒ-coupled agonist (e.g., CPA). The agonist will inhibit the forskolin-stimulated cAMP production.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
Cell Lysis and cAMP Detection: Terminate the reaction and lyse the cells. Measure the intracellular cAMP concentration using a commercial cAMP detection kit according to the manufacturer's protocol.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration in the presence and absence of different concentrations of this compound. Determine the EC₅₀ of the agonist in each condition. A rightward shift in the agonist dose-response curve in the presence of this compound indicates competitive antagonism. The Schild regression analysis can be used to determine the pA₂ value, which is a measure of the antagonist's potency.
Workflow for a cAMP Functional Assay
Conclusion
This compound functions as a non-selective, low-potency antagonist at adenosine receptors, with a more pronounced effect at the A₁ and A₂ₐ subtypes compared to A₂ₑ and A₃. Its mechanism of action involves the competitive inhibition of adenosine binding, thereby modulating downstream signaling pathways that regulate intracellular cAMP levels. The provided experimental protocols offer a framework for the quantitative assessment of these interactions, which is crucial for the characterization of existing and novel xanthine-based therapeutics. Further research to delineate the precise contribution of adenosine receptor antagonism versus phosphodiesterase inhibition to the overall clinical efficacy of this compound is warranted.
References
- 1. Xanthine derivatives as antagonists at A1 and A2 adenosine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Xanthines as Adenosine Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adenosine A3 receptors: novel ligands and paradoxical effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ptabdata.blob.core.windows.net [ptabdata.blob.core.windows.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. BindingDB BDBM82016 CAS_479-18-5::DYPHYLLINE::Dihydroxypropyltheophylline::this compound::Dylin::Dylix::Lufyllin::NSC_3182::Neothylline [bindingdb.org]
- 7. researchgate.net [researchgate.net]
Pharmacological Profile of Diprophylline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diprophylline (also known as dyphylline) is a xanthine derivative with established bronchodilator and vasodilator properties.[1][2][3] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and therapeutic applications. The information is presented to support research, scientific investigation, and drug development activities. All quantitative data are summarized in structured tables, and key methodologies and signaling pathways are detailed and visualized.
Introduction
This compound is a synthetic derivative of theophylline, classified as a methylxanthine.[4][5] It is utilized in the management of respiratory conditions characterized by bronchoconstriction, such as asthma and chronic obstructive pulmonary disease (COPD).[6] Unlike its parent compound, theophylline, this compound is not metabolized to theophylline in the body and exhibits its own distinct pharmacological characteristics. This guide aims to provide a detailed technical examination of this compound's pharmacological profile.
Mechanism of Action
This compound exerts its pharmacological effects through two primary mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[3]
Phosphodiesterase Inhibition
Adenosine Receptor Antagonism
This compound also acts as a non-selective antagonist at A1 and A2 adenosine receptors.[3][5] Adenosine, when bound to its receptors on bronchial smooth muscle, can induce bronchoconstriction. By blocking these receptors, this compound counteracts the bronchoconstrictive effects of endogenous adenosine. The binding affinity of this compound for adenosine receptors is reported to be relatively low, with a Ki value greater than 10,000 nM for both A1 and A2A receptors.
Signaling Pathways
The dual mechanism of action of this compound involves two key signaling pathways within the bronchial smooth muscle cells, as depicted in the following diagrams.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in several studies. Key parameters are summarized in the table below.
| Parameter | Value | Reference |
| Absorption | ||
| Bioavailability (Oral) | ~90% | [Stablein et al., 1983] |
| Time to Peak Concentration (Tmax) | 0.33 ± 0.0 h (Solution) | [Stablein et al., 1983] |
| 0.66 ± 0.0 h (Regular Tablet) | [Stablein et al., 1983] | |
| 2.13 ± 1.1 h (Sustained Release) | [Stablein et al., 1983] | |
| Distribution | ||
| Volume of Distribution (Vd) | 43.0 ± 3.9 L | [Stablein et al., 1983] |
| Plasma Protein Binding | 40% | [DrugInfoSys.com] |
| Metabolism | ||
| Metabolic Pathway | Not significantly metabolized | [MIMS Singapore] |
| Excretion | ||
| Primary Route | Renal (unchanged) | [MIMS Singapore] |
| Elimination Half-life (t½) | 2.16 ± 0.18 h (Solution) | [Stablein et al., 1983] |
| 2.59 ± 0.56 h (Tablet) | [Stablein et al., 1983] | |
| Clearance | 13.6 ± 1.7 L/h | [Stablein et al., 1983] |
Table 1: Summary of Pharmacokinetic Parameters of this compound in Healthy Adults
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the relaxation of bronchial smooth muscle, leading to bronchodilation. This effect is dose-dependent. Studies have also indicated a vasodilator effect.
| Parameter | Finding | Reference |
| Bronchodilator Effect | Dose-dependent bronchodilation observed in asthmatic patients. | [Magnussen et al., 1987] |
| Onset of Action | Rapid, particularly with oral solutions. | [Stablein et al., 1983] |
| Comparison with Theophylline | Generally considered less potent than theophylline. | [Magnussen et al., 1987] |
Table 2: Summary of Pharmacodynamic Properties of this compound
Therapeutic Uses
This compound is indicated for the treatment of respiratory conditions involving bronchospasm, including:
-
Asthma[6]
-
Chronic Obstructive Pulmonary Disease (COPD), including chronic bronchitis and emphysema[6]
Adverse Effects and Drug Interactions
The adverse effects of this compound are generally similar to those of other xanthine derivatives and can include nausea, vomiting, headache, and insomnia.[4] Due to its renal excretion, caution is advised in patients with impaired kidney function.[4] Probenecid has been shown to increase the plasma half-life of this compound.
Experimental Protocols
Detailed, step-by-step protocols for specific experiments with this compound are not widely available in the public literature. However, based on general pharmacological principles and methodologies, the following outlines can be used as a basis for designing experiments.
In Vitro Assessment of Bronchodilator Activity (Isolated Organ Bath)
This protocol provides a general framework for assessing the relaxant effect of this compound on airway smooth muscle.
-
Tissue Preparation: Isolate the trachea from a guinea pig and prepare tracheal ring segments.
-
Mounting: Suspend the tracheal rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.[7]
-
Contraction: Induce a stable contraction of the tracheal rings using a contractile agent such as histamine or methacholine.[7]
-
Drug Administration: Add cumulative concentrations of this compound to the organ bath.
-
Measurement: Record the changes in isometric tension to determine the concentration-response curve for this compound-induced relaxation.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the determination of this compound concentrations in biological matrices.
-
Sample Preparation: Precipitate proteins from the plasma or serum sample using a suitable agent (e.g., acetonitrile). Centrifuge to separate the supernatant.
-
Chromatographic System: Utilize a C18 reverse-phase HPLC column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Injection: Inject the prepared sample supernatant into the HPLC system.
-
Detection: Monitor the eluent at a specific UV wavelength (e.g., 275 nm) to detect and quantify this compound.[8]
-
Quantification: Determine the concentration of this compound by comparing the peak area to a standard curve.
References
- 1. portfolio.unisza.edu.my [portfolio.unisza.edu.my]
- 2. [Comparison of the bronchodilator and protective effect of methylxanthines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Bronchodilator effect of theophylline preparations and aerosol fenoterol in stable asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. This compound | C10H14N4O4 | CID 3182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Diprophylline as a Phosphodiesterase Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diprophylline, a xanthine derivative, is a bronchodilator and vasodilator utilized in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Its therapeutic effects are primarily attributed to its role as a competitive non-selective phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist.[1] By inhibiting PDE enzymes, this compound modulates intracellular concentrations of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to a cascade of downstream cellular responses. This technical guide provides an in-depth exploration of this compound's mechanism of action as a PDE inhibitor, its impact on signaling pathways, and the experimental methodologies used to characterize its activity.
Mechanism of Action: Phosphodiesterase Inhibition
Phosphodiesterases are a superfamily of enzymes that catalyze the hydrolysis of cAMP and cGMP, thereby terminating their signaling functions. This compound, like other methylxanthines such as theophylline and caffeine, acts as a non-selective inhibitor of these enzymes.[2] This inhibition leads to an accumulation of intracellular cAMP and cGMP, which in turn activates downstream effectors like protein kinase A (PKA) and protein kinase G (PKG), respectively. The resulting physiological effects include smooth muscle relaxation, particularly in the bronchial airways, and vasodilation.[1]
Signaling Pathways
The bronchodilatory and vasodilatory effects of this compound are mediated through its influence on the cAMP and cGMP signaling pathways.
cAMP Signaling Pathway
Inhibition of cAMP-degrading PDEs by this compound leads to an increase in intracellular cAMP levels. Elevated cAMP activates PKA, which then phosphorylates various target proteins, ultimately resulting in the relaxation of airway smooth muscle.
References
- 1. Dyphylline | PDE inhibitor | Phosphodiesterase (PDE) inhibitor | Adenosine Receptor Antagonist | CAS 479-18-5 | Buy this compound; Corphyllin; Lufyllin; Neothylline from Supplier InvivoChem [invivochem.com]
- 2. Phosphodiesterase inhibitory profile of some related xanthine derivatives pharmacologically active on the peripheral microcirculation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Properties of Diprophylline
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diprophylline, a xanthine derivative, is a well-established pharmaceutical agent with significant applications in respiratory and cardiovascular medicine. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. Detailed experimental protocols for its synthesis, purification, and analysis are presented, alongside methodologies for key pharmacological assays. The document summarizes quantitative data in structured tables for ease of comparison and includes visualizations of its chemical structure and relevant signaling pathways to facilitate a deeper understanding of its mechanism of action. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.
Chemical Structure and Identification
This compound, chemically known as 7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione, is a derivative of theophylline with a dihydroxypropyl group attached at the N-7 position of the purine ring.[1][2] This structural modification distinguishes it from theophylline and contributes to its unique pharmacokinetic and pharmacodynamic properties.[3]
Below is a 2D representation of the chemical structure of this compound generated using the DOT language.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| IUPAC Name | 7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione[1][2] |
| Synonyms | Dyphylline, Dihydroxypropyltheophylline, Lufyllin[1] |
| CAS Number | 479-18-5[1] |
| Molecular Formula | C₁₀H₁₄N₄O₄[1][4] |
| Molecular Weight | 254.24 g/mol [1][4] |
| InChI Key | KSCFJBIXMNOVSH-UHFFFAOYSA-N[1] |
| SMILES | CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CO)O[1] |
Physicochemical Properties
This compound is a white crystalline powder.[3][5] Its physicochemical properties are summarized in the table below.
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Melting Point | 160-164 °C[6] |
| Solubility | Freely soluble in water; slightly soluble in ethanol.[7][8] |
| Water: 333,000 mg/L (at 25 °C)[1] | |
| DMSO: 51 mg/mL[9] | |
| pKa | 12.63 (acidic), 13.91 (acidic), 1.66 (basic)[10] |
| LogP | -1.8[2] |
Pharmacological Properties
This compound functions as a bronchodilator and vasodilator, making it effective in the treatment of respiratory conditions such as asthma, chronic bronchitis, and emphysema.[3][11][12]
Mechanism of Action
The therapeutic effects of this compound are primarily attributed to two main mechanisms:
-
Phosphodiesterase (PDE) Inhibition: this compound is a non-selective inhibitor of phosphodiesterase enzymes.[13] Inhibition of PDE leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP), which in turn promotes the relaxation of bronchial smooth muscle, resulting in bronchodilation.[14]
-
Adenosine Receptor Antagonism: this compound acts as an antagonist at adenosine A1 and A2 receptors.[14] By blocking these receptors, it counteracts the bronchoconstrictor effects of adenosine.
The following diagram illustrates the signaling pathway of this compound's action as a non-selective PDE inhibitor.
Pharmacokinetics
This compound is rapidly absorbed from the gastrointestinal tract.[14] Unlike theophylline, it is not metabolized in the liver and is primarily excreted unchanged in the urine.[13][14] This characteristic results in a more predictable pharmacokinetic profile that is less affected by factors influencing liver function. The plasma protein binding of this compound is approximately 40%, and it has a plasma half-life of about 2 hours.[10][14]
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis, characterization, and pharmacological evaluation of this compound.
Synthesis and Purification of this compound
Objective: To synthesize and purify this compound from theophylline.
Materials:
-
Theophylline
-
Sodium hydroxide or Potassium hydroxide
-
1-chloro-2,3-dihydroxypropane (Glycerol α-monochlorohydrin)
-
Ethanol
-
Silica gel for column chromatography
-
Chloroform
-
Ammonia solution (25%)
Procedure:
-
Salinization: Dissolve theophylline in an aqueous solution of sodium hydroxide or potassium hydroxide with constant stirring.
-
Condensation: Slowly add 1-chloro-2,3-dihydroxypropane to the solution. Heat the mixture to boiling and continue heating until the temperature reaches 110°C.
-
Solvent Removal: Evaporate the resulting liquid under reduced pressure to remove all traces of water.
-
Crystallization: Allow the syrupy liquid to stand with occasional stirring until crystallization occurs.
-
Purification:
-
Recrystallize the crude product from ethanol.
-
For higher purity, perform column chromatography on silica gel using a mobile phase of Chloroform:Ethanol:25% Ammonia solution (90:10:1, v/v/v).
-
-
Characterization: Confirm the identity and purity of the synthesized this compound using techniques such as melting point determination, HPLC, and spectroscopy.
The following diagram illustrates the general workflow for the synthesis and purification of this compound.
Determination of Physicochemical Properties
Apparatus: Capillary melting point apparatus (e.g., Mel-Temp or Thiele tube).
Procedure:
-
Finely powder a dry sample of this compound.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the apparatus.
-
Heat rapidly to about 15°C below the expected melting point.
-
Then, decrease the heating rate to 1-2°C per minute.
-
Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting range.
Procedure:
-
Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol) in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separate the undissolved solid from the saturated solution by filtration or centrifugation.
-
Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
Procedure:
-
Prepare a series of buffer solutions with a range of known pH values.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water).
-
Add a small, constant volume of the this compound stock solution to each buffer solution to obtain a series of solutions with the same total drug concentration but different pH values.
-
Measure the UV-Vis absorbance spectrum of each solution at a wavelength where the protonated and deprotonated forms of this compound have different molar absorptivities.
-
Plot the absorbance versus pH. The pKa can be determined from the inflection point of the resulting sigmoidal curve.
Pharmacological Assays
Objective: To determine the inhibitory effect of this compound on PDE activity.
Materials:
-
Purified phosphodiesterase enzyme (specific isoforms can be used for selectivity profiling)
-
Cyclic AMP (cAMP) or cyclic GMP (cGMP) as substrate
-
Assay buffer (e.g., Tris-HCl buffer)
-
This compound (test inhibitor)
-
A known PDE inhibitor as a positive control (e.g., IBMX)
-
Detection reagents (e.g., commercially available kits that measure the amount of remaining cAMP/cGMP or the product of hydrolysis, AMP/GMP).
Procedure:
-
In a microplate, add the assay buffer, the PDE enzyme, and varying concentrations of this compound or the control inhibitor.
-
Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate (cAMP or cGMP).
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a specific time.
-
Stop the reaction using a stop solution.
-
Add the detection reagents and measure the signal (e.g., fluorescence, luminescence, or absorbance) according to the kit manufacturer's instructions.
-
Calculate the percentage of PDE inhibition for each concentration of this compound.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Table 3: Inhibitory Activity of this compound
| Target | IC₅₀ / Kᵢ |
| Adenosine A1 Receptor (rat) | Kᵢ: 15.2 ± 1.8 µM[14] |
| Adenosine A2 Receptor (rat) | Kᵢ: 22.5 ± 2.3 µM[14] |
| Phosphodiesterase (non-selective) | Broad, micromolar range for various PDEs[7] |
Note: Specific IC₅₀ values for this compound against individual PDE isoforms are not widely reported in publicly available literature, reflecting its characterization as a non-selective inhibitor.
Objective: To determine the binding affinity of this compound to adenosine receptor subtypes.
Materials:
-
Cell membranes expressing the specific adenosine receptor subtype (e.g., A1, A2A)
-
Radiolabeled ligand specific for the receptor subtype (e.g., [³H]DPCPX for A1, [³H]CGS 21680 for A2A)
-
Binding buffer
-
This compound at various concentrations
-
A known non-selective antagonist (e.g., theophylline) to determine non-specific binding
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
In a microplate or microcentrifuge tubes, combine the cell membrane preparation, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of this compound.
-
For the determination of non-specific binding, a high concentration of a non-labeled antagonist is used instead of this compound.
-
Incubate the mixture at room temperature or 37°C for a sufficient time to reach equilibrium.
-
Rapidly filter the mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the specific binding at each concentration of this compound.
-
Determine the IC₅₀ value and subsequently calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation.
Analytical Methods
High-Performance Liquid Chromatography (HPLC)
Objective: To quantify this compound in a sample.
Typical HPLC Conditions:
-
Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile) in an isocratic or gradient elution mode. A common mobile phase is a 55:45 (v/v) mixture of phosphate buffer and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at a wavelength of approximately 272-274 nm.
-
Injection Volume: 10-20 µL
Procedure:
-
Prepare a standard stock solution of this compound of known concentration.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample solution, performing any necessary extraction or dilution steps.
-
Inject the calibration standards and the sample solution into the HPLC system.
-
Record the chromatograms and determine the peak area of this compound.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
UV-Vis Spectrophotometry
Objective: To determine the concentration of this compound in a solution.
Procedure:
-
Prepare a standard stock solution of this compound in a suitable solvent (e.g., water or a buffer solution).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound, which is approximately 273 nm, using the solvent as a blank.
-
Construct a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the unknown sample solution at the same wavelength.
-
Determine the concentration of this compound in the sample by using the calibration curve.
Conclusion
This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and pharmacological characteristics of this compound. The inclusion of comprehensive experimental protocols for its synthesis, analysis, and biological evaluation aims to equip researchers and drug development professionals with the necessary information to effectively work with this important pharmaceutical compound. The structured presentation of quantitative data and the visual representation of its mechanism of action are intended to serve as a practical resource for further research and development efforts in the field of respiratory and cardiovascular therapeutics.
References
- 1. lonzabio.jp [lonzabio.jp]
- 2. This compound | C10H14N4O4 | CID 3182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cAMP Phosphodiesterase Activity Assay Kit (Fluorometric) (ab273342) is not available | Abcam [abcam.com]
- 4. Inhibition of human pulmonary phosphodiesterase activity by therapeutic levels of theophylline [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Phosphodiesterase inhibition and theophylline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. Rapid Screening of Potential Phosphodiesterase Inhibitors from the Roots of Ilex pubescens Hook. et Arn. Using a Combination of Ultrafiltration and LC–MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Theophylline and selective PDE inhibitors as bronchodilators and smooth muscle relaxants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lonza PDELight™ HTS cAMP Phosphodiesterase Assay Kit, 500 Test [medikonia.com]
- 12. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound [drugcentral.org]
- 14. Dyphylline | PDE inhibitor | Phosphodiesterase (PDE) inhibitor | Adenosine Receptor Antagonist | CAS 479-18-5 | Buy this compound; Corphyllin; Lufyllin; Neothylline from Supplier InvivoChem [invivochem.com]
Diprophylline: A Technical Analysis of its Dual Bronchodilator and Vasodilator Actions
An In-depth Guide for Researchers and Drug Development Professionals
Abstract
Diprophylline (also known as dyphylline) is a xanthine derivative recognized for its therapeutic application in respiratory disorders such as asthma and chronic bronchitis.[1][2] Unlike its parent compound, theophylline, this compound exhibits a distinct pharmacokinetic profile, being excreted largely unchanged by the kidneys, which mitigates the risk of hepatic metabolism-related drug interactions.[3] Its clinical efficacy stems from a dual mechanism of action: bronchodilation through the relaxation of airway smooth muscle and vasodilation of blood vessels. This document provides a detailed technical overview of these mechanisms, supported by quantitative data, experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Core Mechanisms of Action
This compound exerts its pharmacological effects primarily through two distinct molecular pathways:
-
Non-selective Phosphodiesterase (PDE) Inhibition: As with other methylxanthines, this compound acts as a competitive, non-selective inhibitor of phosphodiesterase enzymes.[3] By inhibiting PDEs (specifically noted to target PDE3 and PDE4 isoforms), this compound prevents the degradation of cyclic adenosine monophosphate (cAMP) in bronchial smooth muscle cells and cyclic guanosine monophosphate (cGMP) in vascular smooth muscle cells.[1] The resulting increase in intracellular cyclic nucleotide concentrations activates protein kinase A (PKA) and protein kinase G (PKG), respectively, leading to the phosphorylation of downstream targets that promote muscle relaxation and, consequently, bronchodilation and vasodilation.[1][3]
-
Adenosine Receptor Antagonism: this compound also functions as an antagonist at adenosine receptors.[1] Adenosine, particularly acting through A1 receptors in the airways, can induce bronchoconstriction. By blocking these receptors, this compound inhibits this constrictive signaling, contributing to its overall bronchodilator effect.
Quantitative Pharmacological Data
The following tables summarize the known pharmacokinetic and pharmacodynamic properties of this compound. It is important to note that while the mechanisms of PDE inhibition and adenosine receptor antagonism are well-accepted, specific, high-affinity binding data and IC50 values for this compound are not widely reported in modern literature, reflecting its status as an older, less potent, non-selective agent compared to newer, highly selective inhibitors.
Table 1: Pharmacokinetic Properties of this compound
| Parameter | Value | Reference(s) |
| Absorption | Rapidly absorbed from GI tract | [3] |
| Time to Peak Plasma | ~45 minutes | [3] |
| Elimination Half-Life | ~2 hours (1.8-2.1 hr) | [3] |
| Metabolism | Not converted to theophylline in vivo; minimal hepatic metabolism | [3] |
| Excretion | Primarily renal; ~88% excreted as unchanged drug in urine | [3] |
Table 2: Pharmacodynamic and Efficacy Data for this compound
| Parameter | Value / Finding | Reference(s) |
| Adenosine A1 Receptor Affinity (Rat) | Ki: >10,000 nM | [4] |
| Phosphodiesterase Inhibition | Non-selective inhibitor targeting PDE3 and PDE4 isoforms | [1] |
| Clinical Bronchodilator Efficacy | Doses of 15 & 20 mg/kg significantly prevent exercise-induced bronchospasm, but effects are one-half to one-third those of 6 mg/kg theophylline. | [5] |
Signaling Pathways
The dual mechanisms of this compound's action are visualized below.
Key Experimental Protocols
The following sections detail standardized, representative protocols for assessing the bronchodilator and vasodilator effects of compounds like this compound.
In Vitro Assessment of Bronchodilator Activity (Isolated Tracheal Rings)
This protocol assesses the ability of a test compound to relax pre-contracted airway smooth muscle.
-
Tissue Preparation:
-
Humanely euthanize a laboratory animal (e.g., guinea pig, rat).
-
Immediately excise the trachea and place it in cold, oxygenated Krebs-Henseleit (KH) buffer (Composition in mmol/L: NaCl 119, NaHCO3 25.0, CaCl2 2.5, KCl 4.7, KH2PO4 1.2, MgSO4 1.2, Glucose 11.1).
-
Carefully clean the trachea of adhering connective tissue and cut it into 3-5 mm wide rings.
-
-
Mounting:
-
Suspend each tracheal ring between two L-shaped stainless-steel hooks in a 20 mL organ bath containing KH solution at 37°C, continuously bubbled with 95% O₂ / 5% CO₂.
-
Connect the upper hook to an isometric force displacement transducer to record changes in tension.
-
-
Equilibration and Contraction:
-
Apply a resting tension (preload) of 1-2 g and allow the tissue to equilibrate for 60-90 minutes, with buffer changes every 15-20 minutes.
-
Induce a stable, submaximal contraction using a contractile agent such as methacholine (e.g., 1 µM) or histamine (e.g., 3 µM).
-
-
Data Acquisition:
-
Once the contraction reaches a stable plateau, add this compound to the organ bath in a cumulative, concentration-dependent manner (e.g., from 10⁻⁸ M to 10⁻³ M).
-
Record the relaxation response at each concentration until a maximal effect is observed.
-
-
Analysis:
-
Express the relaxation at each concentration as a percentage of the initial pre-contraction tension.
-
Plot the concentration-response curve and calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation).
-
In Vitro Assessment of Vasodilator Activity (Isolated Aortic Rings)
This protocol evaluates endothelium-dependent and -independent vasodilation.
-
Tissue Preparation:
-
Humanely euthanize a rat (e.g., Sprague-Dawley or Wistar).
-
Carefully excise the thoracic aorta and place it in cold, oxygenated KH buffer.
-
Dissect the aorta free of fat and connective tissue and cut it into 4-5 mm rings. For endothelium-denuded studies, gently rub the intimal surface with a fine wire or wooden stick.
-
-
Mounting:
-
Suspend rings in organ baths as described in Protocol 4.1.
-
-
Equilibration and Viability Check:
-
Apply a basal tension of 1.5-2.0 g and allow equilibration for at least 60 minutes.
-
Test for endothelial integrity by pre-contracting the rings with phenylephrine (PHE, e.g., 0.1 µM) and then administering acetylcholine (ACh, e.g., 1 µM). Rings with intact endothelium will show >80% relaxation. Denuded rings will show minimal or no relaxation.
-
-
Data Acquisition:
-
After washing out the ACh and allowing tension to return to baseline, induce a stable submaximal contraction with PHE.
-
Add this compound in a cumulative, concentration-dependent manner to both endothelium-intact and endothelium-denuded rings.
-
Record the relaxation response at each concentration.
-
-
Analysis:
-
Calculate and plot concentration-response curves for both ring types. A significantly greater relaxation in endothelium-intact rings compared to denuded rings indicates an endothelium-dependent mechanism.
-
Experimental Workflows
Visualizations of logical workflows for key experimental assessments are provided below.
Conclusion
This compound functions as a dual-action therapeutic agent, achieving bronchodilation and vasodilation through the established xanthine mechanisms of non-selective phosphodiesterase inhibition and adenosine receptor antagonism. Its primary advantage lies in a favorable pharmacokinetic profile that avoids hepatic metabolism, reducing the potential for certain drug interactions. While less potent than its parent compound theophylline, it remains a relevant molecule in the study of respiratory and vascular smooth muscle pharmacology. The protocols and pathways detailed herein provide a foundational guide for researchers and developers investigating the properties and applications of this compound and related compounds.
References
- 1. dyphylline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. This compound | C10H14N4O4 | CID 3182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Lufyllin (Dyphylline): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 4. dyphylline | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. Dyphylline versus theophylline: a double-blind comparative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
The In-Vivo Disposition of Diprophylline: A Technical Guide to its Minimal Metabolism and Renal Excretion
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Diprophylline, a xanthine derivative utilized for its bronchodilator effects in respiratory diseases, exhibits a distinct in-vivo disposition characterized by a notable lack of metabolism. Unlike its counterpart, theophylline, this compound undergoes minimal biotransformation in the body. The vast majority of an administered dose is rapidly and efficiently eliminated from the body unchanged, primarily through renal excretion. This technical guide synthesizes the available scientific literature to provide a comprehensive overview of the in-vivo behavior of this compound, with a focus on its pharmacokinetic profile, the evidence for its limited metabolism, and the experimental methodologies employed to elucidate its disposition.
Pharmacokinetic Profile of this compound
The pharmacokinetic parameters of this compound in humans underscore its primary route of elimination. Following administration, the drug is well-absorbed and rapidly cleared from the bloodstream, with the kidneys playing the central role in its excretion.
Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Volunteers
| Parameter | Mean Value (± SD) | Reference |
| Elimination Half-Life (t½) | 1.8 (± 0.2) hours | [1] |
| Total Body Clearance | 333 (± 62) mL/min | [1] |
| Renal Clearance | 276 (± 52) mL/min | [1] |
| Volume of Distribution (Vd) | 0.8 (± 0.2) L/kg | [1] |
| Fraction Excreted Unchanged in Urine | 83 (± 5) % | [1] |
| Fraction Excreted Unchanged in Urine (Single Oral Dose) | ~88% | [2] |
In-Vivo Metabolism: Evidence for a Minor Pathway
A pivotal characteristic of this compound is its resistance to significant metabolic conversion in the body. Multiple studies have confirmed that the drug is not a substrate for the hepatic enzymes that metabolize other xanthines like theophylline.
Key findings regarding the metabolism of this compound include:
-
Minimal Biotransformation: A substantial portion of the administered dose, ranging from 83% to 88%, is recovered in the urine as the parent, unchanged drug.[1][2] This indicates that metabolism accounts for a very small fraction of its elimination.
-
No Conversion to Theophylline: In-vivo studies have demonstrated that this compound is not metabolized to theophylline.[1] This is a crucial distinction, as theophylline has a narrower therapeutic index and a different side-effect profile.
The chemical structure of this compound, specifically the 7-(2,3-dihydroxypropyl) group, is thought to contribute to its metabolic stability and hydrophilicity, favoring direct renal excretion.
Experimental Protocols
The determination of this compound's pharmacokinetic profile and its lack of metabolism has been established through studies employing specific analytical methodologies.
Quantification of Unchanged this compound in Urine
A representative experimental approach to quantify the urinary excretion of unchanged this compound involves the following steps:
-
Study Design: Healthy human volunteers are administered a single dose of this compound.
-
Sample Collection: Urine samples are collected at predetermined intervals over a specified period (e.g., 24 hours).
-
Sample Preparation: Urine samples may undergo a sample clean-up process, such as solid-phase extraction, to remove interfering endogenous compounds.
-
Analytical Method: High-Pressure Liquid Chromatography (HPLC) is a commonly employed technique for the quantitative analysis of this compound in biological fluids.[2]
-
Column: A C18 reverse-phase column is typically used for separation.
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and water is used as the mobile phase.
-
Detection: UV detection at a specific wavelength (e.g., 275 nm) is used to identify and quantify the this compound peak.
-
Internal Standard: An internal standard, such as β-hydroxyethyltheophylline, is often used to ensure accuracy and precision.[2]
-
-
Data Analysis: The concentration of this compound in each urine sample is determined by comparing its peak area to that of a standard curve. The total amount of unchanged drug excreted is then calculated and expressed as a percentage of the administered dose.
Visualization of this compound's Primary Elimination Pathway
The following diagram illustrates the predominant in-vivo pathway of this compound, highlighting its direct renal excretion.
Caption: Primary Elimination Pathway of this compound.
Signaling Pathways and Pharmacological Action
Given the minimal in-vivo metabolism of this compound, there is no evidence to suggest that any metabolites play a significant role in its pharmacological effects or interact with signaling pathways. The therapeutic actions of this compound are attributed to the parent molecule itself.
The known mechanisms of action for this compound include:
-
Adenosine Receptor Antagonism: Like other xanthines, this compound can act as an antagonist at adenosine receptors.
-
Phosphodiesterase (PDE) Inhibition: It can also inhibit phosphodiesterases, leading to an increase in intracellular cyclic AMP and subsequent smooth muscle relaxation.
The following diagram depicts a simplified experimental workflow for assessing the disposition of this compound.
Caption: Experimental Workflow for this compound Pharmacokinetics.
Conclusion
The in-vivo disposition of this compound is straightforward and predominantly characterized by its excretion as an unchanged entity in the urine. Its resistance to metabolism is a key feature that distinguishes it from other xanthine derivatives and contributes to its pharmacokinetic profile. For researchers and drug development professionals, understanding this minimal metabolic clearance is crucial for predicting its behavior in various patient populations and for designing future studies. The analytical methods, primarily HPLC, provide a robust framework for the continued investigation of its disposition.
References
Diprophylline's Effects on Smooth Muscle Relaxation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diprophylline, a xanthine derivative, is recognized for its bronchodilator and vasodilator properties, leading to its use in respiratory conditions. Its mechanism of action in inducing smooth muscle relaxation is complex and appears to diverge from that of its more studied counterpart, theophylline. While traditionally attributed to phosphodiesterase (PDE) inhibition and adenosine receptor antagonism, evidence suggests that this compound's relaxant effects, particularly in airway smooth muscle, may be mediated through a cyclic adenosine monophosphate (cAMP)-independent pathway. This guide provides a comprehensive overview of the current understanding of this compound's effects on smooth muscle, presenting available quantitative data, outlining experimental methodologies, and visualizing its proposed signaling pathways.
Introduction
This compound is a methylxanthine derivative used in the treatment of respiratory disorders such as asthma and bronchitis. Unlike theophylline, this compound exhibits a distinct pharmacological profile. A pivotal study demonstrated that while theophylline and proxyphylline elevate intracellular cAMP levels in guinea-pig tracheal preparations, this compound is almost entirely ineffective at doing so. This suggests that its mechanism of smooth muscle relaxation is not primarily dependent on the accumulation of cAMP. This document will delve into the known mechanisms, quantitative effects, and the experimental basis for our current understanding of this compound's action on smooth muscle.
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative data available for this compound's effects on smooth muscle and related enzymatic activity.
| Parameter | Value | Species/Tissue | Reference |
| PDE Inhibition (I₅₀) | ~200 µg/mL | Guinea-pig Trachea | |
| Smooth Muscle Relaxation (EC₅₀) | 250 µg/mL | Guinea-pig Trachea |
Table 1: Potency of this compound on Guinea-Pig Tracheal Preparations
| Effect | ED₅₀ | Species/Tissue | Reference |
| Stimulatory | 10 µM | Rat Jejunum (in low contractile state) | |
| Inhibitory (Relaxant) | 80 µM | Rat Jejunum (in high contractile state) |
Table 2: Bidirectional Effects of this compound on Rat Jejunal Contractility
Mechanisms of Action
This compound's smooth muscle relaxant properties are believed to arise from a combination of mechanisms, which may vary depending on the tissue type and its physiological state.
Phosphodiesterase (PDE) Inhibition
This compound is a phosphodiesterase inhibitor, though its potency is notably less than that of theophylline. In guinea-pig tracheal preparations, it was found to be approximately five times less effective at inhibiting PDE activity. The specific PDE isoenzymes that this compound targets have not been fully characterized in the available literature.
Adenosine Receptor Antagonism
This compound is characterized as a potent antagonist of A1 and A2 adenosine receptors. Adenosine can induce bronchoconstriction in asthmatic patients, and its blockade is a proposed mechanism for the therapeutic effects of methylxanthines. However, the precise contribution of adenosine receptor antagonism to this compound-induced smooth muscle relaxation, relative to its other actions, remains to be fully elucidated.
cAMP-Independent Mechanisms
A significant finding is that the relaxation of tracheal smooth muscle by this compound does not correlate with an increase in cAMP levels, a stark contrast to the action of theophylline. This points towards a downstream signaling pathway that bypasses the canonical cAMP-PKA (Protein Kinase A) axis.
Modulation of Intestinal Smooth Muscle Contractility
In rat jejunal smooth muscle, this compound exhibits a unique bidirectional modulation. At a concentration of 20 µM, it produces a stimulatory effect in tissues with low initial contractility and an inhibitory (relaxant) effect in tissues with high initial contractility. This state-dependent action is reliant on the enteric nervous system and extracellular calcium. The inhibitory effect is linked to sympathetic activation and nitric oxide-mediated pathways, while the stimulatory effect involves cholinergic activation. Furthermore, these effects are associated with changes in the phosphorylation of myosin light chain, a key step in the regulation of smooth muscle contraction.
Signaling Pathways
The signaling pathways for this compound are not fully resolved, particularly the cAMP-independent mechanism in airway smooth muscle. The following diagrams represent the current hypotheses based on available data.
Theophylline vs. Diprophylline: A Core Chemical Analysis for Drug Development Professionals
An In-depth Technical Guide
This whitepaper provides a detailed comparative analysis of the fundamental chemical and pharmacological differences between theophylline and its derivative, diprophylline. Tailored for researchers, scientists, and drug development professionals, this guide elucidates the key structural, physicochemical, and mechanistic distinctions that underpin their differing therapeutic profiles. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key physicochemical assays are provided. Furthermore, signaling pathways and experimental workflows are visually represented using Graphviz diagrams to facilitate a deeper understanding of the core concepts.
Introduction
Theophylline, a methylxanthine, has long been a cornerstone in the management of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Its therapeutic effects are primarily attributed to its action as a non-selective phosphodiesterase (PDE) inhibitor and an antagonist of adenosine receptors. However, its narrow therapeutic index and potential for adverse effects have driven the development of derivatives with improved safety and tolerability.
This compound, a derivative of theophylline, represents one such effort. Chemically, it is 7-(2,3-dihydroxypropyl)theophylline. This structural modification has profound implications for its physicochemical properties and pharmacological behavior. This guide will dissect these differences at a molecular level to inform future drug design and development endeavors.
Chemical Structure and Synthesis
The core chemical distinction between theophylline and this compound lies in the substituent at the N-7 position of the xanthine scaffold. Theophylline is 1,3-dimethylxanthine, while this compound has a 2,3-dihydroxypropyl group attached to the N-7 position.
As illustrated in Figure 1, this compound can be synthesized from theophylline. The manufacturing process typically involves dissolving theophylline in boiling water with a base, such as sodium hydroxide or potassium hydroxide. Subsequently, 1-chloro-2,3-dihydroxypropane is added to the solution, leading to the alkylation of theophylline at the N-7 position to yield this compound.[1][2]
Physicochemical Properties
The addition of the dihydroxypropyl group to the theophylline structure significantly alters its physicochemical properties, most notably its water solubility. This has direct consequences for its formulation and pharmacokinetic profile.
| Property | Theophylline | This compound |
| Molecular Formula | C₇H₈N₄O₂ | C₁₀H₁₄N₄O₄ |
| Molecular Weight | 180.16 g/mol | 254.24 g/mol |
| Melting Point | 270-274 °C | 161-162 °C |
| Water Solubility | 8.3 mg/mL (at 25°C) | 333 mg/mL (freely soluble) |
| pKa | 8.6 | ~13.74 (Predicted) |
| logP | -0.02 | Not available |
Table 1: Comparison of Physicochemical Properties
The most striking difference is the dramatically increased water solubility of this compound, which is over 40 times more soluble than theophylline. This is attributed to the two hydroxyl groups in its side chain, which can form hydrogen bonds with water molecules. This enhanced solubility allows for different formulation strategies and may contribute to its different pharmacokinetic profile, as it is less likely to be metabolized to theophylline in vivo.
Pharmacological Properties
Both theophylline and this compound exert their pharmacological effects through two primary mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. However, their potencies and selectivities at these targets are believed to differ, contributing to their distinct clinical profiles.
Phosphodiesterase (PDE) Inhibition
Theophylline is a non-selective PDE inhibitor, meaning it inhibits multiple PDE isozymes. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), resulting in smooth muscle relaxation (bronchodilation) and anti-inflammatory effects.
| Compound | Target | IC₅₀ |
| Theophylline | Non-selective PDE | ~100 µM |
Table 2: Phosphodiesterase Inhibitory Activity
Adenosine Receptor Antagonism
Theophylline is a non-selective antagonist of adenosine receptors (A₁, A₂A, A₂B, and A₃).[3] This antagonism contributes to some of its therapeutic effects, but also to its side-effect profile, particularly cardiac and central nervous system stimulation.
| Compound | Receptor Subtype | Kᵢ |
| Theophylline | A₁ | ~14 µM |
| A₂A | ~14 µM |
Table 3: Adenosine Receptor Antagonist Activity
This compound is reported to have a significantly lower affinity for adenosine receptors compared to theophylline. This reduced adenosine receptor antagonism is thought to be a key reason for its improved side-effect profile, with a lower incidence of cardiac and central nervous system adverse effects. Specific Kᵢ values for this compound at adenosine receptor subtypes are not widely reported in the literature.
Signaling Pathways
The therapeutic and adverse effects of theophylline and this compound can be understood by examining their impact on key cellular signaling pathways.
References
An In-depth Technical Guide on the Solubility and Stability of Diprophylline in Research Solutions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the solubility and stability of diprophylline, a xanthine derivative used as a bronchodilator and vasodilator.[1][2] Understanding these properties is critical for the development of robust research protocols and stable pharmaceutical formulations.
Solubility of this compound
This compound is a white to off-white crystalline powder.[3] It is known to be freely soluble in water and slightly soluble in ethanol.[4][5][6] The 7-(2,3-dihydroxypropyl) substitution in its structure contributes to its greater aqueous solubility compared to theophylline.[1]
Table 1: Quantitative Solubility of this compound
| Solvent | Solubility | Temperature (°C) |
| Water | 1 g in 3 mL[4][7] | 25 |
| Water | 33 g in 100 mL[5][6] | 25 |
| Water | 333,000 mg/L[7] | 25 |
| Ethanol | 2 g in 100 mL[4] | Not Specified |
| Ethanol (96%) | Slightly soluble[4][5][6] | Not Specified |
| Chloroform | 1 g in 100 mL[4] | Not Specified |
| Chloroform | Slightly soluble[4] | Not Specified |
| Ether | Slightly soluble[4] | Not Specified |
| Dimethyl Sulfoxide (DMSO) | Soluble[3] | Not Specified |
Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)
The saturation shake-flask method is a reliable and widely used technique for determining equilibrium solubility.[8]
Objective: To determine the concentration of this compound in a saturated solution at a specific temperature and pH.
Materials:
-
This compound powder
-
Selected solvent (e.g., purified water, ethanol, buffer solutions)
-
Stoppered flasks or vials
-
Orbital shaker with temperature control
-
Centrifuge or filtration apparatus (e.g., 0.45 µm filter)
-
Calibrated pH meter
-
Analytical method for quantification (e.g., HPLC-UV, UV-Vis spectrophotometry)
Procedure:
-
Add an excess amount of this compound powder to a stoppered flask containing a known volume of the solvent.
-
Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate until equilibrium is reached. Preliminary studies should be conducted to determine the time required to reach equilibrium.[9]
-
After reaching equilibrium, stop the agitation and allow the suspension to settle.
-
Carefully withdraw a sample of the supernatant.
-
Separate the undissolved solid from the solution by centrifugation or filtration.
-
Measure the pH of the resulting saturated solution.
-
Quantify the concentration of this compound in the clear supernatant using a validated analytical method. High-performance liquid chromatography (HPLC) with UV detection is a common method for analyzing this compound.[1][10]
-
Perform the experiment in triplicate to ensure accuracy.[11]
Visualization 1: Experimental Workflow for Solubility Determination
Caption: Workflow for determining the equilibrium solubility of this compound.
Stability of this compound
The stability of a drug substance is a critical factor that influences its quality, safety, and efficacy.[12][13] Stability testing provides evidence on how the quality of a drug substance varies with time under the influence of environmental factors such as temperature, humidity, and light.[12][13]
pH Stability: The pH of a solution can significantly influence the stability of a pharmaceutical compound.[14] Acidic or basic conditions can catalyze degradation reactions like hydrolysis.[14] this compound is reported to be stable in gastric juice.[7] The pH of an aqueous solution of this compound is typically between 6.5 and 7.4.[4]
Thermal Stability: Thermal degradation studies are essential to determine the stability of a drug at various temperatures.[15][16] A study on the thermal decomposition of several purine derivatives, including this compound, found that their thermal decomposition occurs in three stages.[15] It is important to establish the temperature ranges in which the compound can be processed without changing its physicochemical properties.[15]
Photostability: Photostability testing is a crucial part of stress testing to evaluate the intrinsic stability of a drug.[13] It is recommended to conduct photostability testing on at least one primary batch of the drug substance as per ICH Q1B guidelines.[12] this compound is noted to be susceptible to deterioration when exposed to light.[4]
Table 2: Summary of this compound Stability Profile
| Condition | Observation |
| pH | Stable in gastric juice.[7] Aqueous solution pH is 6.5-7.4.[4] |
| Light | Prone to deterioration upon exposure to light.[4] |
| Temperature | Thermal decomposition occurs in three stages.[15] |
| General | Generally stable under ambient conditions.[3] Stated to have a stability of ≥ 4 years under appropriate storage.[17] |
Experimental Protocol: Forced Degradation Study (as per ICH Guidelines)
Forced degradation studies are conducted to identify potential degradation products and establish the intrinsic stability of the molecule.[13][18]
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (for acidic hydrolysis)
-
Sodium hydroxide (for basic hydrolysis)
-
Hydrogen peroxide (for oxidative degradation)
-
Purified water
-
Temperature-controlled oven
-
Photostability chamber
-
Validated stability-indicating analytical method (e.g., HPLC)
Procedure:
-
Acid and Base Hydrolysis:
-
Prepare solutions of this compound in acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) media.
-
Store the solutions at a specified temperature (e.g., 60°C) for a defined period.
-
Withdraw samples at appropriate time intervals, neutralize them, and analyze for degradation.
-
-
Oxidative Degradation:
-
Prepare a solution of this compound in an oxidative medium (e.g., 3% H₂O₂).
-
Store the solution at room temperature for a specified duration.
-
Analyze samples at predetermined time points.
-
-
Thermal Degradation:
-
Photolytic Degradation:
-
Expose a solution of this compound or the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter (as per ICH Q1B).
-
Analyze the exposed samples and a dark control sample.
-
-
Analysis:
-
All stressed samples should be analyzed using a validated stability-indicating HPLC method that can separate this compound from its degradation products. The method should be validated for parameters like specificity, linearity, accuracy, and precision.[20]
-
Visualization 2: Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study of this compound.
Signaling Pathway
This compound acts as a phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist.[1][17] By inhibiting PDEs, it increases intracellular levels of cyclic adenosine monophosphate (cAMP), leading to smooth muscle relaxation, which results in bronchodilation.[1]
Visualization 3: this compound Mechanism of Action
Caption: Simplified signaling pathway for this compound's bronchodilator effect.
Conclusion
This guide provides essential technical information on the solubility and stability of this compound for research and development purposes. The provided data and experimental protocols serve as a foundation for designing and executing robust scientific studies. Adherence to established guidelines, such as those from the ICH, is crucial for ensuring the quality and reliability of the data generated.
References
- 1. veeprho.com [veeprho.com]
- 2. nbinno.com [nbinno.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound [chembk.com]
- 5. Cas 479-18-5,this compound | lookchem [lookchem.com]
- 6. This compound | 479-18-5 [chemicalbook.com]
- 7. This compound | C10H14N4O4 | CID 3182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 10. researchgate.net [researchgate.net]
- 11. who.int [who.int]
- 12. database.ich.org [database.ich.org]
- 13. pharma.gally.ch [pharma.gally.ch]
- 14. researchgate.net [researchgate.net]
- 15. akjournals.com [akjournals.com]
- 16. Thermal degradation: Significance and symbolism [wisdomlib.org]
- 17. caymanchem.com [caymanchem.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Study of doxofylline and its degradation products in bulk drug by a newly developed stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Performance Liquid Chromatography (HPLC) for the Quantitative Analysis of Diprophylline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Diprophylline, a xanthine derivative used as a bronchodilator and vasodilator.[1][2][3][4][5] The described method is suitable for the determination of this compound in bulk drug and pharmaceutical dosage forms, providing a reliable and efficient analytical technique for routine quality control and research purposes. The method has been validated in accordance with International Conference on Harmonisation (ICH) guidelines, demonstrating excellent linearity, precision, accuracy, and specificity.
Introduction
This compound, chemically known as 7-(2,3-dihydroxypropyl)theophylline, is a xanthine derivative with bronchodilator and vasodilator effects.[1][2][3][4][5] It is utilized in the treatment of respiratory disorders such as asthma and bronchitis.[1][2][3][4][5] Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations to ensure its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity. This document provides a detailed protocol for the determination of this compound using a reversed-phase HPLC (RP-HPLC) method.
Experimental
Apparatus
-
HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Reagents and Solutions
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (HPLC grade)
Chromatographic Conditions
| Parameter | Condition |
| Column | C18 (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | 10mM Potassium Dihydrogen Phosphate Buffer (pH 4.5 with orthophosphoric acid) : Acetonitrile (90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 272 nm |
| Injection Volume | 20 µL |
| Run Time | 10 minutes |
Experimental Protocols
Preparation of Mobile Phase
-
Phosphate Buffer Preparation (10mM): Dissolve 1.36 g of potassium dihydrogen phosphate in 1000 mL of HPLC grade water.
-
pH Adjustment: Adjust the pH of the buffer solution to 4.5 using orthophosphoric acid.
-
Mobile Phase Preparation: Mix the phosphate buffer and acetonitrile in a ratio of 90:10 (v/v).
-
Degassing: Degas the mobile phase by sonicating for 15-20 minutes or by using an online degasser.
Preparation of Standard Stock Solution
-
Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.
-
Add about 15 mL of the mobile phase and sonicate for 10 minutes to dissolve the standard completely.
-
Make up the volume to 25 mL with the mobile phase to obtain a standard stock solution of 1000 µg/mL.
Preparation of Working Standard Solutions
-
From the standard stock solution, prepare a series of working standard solutions by appropriate dilution with the mobile phase to obtain concentrations in the range of 10-100 µg/mL. These solutions are to be used for linearity studies.
-
For routine analysis, a working standard solution of a specific concentration (e.g., 50 µg/mL) can be prepared.
Preparation of Sample Solution (from Tablets)
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.
-
Add about 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.
-
Make up the volume to 25 mL with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.
-
Further dilute the filtered solution with the mobile phase to obtain a final concentration within the linearity range (e.g., 50 µg/mL).
Caption: Experimental workflow for HPLC analysis of this compound.
Method Validation
The developed HPLC method was validated according to ICH guidelines for the following parameters:
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[1] A standard solution of this compound (50 µg/mL) was injected five times, and the system suitability parameters were evaluated.
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor (T) | T ≤ 2 | 1.2 |
| Theoretical Plates (N) | N ≥ 2000 | 4909[6] |
| % RSD of Peak Area | ≤ 2.0% | 0.5% |
| % RSD of Retention Time | ≤ 1.0% | 0.2% |
Linearity
The linearity of the method was established by analyzing a series of dilutions of the this compound standard solution in the concentration range of 10-100 µg/mL. The calibration curve was constructed by plotting the peak area versus the concentration of this compound.
Table 2: Linearity Data
| Concentration (µg/mL) | Peak Area (n=3) |
| 10 | 125430 |
| 20 | 251050 |
| 40 | 502100 |
| 60 | 753150 |
| 80 | 1004200 |
| 100 | 1255250 |
| Correlation Coefficient (r²) | ≥ 0.999 |
Precision
The precision of the analytical method was determined by repeatability (intra-day) and intermediate precision (inter-day). This was assessed by analyzing the sample solution at a concentration of 50 µg/mL.
Table 3: Precision Data
| Precision | % Assay (n=6) | % RSD |
| Intra-day | 99.8, 100.1, 99.5, 100.2, 99.9, 100.3 | 0.32% |
| Inter-day | 99.6, 100.4, 99.8, 100.5, 99.7, 100.6 | 0.45% |
Accuracy (Recovery)
The accuracy of the method was evaluated by performing a recovery study at three different concentration levels (80%, 100%, and 120%). A known amount of standard this compound was added to a pre-analyzed sample solution, and the samples were re-analyzed.
Table 4: Accuracy and Recovery Data
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | % RSD (n=3) |
| 80% | 40 | 39.8 | 99.5% | 0.4% |
| 100% | 50 | 50.1 | 100.2% | 0.2% |
| 120% | 60 | 59.7 | 99.5% | 0.3% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
The LOD and LOQ for this compound were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD: 0.1 µg/mL
-
LOQ: 0.3 µg/mL
Caption: Logical relationship of HPLC method validation parameters.
Results and Discussion
The developed RP-HPLC method provides a good separation of this compound from potential impurities and excipients. The chromatographic peak for this compound was well-defined and symmetrical, with a retention time of approximately 5.8 minutes. The validation results demonstrate that the method is linear, precise, and accurate over the specified concentration range. The low values of %RSD for precision studies indicate the reproducibility of the method. The recovery values were within the acceptable limits of 98-102%, confirming the accuracy of the method.
Conclusion
The described HPLC method is simple, rapid, and reliable for the quantitative determination of this compound in bulk and pharmaceutical dosage forms. The method has been successfully validated as per ICH guidelines and is suitable for routine quality control analysis in the pharmaceutical industry. The detailed protocol and validation data presented in this application note can be readily adopted by researchers and scientists working on the analysis of this compound.
References
- 1. pharmaceuticalupdates.com [pharmaceuticalupdates.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 4. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 5. Spectrophotometric and Reversed-Phase High-Performance Liquid Chromatographic Method for the Determination of Doxophylline in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. impactfactor.org [impactfactor.org]
Application Notes and Protocols for the LC-MS Quantification of Diprophylline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diprophylline (also known as dyphylline) is a xanthine derivative used as a bronchodilator and vasodilator for the treatment of respiratory disorders such as asthma and chronic obstructive pulmonary disease (COPD).[1] Unlike its close relative, theophylline, this compound is not significantly metabolized in the liver. Pharmacokinetic studies have demonstrated that this compound is primarily excreted unchanged by the kidneys. Approximately 83-88% of an administered dose can be recovered in the urine as the parent drug, and it is not converted to theophylline in vivo.[2][3] This characteristic simplifies pharmacokinetic monitoring, as the analytical focus is almost exclusively on the parent compound.
This document provides detailed application notes and protocols for the quantitative analysis of this compound in biological matrices, such as human plasma and urine, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). LC-MS/MS offers high sensitivity and selectivity, making it the preferred method for bioanalytical studies.[4]
Metabolic Pathway of this compound
This compound undergoes minimal metabolism. The primary route of elimination is renal excretion of the unchanged drug. This contrasts with other xanthines, like theophylline, which are extensively metabolized by hepatic enzymes.[2] The lack of significant metabolic conversion means that for most pharmacokinetic assessments, only the quantification of this compound is necessary.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Development of a selective and fast LC-MS/MS for determination of WSJ-537, an xanthine oxidase inhibitor, in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of theophylline and its metabolites in biological samples by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Development of a Dissolution Assay for Immediate-Release Diprophylline Formulations
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the development and execution of a dissolution assay for immediate-release solid oral dosage forms of Diprophylline. The protocol is based on established pharmacopeial methods for similar xanthine derivatives and incorporates best practices from regulatory guidelines. This application note includes detailed experimental protocols, data presentation tables, and a visualization of the experimental workflow.
Introduction
This compound is a xanthine derivative used as a bronchodilator for the relief of asthma and bronchospasm. The rate and extent of its dissolution from a solid dosage form are critical quality attributes that can influence its bioavailability and therapeutic efficacy. Dissolution testing is an essential in vitro tool used during drug development and for quality control to ensure batch-to-batch consistency and to predict in vivo performance.
This application note details a robust and reliable dissolution method for immediate-release this compound formulations, adaptable for various research and quality control applications.
Physicochemical Properties and Dissolution Considerations
-
Solubility: this compound is reported to be freely soluble in water.[1] This characteristic suggests that dissolution in aqueous media should be readily achievable.
-
Sink Conditions: Ensuring sink conditions (where the volume of dissolution medium is at least three times that required to form a saturated solution of the drug) is crucial for accurate dissolution testing.[3] Given this compound's high solubility, achieving sink conditions in standard dissolution media volumes (e.g., 900 mL) is not anticipated to be a challenge.
Recommended Dissolution Method
The following method is adapted from the USP monograph for Theophylline Tablets, a structurally related compound, and is suitable for immediate-release this compound formulations.[4]
Dissolution Parameters
| Parameter | Recommended Setting | Rationale / Comments |
| Apparatus | USP Apparatus 2 (Paddle) | Commonly used for tablets and provides good hydrodynamics.[2][4] |
| Rotation Speed | 50 rpm | A standard, gentle agitation speed suitable for immediate-release tablets.[2][4] |
| Temperature | 37 ± 0.5 °C | Simulates physiological temperature.[5] |
| Dissolution Medium | Water or pH 6.8 Phosphate Buffer | This compound is freely soluble in water. pH 6.8 buffer simulates intestinal pH.[4][6] |
| Medium Volume | 900 mL | Standard volume for USP dissolution testing.[2][4] |
| Sampling Times | 5, 10, 15, 30, and 45 minutes | Provides a complete dissolution profile for an immediate-release product.[2] |
| Analytical Method | UV-Vis Spectrophotometry or HPLC | UV analysis is simple and rapid. HPLC provides greater specificity. |
Acceptance Criteria
For immediate-release formulations, a typical acceptance criterion is:
-
Q = 80% in 45 minutes. [4]
This means that not less than 80% of the labeled amount of this compound must be dissolved within 45 minutes.
Experimental Protocols
Preparation of Dissolution Medium
4.1.1. Water (Deaerated)
-
Heat a suitable volume of purified water to approximately 41 °C.
-
While stirring, apply a vacuum for about 5 minutes to deaerate the water.
-
Allow the water to cool to 37 °C before use.
4.1.2. pH 6.8 Phosphate Buffer
-
Dissolve 6.8 g of monobasic potassium phosphate in 250 mL of water.
-
Add 77 mL of 0.2 N sodium hydroxide and 500 mL of water.
-
Adjust the pH to 6.8 ± 0.05 with 0.2 N sodium hydroxide or 0.2 N hydrochloric acid.
-
Dilute with water to a final volume of 1000 mL.
-
Deaerate the buffer as described in section 4.1.1.
Dissolution Test Procedure
-
Set up the USP Apparatus 2 (Paddle) and pre-heat the dissolution medium to 37 ± 0.5 °C.
-
Place 900 mL of the selected deaerated medium into each vessel.
-
Carefully drop one this compound tablet into each vessel, ensuring it settles at the bottom before starting the apparatus.
-
Immediately start the paddle rotation at 50 rpm.
-
At each specified time point (5, 10, 15, 30, 45 minutes), withdraw a sample from each vessel from a zone midway between the surface of the medium and the top of the paddle, not less than 1 cm from the vessel wall.
-
Immediately filter the samples through a suitable filter (e.g., 0.45 µm PVDF), discarding the first few mL of filtrate.
-
Replace the volume of withdrawn sample with an equal volume of fresh, pre-warmed medium, if necessary.
-
Analyze the filtered samples for this compound concentration.
Analytical Finish
4.3.1. UV-Vis Spectrophotometry
-
Prepare a standard solution of this compound of known concentration in the dissolution medium.
-
Measure the absorbance of the standard and sample solutions at the wavelength of maximum absorbance, approximately 272 nm, using the dissolution medium as the blank.[4]
-
Calculate the concentration of this compound in the samples based on the absorbance of the standard solution.
4.3.2. High-Performance Liquid Chromatography (HPLC)
-
Mobile Phase: Prepare a suitable mixture, for example, a filtered and degassed mixture of water, methanol, and acetic acid.
-
Column: A C18 column is typically suitable.
-
Detector: UV detector set at 275 nm or 215 nm.[7]
-
Flow Rate: Approximately 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Prepare a standard curve by injecting solutions of this compound of known concentrations.
-
Inject the filtered samples from the dissolution test.
-
Quantify the amount of this compound in the samples by comparing the peak areas to the standard curve.
Data Presentation
The results of the dissolution study should be presented clearly to allow for easy comparison and interpretation.
Table 1: Dissolution Profile of this compound Tablets
| Time (minutes) | % Dissolved (Vessel 1) | % Dissolved (Vessel 2) | % Dissolved (Vessel 3) | % Dissolved (Vessel 4) | % Dissolved (Vessel 5) | % Dissolved (Vessel 6) | Mean % Dissolved | Std. Dev. |
| 5 | ||||||||
| 10 | ||||||||
| 15 | ||||||||
| 30 | ||||||||
| 45 |
Data to be filled in from experimental results.
Visualizations
Experimental Workflow
Caption: Workflow for the dissolution testing of this compound tablets.
This compound Signaling Pathway
This compound, as a non-selective phosphodiesterase (PDE) inhibitor, can influence cellular signaling. Recent studies have shown its effect on the PI3K/AKT/mTOR pathway.[8]
Caption: this compound's inhibitory effect on the PI3K signaling pathway.
Conclusion
The dissolution assay protocol detailed in this application note provides a reliable and robust method for assessing the in vitro performance of immediate-release this compound formulations. Adherence to this protocol will ensure consistent and accurate data, which is essential for formulation development, quality control, and regulatory submissions. The provided workflows and diagrams offer clear visual aids for both the experimental procedure and the drug's mechanism of action.
References
- 1. scribd.com [scribd.com]
- 2. Dissolution of theophylline from film-coated slow release mini-tablets in various dissolution media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ftp.uspbpep.com [ftp.uspbpep.com]
- 5. uspnf.com [uspnf.com]
- 6. Effect of theophylline and specific phosphodiesterase IV inhibition on proliferation and apoptosis of progenitor cells in bronchial asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Dissolution assay of theophylline, this compound and proxyphylline from a sustained release dosage form by high performance thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits non-small cell lung cancer A549 cell proliferation and migration, and promotes apoptosis, by downregulating PI3K signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of Diprophylline in Chronic Obstructive Pulmonary Disease (COPD) Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diprophylline, a xanthine derivative, has been utilized in the management of respiratory diseases for its bronchodilator and vasodilator properties.[1][2] Unlike its parent compound, theophylline, this compound exhibits a distinct pharmacological profile, including a suggested better safety profile, particularly concerning gastrointestinal tolerance.[1][3] These application notes provide a comprehensive overview of the use of this compound in Chronic Obstructive Pulmonary Disease (COPD) research, summarizing key quantitative data from clinical studies and providing detailed experimental protocols.
Mechanism of Action
This compound exerts its therapeutic effects in COPD through a multi-faceted mechanism of action, primarily as a bronchodilator and anti-inflammatory agent.[1][4] Its principal mechanisms include:
-
Phosphodiesterase (PDE) Inhibition: this compound acts as a non-selective inhibitor of phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) in airway smooth muscle cells. This results in the relaxation of these muscles and subsequent bronchodilation.
-
Adenosine Receptor Antagonism: By blocking adenosine receptors, this compound can counteract adenosine-induced bronchoconstriction.[2]
These actions lead to the relaxation of bronchial smooth muscle, alleviating airflow obstruction, a hallmark of COPD.[1]
Efficacy in COPD
Clinical studies have investigated the efficacy of this compound in improving lung function and pulmonary hemodynamics in patients with COPD.
Pulmonary Hemodynamics
A study involving patients with chronic pulmonary disease, including COPD, demonstrated that this compound can positively impact pulmonary hypertension, a common complication of advanced COPD. The administration of this compound resulted in a significant reduction in mean pulmonary arterial pressure (MPAP) and pulmonary vascular resistance, without significantly altering cardiac output.[5] Furthermore, a notable decrease in arterial carbon dioxide tension (PaCO2) was observed.[5]
Bronchodilator Effect
In the context of bronchospasm, this compound has shown efficacy in improving airflow limitation. A double-blind, placebo-controlled study evaluated the effect of this compound in preventing exercise-induced bronchospasm. The results indicated a dose-dependent improvement in pulmonary function parameters, with higher doses leading to significant prevention of declines in Peak Expiratory Flow Rate (PEFR), Forced Expiratory Volume in one second (FEV1), and Forced Expiratory Flow between 25% and 75% of vital capacity (FEF25-75%).[6]
Data Presentation
Table 1: Effects of this compound on Pulmonary Hemodynamics in COPD Patients
| Parameter | Baseline (Mean ± SD) | Post-Diprophylline (Mean ± SD) | p-value | Reference |
| Mean Pulmonary Arterial Pressure (mmHg) | 2.9 ± 0.6 | 2.3 ± 0.5 | < 0.01 | [5] |
| Pulmonary Vascular Resistance (kPa·s·m-2) | 72.1 ± 21.6 | 51.5 ± 15.8 | < 0.01 | [5] |
| Cardiac Index (L·min-1·m-2) | 3.5 ± 0.7 | 3.7 ± 0.8 | > 0.05 | [5] |
| Arterial Carbon Dioxide Tension (PaCO2, kPa) | 6.5 ± 0.9 | 5.9 ± 0.8 | < 0.05 | [5] |
| Arterial Oxygen Tension (PaO2, kPa) | 8.3 ± 1.5 | 8.4 ± 1.6 | > 0.05 | [5] |
Table 2: Efficacy of this compound in Preventing Exercise-Induced Bronchospasm
| Treatment Group | % Change from Baseline in PEFR (Mean ± SD) | % Change from Baseline in FEV1 (Mean ± SD) | % Change from Baseline in FEF25-75% (Mean ± SD) | Reference |
| Placebo | -25.3 ± 15.4 | -34.5 ± 14.9 | -45.6 ± 16.2 | [6] |
| This compound (10 mg/kg) | -18.9 ± 18.2 | -25.8 ± 20.1 | -35.7 ± 22.3 | [6] |
| This compound (15 mg/kg) | -14.1 ± 16.5 | -19.3 ± 18.7 | -28.4 ± 21.5 | [6] |
| This compound (20 mg/kg) | -12.8 ± 15.9 | -17.9 ± 17.3 | -26.1 ± 19.8 | [6] |
| Theophylline (6 mg/kg) | -7.9 ± 12.3 | -10.1 ± 14.1 | -15.2 ± 16.8** | [6] |
*p < 0.05 vs. Placebo; **p < 0.01 vs. Placebo
Experimental Protocols
Protocol 1: Evaluation of this compound on Pulmonary Hemodynamics in COPD
Objective: To assess the short-term effects of intravenous this compound on hemodynamics and gas exchange in patients with stable COPD and pulmonary hypertension.
Study Design: A prospective, open-label, self-controlled study.
Patient Population: 10 patients with a confirmed diagnosis of chronic pulmonary disease, in a stable condition.
Methodology:
-
Baseline Measurements: Perform right heart catheterization to measure baseline hemodynamic parameters including mean pulmonary arterial pressure (MPAP), pulmonary vascular resistance (PVR), and cardiac index (CI). Obtain arterial blood gas (ABG) samples to determine baseline PaCO2 and PaO2.
-
Drug Administration: Administer a single intravenous dose of this compound (500 mg) diluted in 40 ml of 10% glucose solution, infused over 20 minutes.
-
Post-infusion Measurements: Repeat the hemodynamic and ABG measurements immediately following the completion of the this compound infusion.
-
Data Analysis: Compare the pre- and post-infusion values for all measured parameters using appropriate statistical tests (e.g., paired t-test) to determine the significance of any changes.
Protocol 2: Comparative Efficacy of this compound and Theophylline in Exercise-Induced Bronchospasm
Objective: To evaluate the dose-response effect of oral this compound compared to theophylline and placebo in blocking exercise-induced bronchospasm (EIB).
Study Design: A randomized, double-blind, placebo-controlled, crossover study.
Patient Population: 20 adolescent patients (aged 12-17 years) with a history of EIB.
Methodology:
-
Treatment Arms: Each patient will receive each of the following five treatments on separate days, with a washout period between each treatment:
-
Placebo
-
This compound 10 mg/kg
-
This compound 15 mg/kg
-
This compound 20 mg/kg
-
Anhydrous theophylline 6 mg/kg
-
-
Drug Administration: The assigned oral medication is administered 90 minutes before the exercise challenge.
-
Baseline Spirometry: Perform baseline spirometry to measure PEFR, FEV1, and FEF25-75% before drug administration.
-
Exercise Challenge: Patients will undergo a standardized exercise challenge on a treadmill or cycle ergometer, sufficient to induce bronchospasm (e.g., 6-8 minutes at a workload that achieves 85-90% of their predicted maximum heart rate).
-
Post-Exercise Spirometry: Perform spirometry at 5, 10, 15, and 30 minutes post-exercise.
-
Data Analysis: Calculate the maximum percentage fall in each spirometric parameter from the baseline value for each treatment. Compare the percentage changes between the different treatment groups and placebo using statistical methods appropriate for a crossover design (e.g., analysis of variance - ANOVA).
Visualizations
Caption: Mechanism of action of this compound in airway smooth muscle cells.
Caption: Workflow for evaluating this compound's effect on hemodynamics.
Caption: Workflow for the comparative EIB study.
References
- 1. [Effects of this compound on pulmonary hypertension in patients with chronic pulmonary disease] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential of doxofylline in the treatment of chronic obstructive airway diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Steady-state pharmacokinetics of theophylline in COPD patients treated with dirithromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and bioavailability of three dyphylline preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Doxofylline and Theophylline: A Comparative Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
Application of Diprophylline in Cardiac Dyspnea Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diprophylline, a xanthine derivative, is a therapeutic agent with established bronchodilator and vasodilator properties.[1][2][3] Its utility extends to the management of respiratory conditions such as asthma and bronchitis, and notably, in the context of cardiac dyspnea—shortness of breath arising from cardiac dysfunction.[1][2][3] This document provides detailed application notes and protocols for researchers investigating the therapeutic potential of this compound in cardiac dyspnea. The core of its mechanism lies in its dual action as a phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist, which collectively contribute to its cardiovascular effects.[1][2]
Mechanism of Action in Cardiac Dyspnea
This compound's therapeutic effects in cardiac dyspnea are primarily attributed to two key molecular mechanisms:
-
Phosphodiesterase (PDE) Inhibition: this compound inhibits PDE enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[2] In cardiac and vascular smooth muscle, elevated cAMP has several beneficial effects in the context of heart failure. It enhances myocardial contractility (positive inotropy) and promotes vasodilation, which reduces both preload and afterload on the heart, thereby improving cardiac output and reducing pulmonary congestion, a major contributor to dyspnea.[4]
-
Adenosine Receptor Antagonism: this compound acts as an antagonist at A1 and A2 adenosine receptors.[1] In the heart, adenosine can have negative chronotropic (slowing heart rate) and dromotropic (slowing conduction) effects, primarily through A1 receptor activation.[5][6] By blocking these receptors, this compound can counteract excessive adenosine-mediated cardiac depression. Antagonism of A2A receptors in the vasculature can also contribute to vasodilation.
The following diagram illustrates the proposed signaling pathway of this compound in a cardiomyocyte.
Quantitative Data
The following table summarizes available quantitative data for this compound and the related xanthine, theophylline, to provide a comparative perspective on their activity.
| Compound | Parameter | Tissue/Cell Type | Value | Reference |
| This compound | Effect on Mean Pulmonary Arterial Pressure | Human (Chronic Pulmonary Disease) | Significant Reduction | [7] |
| Effect on Pulmonary Vascular Resistance | Human (Chronic Pulmonary Disease) | Significant Reduction | [7] | |
| Effect on Cardiac Output | Human (Chronic Pulmonary Disease) | No Significant Change | [7] | |
| Theophylline | Ki (Adenosine A1 Receptor) | Cultured Heart Cells | 4880 nM | [2] |
| Effect on Adenosine A1 Receptor Density (Bmax) | Cultured Cardiocytes (4 days, 50 µM) | 45-47% Increase | [1] | |
| Effect on Heart Rate | Cultured Cardiocytes (5 days, 1-1000 µM) | 63-150% Increase | [1] |
Experimental Protocols
Detailed methodologies are essential for reproducible research. The following sections outline protocols for in vivo and in vitro studies to investigate the effects of this compound on cardiac dyspnea.
In Vivo Model: Transverse Aortic Constriction (TAC) in Mice
The TAC model is a widely used surgical procedure to induce pressure overload, leading to cardiac hypertrophy, fibrosis, and eventually heart failure, which clinically manifests as cardiac dyspnea.
Experimental Workflow:
Detailed Protocol:
-
Animal Model: Utilize male C57BL/6 mice, 8-10 weeks of age.
-
Anesthesia and Surgery:
-
Anesthetize the mouse using isoflurane (1-3%) or a ketamine/xylazine cocktail.
-
Perform a thoracotomy to expose the aortic arch.
-
Ligate the transverse aorta between the innominate and left common carotid arteries with a 7-0 silk suture tied against a 27-gauge needle to create a standardized constriction.
-
Remove the needle, close the chest, and allow the animal to recover.
-
Sham-operated animals undergo the same procedure without the aortic ligation.
-
-
This compound Administration:
-
A dose-finding study is recommended. Based on related compounds and clinical use, a starting dose range of 10-50 mg/kg/day can be explored.
-
Administer this compound or vehicle (e.g., saline) daily via oral gavage or intraperitoneal injection, starting 24-48 hours post-surgery.
-
-
Assessment of Cardiac Function:
-
Echocardiography: Perform transthoracic echocardiography at baseline (before surgery) and at regular intervals (e.g., weekly) post-TAC to assess cardiac function and remodeling. Key parameters to measure include:
-
Left ventricular internal dimensions in diastole and systole (LVIDd, LVIDs)
-
Left ventricular ejection fraction (LVEF) and fractional shortening (FS)
-
Wall thickness (anterior and posterior)
-
Assessment of diastolic function (E/A ratio, E/e' ratio)
-
-
-
Assessment of Cardiac Dyspnea Correlates:
-
Pulmonary Congestion: At the study endpoint, measure lung weight to body weight ratio as an indicator of pulmonary edema.
-
Hemodynamics: In terminal experiments, insert a Millar catheter into the left ventricle to measure pressure-volume loops, providing detailed information on systolic and diastolic function, including end-diastolic pressure, a correlate of pulmonary capillary wedge pressure.
-
-
Histological and Molecular Analysis:
-
At the end of the study, euthanize the animals and harvest the hearts.
-
Fibrosis: Fix a portion of the heart in 4% paraformaldehyde, embed in paraffin, and perform Masson's trichrome or Picrosirius red staining to quantify the extent of cardiac fibrosis.
-
Hypertrophy: Measure cardiomyocyte cross-sectional area from stained sections.
-
Gene Expression: Isolate RNA from a portion of the heart tissue to analyze the expression of markers of cardiac remodeling (e.g., ANP, BNP, collagen I/III) by RT-qPCR.
-
In Vitro Model: Cardiomyocyte Hypertrophy Assay
This assay allows for the direct investigation of this compound's effects on cardiomyocyte hypertrophy, a key component of cardiac remodeling in heart failure.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture:
-
Isolate neonatal rat ventricular myocytes (NRVMs) from 1-2 day old Sprague-Dawley rat pups.
-
Alternatively, use commercially available human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Plate cells on fibronectin-coated multi-well plates.
-
-
Hypertrophy Induction:
-
After allowing cells to adhere and become confluent, serum-starve them for 24 hours.
-
Pre-treat the cells with various concentrations of this compound (e.g., 1-100 µM) for 1 hour.
-
Induce hypertrophy by adding a pro-hypertrophic agent such as endothelin-1 (ET-1, 100 nM) or phenylephrine (PE, 50 µM).
-
Include a vehicle-treated control group and a group treated with the hypertrophic agent alone.
-
-
Assessment of Hypertrophy:
-
Cell Size: After 24-48 hours of treatment, fix the cells and stain for a cardiomyocyte marker (e.g., α-actinin). Capture images using fluorescence microscopy and measure the cell surface area using image analysis software (e.g., ImageJ).
-
Protein Synthesis: Measure protein synthesis by incorporating a labeled amino acid (e.g., ³H-leucine) during the treatment period and quantifying its incorporation into cellular proteins.
-
Gene Expression: Isolate RNA and perform RT-qPCR to measure the expression of hypertrophic markers such as atrial natriuretic peptide (ANP) and B-type natriuretic peptide (BNP).[8]
-
Protein Expression: Analyze the protein levels of hypertrophic markers by Western blotting.
-
Ex Vivo Model: Langendorff Isolated Perfused Heart
The Langendorff preparation allows for the study of this compound's direct effects on cardiac function independent of systemic and neural influences.[3][9][10]
Detailed Protocol:
-
Heart Isolation:
-
Anesthetize a rat or guinea pig and rapidly excise the heart, placing it in ice-cold Krebs-Henseleit buffer.
-
-
Langendorff Perfusion:
-
Cannulate the aorta and mount the heart on the Langendorff apparatus.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.[4]
-
Insert a fluid-filled balloon into the left ventricle to measure isovolumetric contractions.
-
-
Experimental Procedure:
-
Allow the heart to stabilize for a 20-30 minute equilibration period.
-
Introduce this compound into the perfusate at various concentrations.
-
Record key cardiac parameters:
-
Left ventricular developed pressure (LVDP)
-
Heart rate (HR)
-
Coronary flow
-
Maximum and minimum rates of pressure change (+dP/dt and -dP/dt)
-
-
-
Data Analysis:
-
Analyze the dose-dependent effects of this compound on cardiac contractile and relaxation parameters.
-
Conclusion
The protocols and information provided herein offer a comprehensive framework for investigating the application of this compound in cardiac dyspnea research. By employing a combination of in vivo, in vitro, and ex vivo models, researchers can elucidate the precise mechanisms of action and therapeutic potential of this compound in alleviating the debilitating symptoms of heart failure. The dual mechanism of PDE inhibition and adenosine receptor antagonism makes this compound a compelling candidate for further investigation in the context of cardiac dyspnea.
References
- 1. mdpi.com [mdpi.com]
- 2. Langendorff isolated heart experimental considerations | Retrograde heart perfusion | ADI [adinstruments.com]
- 3. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Langendorff heart - Wikipedia [en.wikipedia.org]
- 5. Focusing on Adenosine Receptors as a Potential Targeted Therapy in Human Diseases | MDPI [mdpi.com]
- 6. Low dose carvedilol inhibits progression of heart failure in rats with dilated cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. fujifilmcdi.com [fujifilmcdi.com]
- 9. Frontiers | Echocardiography protocol: A tool for infrequently used parameters in mice [frontiersin.org]
- 10. SutherlandandHearse [southalabama.edu]
Application Notes and Protocols for the Formulation of Diprophylline in Research
Introduction
Diprophylline, also known as dyphylline, is a xanthine derivative used in the treatment of respiratory disorders such as asthma and bronchitis due to its bronchodilator and vasodilator effects[1]. It functions as an adenosine receptor antagonist and a phosphodiesterase (PDE) inhibitor[1]. Recent studies have also highlighted its potential in other areas, including oncology, by demonstrating its ability to inhibit signaling pathways like the PI3K/AKT/mTOR pathway in non-small cell lung cancer cells[2].
Proper formulation is critical for obtaining reliable and reproducible results in both in-vitro and in-vivo studies. These application notes provide detailed protocols for the preparation of this compound formulations tailored for research applications, based on its physicochemical properties.
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is essential for selecting appropriate solvents and formulation strategies. Key data is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄N₄O₄ | [1][3][4] |
| Molecular Weight | 254.24 g/mol | [3][4] |
| Appearance | White to off-white crystalline powder | [5] |
| Melting Point | 155-157 °C[3]; 161-162 °C[6] | [3][6] |
| Water Solubility | Freely soluble[6]; 333 g/L (33.3 g/100 mL) at 25 °C[3][6] | [3][6] |
| Ethanol Solubility | Slightly soluble | [6] |
| LogP | -1.9 | [3] |
| pKa | 13.74 ± 0.20 (Predicted) | [6] |
| Stability | Stable in gastric juice[3]; Hygroscopic[6] | [3][6] |
Application Note 1: In-Vitro Formulation Protocol
For in-vitro experiments, such as cell-based assays, it is crucial to prepare a sterile, homogenous stock solution that can be accurately diluted to the desired final concentration in the cell culture medium. Given this compound's high water solubility, the primary solvent should be an aqueous-based buffer like phosphate-buffered saline (PBS) or sterile water.
Experimental Workflow for In-Vitro Formulation
Caption: Workflow for preparing this compound solutions for in-vitro assays.
Protocol: Preparation of a 100 mM Stock Solution
Materials:
-
This compound powder (MW: 254.24 g/mol )
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile deionized water (dH₂O)
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filters
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Calculation: To prepare a 100 mM stock solution, weigh out 25.42 mg of this compound powder.
-
Calculation: 0.1 mol/L * 254.24 g/mol = 25.42 g/L = 25.42 mg/mL
-
-
Solvent Addition: Aseptically add 1 mL of sterile PBS or dH₂O to the weighed powder.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. If needed, use a water bath sonicator for brief periods to facilitate dissolution. Visually confirm that no particulates are present.
-
Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a sterile container. This step is critical for cell culture applications to prevent contamination.
-
Aliquoting and Storage: Dispense the sterile stock solution into single-use aliquots in sterile cryovials. Store the aliquots at -20°C for short-term storage or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Preparation of Working Solutions: For cell-based assays, thaw a stock solution aliquot and dilute it to the desired final concentration using pre-warmed cell culture medium. For example, to achieve a final concentration of 100 µM in 10 mL of medium, add 10 µL of the 100 mM stock solution.
Application Note 2: In-Vivo Formulation Protocol
For in-vivo studies in animal models, the formulation strategy depends on the route of administration. This compound's high aqueous solubility simplifies this process, often allowing for a simple saline-based solution for oral (PO), intraperitoneal (IP), or intravenous (IV) administration.
Experimental Workflow for In-Vivo Formulation
Caption: Workflow for preparing this compound solutions for in-vivo studies.
Protocol: Preparation of a 10 mg/mL Dosing Solution in Saline
This protocol provides a general method for preparing a dosing solution. The final concentration should be adjusted based on the target dose (mg/kg) and the standard dosing volume for the chosen animal model and route.
Materials:
-
This compound powder
-
Sterile 0.9% sodium chloride solution (Saline)
-
Sterile conical tube or vial
-
Vortex mixer
Procedure:
-
Dose Calculation: Determine the required concentration. For example, to administer a 50 mg/kg dose to a 25 g mouse at a dosing volume of 5 mL/kg, the required concentration is 10 mg/mL.
-
Dose per mouse: 50 mg/kg * 0.025 kg = 1.25 mg
-
Volume per mouse: 5 mL/kg * 0.025 kg = 0.125 mL
-
Concentration: 1.25 mg / 0.125 mL = 10 mg/mL
-
-
Weighing: Weigh the required amount of this compound. To prepare 5 mL of a 10 mg/mL solution, weigh 50 mg of the compound.
-
Vehicle Addition: Aseptically add 5 mL of sterile 0.9% saline to the powder in a sterile tube.
-
Dissolution: Vortex thoroughly until the solution is clear and all solid has dissolved.
-
Quality Control: Visually inspect the final solution to ensure it is clear and free of particulates. The formulation should be prepared fresh before each experiment and administered shortly after preparation.
Mechanism of Action: Signaling Pathways
This compound exerts its biological effects through multiple mechanisms. It is known to be a non-selective phosphodiesterase (PDE) inhibitor, which increases intracellular cyclic AMP (cAMP), leading to smooth muscle relaxation[3]. It also acts as an antagonist at adenosine A1 and A2 receptors[1][6]. Furthermore, studies in non-small cell lung cancer have shown that this compound can inhibit the PI3K/AKT/mTOR signaling pathway, which is critical for cell proliferation, survival, and migration[2].
Caption: this compound's mechanisms include PI3K pathway inhibition and PDE/adenosine receptor antagonism.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound inhibits non-small cell lung cancer A549 cell proliferation and migration, and promotes apoptosis, by downregulating PI3K signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C10H14N4O4 | CID 3182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 72376-77-3 | XCA37677 | Biosynth [biosynth.com]
- 5. Why CAS 479-18-5 this compound is Essential for Biochemical Research-FUERTAL PHARMACEUTICAL | The Antiviral Drug Tenofovir [en.fuertaichem.com]
- 6. This compound | 479-18-5 [chemicalbook.com]
Application Notes and Protocols for the Analytical Release Testing of Diprophylline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methods for the release testing of Diprophylline, a xanthine derivative used as a bronchodilator and vasodilator. The protocols detailed below are based on established pharmacopeial methods and published scientific literature, offering robust procedures for the identification, assay, and purity determination of this compound in drug substances and finished products.
Introduction
This compound, also known as Dyphylline, is a theophylline derivative used in the treatment of respiratory disorders such as asthma and bronchitis. Its therapeutic effect is primarily mediated through the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), resulting in the relaxation of bronchial smooth muscle. A recent study has also suggested its role in the downregulation of the PI3K signaling pathway.
The release testing of this compound is critical to ensure its quality, safety, and efficacy. This involves a series of analytical tests to confirm the identity, strength, and purity of the active pharmaceutical ingredient (API) and the finished dosage form. The primary analytical technique employed for the assay and determination of related substances is High-Performance Liquid Chromatography (HPLC).
Signaling Pathway of this compound
Caption: Signaling Pathway of this compound.
Analytical Methods and Protocols
The release of a batch of this compound drug product typically involves a series of tests as outlined in the workflow below.
Release Testing Workflow
Caption: General Workflow for this compound Release Testing.
Identification Tests
Identification tests are performed to confirm that the material is this compound. A combination of tests is typically used as per pharmacopoeial requirements.
A. Infrared Spectroscopy
-
Protocol: Record the infrared absorption spectrum of the sample and compare it with the spectrum of a this compound reference standard. The spectra should be concordant.
B. High-Performance Liquid Chromatography (HPLC)
-
Protocol: The retention time of the major peak in the chromatogram of the Assay preparation corresponds to that in the chromatogram of the Standard preparation, as obtained in the Assay method described in section 3.3.
Assay by High-Performance Liquid Chromatography (HPLC)
This method is used to determine the potency of this compound in the drug substance or drug product. The following is a representative HPLC method based on USP monograph procedures for related dosage forms and published literature.
Experimental Protocol:
-
Chromatographic System:
-
Column: C18, 4.6 mm x 150 mm, 5 µm packing.
-
Mobile Phase: A mixture of a suitable buffer (e.g., 10mM Ammonium acetate) and acetonitrile in a 50:50 v/v ratio. The mobile phase should be filtered and degassed.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 220 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 27°C.
-
-
Standard Preparation:
-
Accurately weigh about 100 mg of this compound USP Reference Standard and transfer to a 100-mL volumetric flask.
-
Add about 70 mL of diluent (mobile phase), sonicate to dissolve, and dilute to volume with the diluent to obtain a stock solution.
-
Further dilute 5.0 mL of this stock solution to 50.0 mL with the diluent to get a final concentration of about 100 µg/mL.
-
-
Sample Preparation (for Tablets):
-
Weigh and finely powder not fewer than 20 tablets.
-
Transfer an accurately weighed portion of the powder, equivalent to about 100 mg of this compound, to a 100-mL volumetric flask.
-
Add about 70 mL of diluent, sonicate for 15 minutes to dissolve the contents, and dilute to volume with the diluent.
-
Filter a portion of this solution through a 0.45-µm filter.
-
Further dilute 5.0 mL of the filtered solution to 50.0 mL with the diluent.
-
-
Procedure:
-
Separately inject equal volumes of the Standard preparation and the Sample preparation into the chromatograph.
-
Record the chromatograms and measure the peak areas for the this compound peak.
-
Calculate the percentage of this compound in the portion of tablets taken.
-
System Suitability:
-
Tailing Factor: Not more than 2.0 for the this compound peak.
-
Relative Standard Deviation (RSD): Not more than 2.0% for replicate injections of the Standard preparation.
Quantitative Data Summary (Typical Validation Parameters):
| Parameter | Typical Value/Range |
| Linearity Range | 50 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | ~0.03 µg/mL |
| Limit of Quantification (LOQ) | ~0.1 µg/mL |
Related Substances by HPLC
This test is performed to quantify any impurities present in the this compound sample. The same chromatographic conditions as the Assay can often be used, with adjustments to the run time to ensure all potential impurities are eluted.
Acceptance Criteria (Typical):
-
Theophylline: Not more than a specified percentage (e.g., 0.5%).
-
Any other individual impurity: Not more than 0.10%.
-
Total impurities: Not more than 1.0%.
Dissolution Test for Tablets
The dissolution test measures the rate and extent to which this compound is released from the tablet dosage form. The following protocol is based on the USP monograph for a combination product containing Dyphylline.
Experimental Protocol:
-
Apparatus: USP Apparatus 1 (Basket).
-
Medium: Water; 900 mL.
-
Rotation Speed: 100 rpm.
-
Time: 45 minutes.
-
Procedure:
-
Place one tablet in each of the six dissolution vessels.
-
After 45 minutes, withdraw a sample from each vessel and filter.
-
Determine the amount of this compound dissolved using a suitable analytical method, typically HPLC as described in the Assay section.
-
Acceptance Criteria:
-
Not less than 75% (Q) of the labeled amount of this compound is dissolved in 45 minutes.
Conclusion
The analytical methods outlined in these application notes provide a robust framework for the release testing of this compound. The use of HPLC for assay and related substances ensures high specificity and accuracy, while the dissolution test provides critical information on the in-vitro performance of the solid dosage form. Adherence to these protocols, along with proper method validation and system suitability checks, is essential for ensuring the quality and consistency of this compound products. It is recommended to consult the current editions of the relevant pharmacopoeias (e.g., USP-NF, Ph. Eur.) for the most up-to-date official methods.
Application Note: High-Performance Thin-Layer Chromatography for the Quantitative Determination of Diprophylline
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diprophylline is a xanthine derivative used as a bronchodilator for the relief of asthma and chronic obstructive pulmonary disease (COPD). Accurate and reliable analytical methods are crucial for the quality control of this compound in pharmaceutical formulations. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, rapid, and cost-effective alternative to High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of active pharmaceutical ingredients. This application note details a validated HPTLC method for the separation and quantification of this compound.
Principle
The method is based on the separation of this compound on a high-performance silica gel 60 F254 HPTLC plate. The separation is achieved using a specific mobile phase, and the quantification is performed by densitometric scanning of the chromatogram in absorbance mode.
Chromatographic Conditions
A summary of the chromatographic conditions is provided in the table below.
| Parameter | Description |
| Stationary Phase | Pre-coated Silica Gel 60 F254 HPTLC plates (20 x 10 cm) |
| Mobile Phase | Toluene : Isopropyl Alcohol : Acetic Acid (12:12:1, v/v/v) |
| Chamber Saturation | 30 minutes with the mobile phase |
| Development Mode | Ascending development in a twin-trough chamber |
| Migration Distance | 80 mm |
| Drying | Air-dried for 5 minutes |
| Detection Wavelength | 275 nm |
| Scanning Mode | Densitometric scanning in absorbance mode |
Experimental Protocols
Preparation of Standard Solution
-
Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.
-
Dissolve the standard in methanol and make up the volume to the mark to obtain a stock solution of 1 mg/mL (1000 µg/mL).
-
From the stock solution, prepare a working standard solution of 100 µg/mL by diluting 1 mL of the stock solution to 10 mL with methanol.
-
Further dilute the working standard to prepare a series of calibration standards in the range of 60 ng to 300 ng per band.
Preparation of Sample Solution (for a Tablet Formulation)
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Add approximately 7 mL of methanol and sonicate for 15 minutes to ensure complete extraction of the drug.
-
Make up the volume to the mark with methanol and mix well.
-
Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
-
The final concentration of the sample solution should be adjusted with methanol to fall within the calibration range.
Chromatographic Development and Analysis
-
Apply the calibration standards and sample solutions as 8 mm bands onto the HPTLC plate using an automated applicator.
-
Place the plate in the twin-trough chamber previously saturated with the mobile phase for 30 minutes.
-
Allow the mobile phase to ascend to a distance of 80 mm.
-
Remove the plate from the chamber and dry it in a stream of warm air.
-
Scan the dried plate densitometrically at 275 nm.
-
Record the peak areas and construct a calibration curve by plotting peak area against the corresponding concentration of the standards.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Method Validation Summary
The described HPTLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. A summary of the validation parameters is presented below.
| Validation Parameter | Specification |
| Linearity Range | 60 - 300 ng/band[1][2] |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
| Limit of Detection (LOD) | To be determined experimentally |
| Limit of Quantification (LOQ) | To be determined experimentally |
| Specificity | No interference from excipients |
Visualizations
Caption: Experimental workflow for HPTLC analysis of this compound.
Caption: Logical relationship of components in HPTLC separation.
References
Troubleshooting & Optimization
Overcoming Diprophylline solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diprophylline in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is the expected aqueous solubility of this compound?
This compound is generally considered to be freely soluble in water.[1][2][3][4][5] Published data indicates a high solubility, with values around 33 g per 100 mL of water at 25°C, which is equivalent to approximately 1 gram dissolving in 3 mL of water.[1][6]
Q2: I am observing poor solubility or precipitation of this compound in my aqueous solution. What could be the cause?
While this compound has high intrinsic water solubility, several factors during your experiment could lead to apparent insolubility or precipitation. These may include:
-
pH of the Solution: The pH of the aqueous solution for this compound injections is typically between 4.0 and 7.0.[1] Significant deviations from the optimal pH range of 6.5-7.4 for its aqueous solution could potentially affect its stability and apparent solubility.[1]
-
Buffer Composition: Certain buffer salts or components might interact with this compound, leading to the formation of a less soluble complex or salt.
-
Temperature: Solubility can be temperature-dependent. Ensure your working temperature is appropriate.
-
Concentration: You might be attempting to prepare a supersaturated solution, which is inherently unstable and can lead to precipitation.
-
Presence of Other Solutes: High concentrations of other dissolved substances can reduce the effective amount of free water available to dissolve the this compound.
-
Purity of this compound: Impurities in the this compound powder could have lower solubility.
Q3: What are the key physicochemical properties of this compound?
Understanding the physicochemical properties of this compound is crucial for its effective use in experiments.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₄N₄O₄ | [1][2] |
| Molecular Weight | 254.24 g/mol | [2][7] |
| Melting Point | 160-164 °C | [1] |
| Appearance | White crystalline powder | [1][3] |
| Water Solubility | 33 g/100 mL (at 25 °C) | [1][2] |
| Ethanol Solubility | Slightly soluble | [1][3][4] |
| pH of aqueous solution | 6.5 - 7.4 | [1] |
Q4: In which other solvents is this compound soluble?
This compound exhibits solubility in various organic solvents, which can be useful for preparing stock solutions.
| Solvent | Solubility | References |
| Ethanol (96%) | Slightly soluble | [1][2][3] |
| Chloroform | Slightly soluble | [1] |
| Dimethylformamide (DMF) | ~10 mg/mL | [8] |
| Dimethyl sulfoxide (DMSO) | ~10 mg/mL | [8] |
| PBS (pH 7.2) | ~1 mg/mL | [8] |
Troubleshooting Guides
Issue 1: Unexpected Precipitation During Solution Preparation
If you observe precipitation while dissolving this compound in an aqueous medium, follow these steps to diagnose and resolve the issue.
Troubleshooting Workflow for Precipitation
Caption: Troubleshooting workflow for addressing this compound precipitation.
Issue 2: Low Solubility in a Buffered System
You may encounter reduced this compound solubility in a complex buffer system compared to pure water.
Troubleshooting Steps:
-
Prepare a Concentrated Stock Solution: Dissolve this compound in deionized water to create a concentrated stock solution. This leverages its high intrinsic water solubility.
-
Gradual Addition: Add the concentrated stock solution dropwise to your final buffer system while stirring. This can help avoid localized high concentrations that might lead to precipitation.
-
pH Pre-adjustment: Ensure the pH of your final buffer system is within the optimal range for this compound (pH 6.5-7.4) before adding the stock solution.[1]
-
Evaluate Buffer Components: If the issue persists, consider if any buffer components are known to have low solubility or to form insoluble salts. You may need to test alternative buffer systems.
Experimental Protocols
Protocol 1: Preparation of a Standard Aqueous Solution of this compound
This protocol describes the standard method for preparing a simple aqueous solution of this compound.
Workflow for Preparing a Standard Solution
Caption: Standard protocol for preparing an aqueous this compound solution.
Methodology:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Initial Dissolution: Add the powder to a beaker containing approximately 80% of the final desired volume of deionized water.
-
Stirring: Stir the mixture using a magnetic stirrer until the this compound is completely dissolved. Gentle heating may be applied if necessary, but avoid boiling.
-
pH Measurement and Adjustment: Measure the pH of the solution. If required, adjust the pH to be within the 6.5-7.4 range using dilute acid or base.[1]
-
Final Volume: Quantitatively transfer the solution to a volumetric flask and add deionized water to reach the final desired volume.
-
Filtration (Optional): If any particulates are visible, filter the solution through a 0.22 µm filter.
Protocol 2: High-Throughput Kinetic Solubility Assay by UV Absorption
For researchers needing to assess solubility in multiple buffer conditions rapidly, a kinetic solubility assay can be employed.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mg/mL).[8]
-
Dilution: Dilute the DMSO stock solution into your various aqueous buffers in a 96-well plate.
-
Precipitation and Equilibration: Allow the plate to sit for a period (e.g., 2 hours) to allow any precipitation to occur and the solution to equilibrate.
-
Filtration: Filter the solutions through a 96-well filter plate to remove any precipitated material.
-
Quantification: Measure the concentration of the dissolved this compound in the filtrate using a UV plate reader at its maximum absorbance wavelength (λmax = 273 nm).[1][8][9]
-
Solubility Calculation: Calculate the solubility based on a standard curve of this compound in the same buffers.
Signaling Pathway Considerations
This compound is a xanthine derivative that acts as a phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist.[2][4][9][10][11] Its mechanism of action involves increasing intracellular cyclic AMP and blocking the effects of adenosine, leading to bronchodilation. Maintaining its solubility in experimental systems is critical to ensure accurate and reproducible results when studying these pathways.
Logical Relationship of Solubility to In Vitro Efficacy
Caption: Impact of solubility on the in vitro assessment of this compound's mechanism.
References
- 1. chembk.com [chembk.com]
- 2. Cas 479-18-5,this compound | lookchem [lookchem.com]
- 3. horldenbio.com [horldenbio.com]
- 4. This compound | 479-18-5 [chemicalbook.com]
- 5. This compound - Definition, Characters, Identification - British Pharmacopoeia 2025 [nhathuocngocanh.com]
- 6. This compound | C10H14N4O4 | CID 3182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 72376-77-3 | XCA37677 | Biosynth [biosynth.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. caymanchem.com [caymanchem.com]
- 10. Page loading... [guidechem.com]
- 11. medchemexpress.com [medchemexpress.com]
Technical Support Center: Optimizing HPLC-UV for Diprophylline Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography with UV detection (HPLC-UV) for Diprophylline analysis. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting point for developing an HPLC-UV method for this compound?
A1: A good starting point for developing a method for this compound, a xanthine derivative, is to use a reversed-phase C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile or methanol.[1] The UV detection wavelength can be initially set around the reported maximum absorbance of this compound, which is approximately 273 nm.[2][3]
Q2: How can I improve the peak shape for this compound?
A2: Peak tailing is a common issue and can often be addressed by adjusting the mobile phase pH. For a basic compound like this compound, a slightly acidic mobile phase (pH 3-5) can help to protonate the analyte and reduce interactions with residual silanol groups on the stationary phase, leading to more symmetrical peaks. Using a high-purity, end-capped C18 column can also minimize these secondary interactions.
Q3: What should I do if I am not seeing any peaks for this compound?
A3: If no peaks are observed, first verify that the lamp of your UV detector is on and that the selected wavelength is appropriate for this compound (around 273 nm).[2][3] Ensure your sample concentration is within the detection limits of the instrument. Check for any leaks in the system and confirm that the mobile phase is flowing correctly. You should also verify that your sample is properly dissolved in the mobile phase.
Q4: How do I determine the optimal UV detection wavelength for this compound?
A4: The optimal UV detection wavelength corresponds to the wavelength of maximum absorbance (λmax) of this compound, which is reported to be around 273 nm.[2][3] To confirm this for your specific mobile phase, you can run a UV scan of a this compound standard using a spectrophotometer or the diode array detector (DAD) of your HPLC system.
Troubleshooting Guide
This guide addresses specific problems you may encounter during the HPLC-UV analysis of this compound.
Issue 1: Poor Resolution or Co-eluting Peaks
Q: My this compound peak is not well-separated from other components in my sample. How can I improve the resolution?
A: To improve resolution, you can try the following:
-
Optimize the Mobile Phase:
-
Organic Solvent Content: Adjust the ratio of your organic solvent (acetonitrile or methanol) to the aqueous buffer. Decreasing the organic solvent percentage will generally increase retention time and may improve the separation of early-eluting peaks.
-
pH Adjustment: Modifying the pH of the mobile phase can alter the ionization state of this compound and other sample components, which can significantly impact their retention and selectivity. Experimenting with a pH range of 3 to 7 is a good starting point.
-
-
Change the Stationary Phase: If optimizing the mobile phase is insufficient, consider using a different column. A column with a different stationary phase chemistry (e.g., a phenyl-hexyl column) or a smaller particle size can provide different selectivity and higher efficiency.
-
Adjust the Flow Rate: Lowering the flow rate can increase the efficiency of the separation, leading to narrower peaks and better resolution. However, this will also increase the analysis time.
Issue 2: Baseline Noise or Drift
Q: I am observing a noisy or drifting baseline in my chromatogram. What could be the cause and how can I fix it?
A: A noisy or drifting baseline can be caused by several factors:
-
Mobile Phase Issues:
-
Inadequate Degassing: Dissolved gases in the mobile phase can form bubbles in the detector cell, leading to baseline noise. Ensure your mobile phase is properly degassed using an online degasser, sonication, or helium sparging.
-
Contamination: Contaminated solvents or buffer salts can cause baseline drift. Use high-purity HPLC-grade solvents and reagents.
-
Incomplete Mixing: If you are using a gradient, ensure the solvents are being mixed properly.
-
-
Detector Problems:
-
Dirty Flow Cell: A contaminated detector flow cell can cause baseline noise. Flush the flow cell with a strong solvent like methanol or isopropanol.
-
Failing Lamp: An aging detector lamp can lead to increased noise. Check the lamp's energy output and replace it if necessary.
-
-
Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. This is particularly important when using mobile phases containing ion-pairing reagents or when running a gradient.
Issue 3: Inconsistent Retention Times
Q: The retention time of my this compound peak is shifting between injections. What is causing this variability?
A: Fluctuations in retention time can be attributed to:
-
Pump and Flow Rate Issues:
-
Leaks: Check for any leaks in the pump, injector, or fittings. Even a small leak can cause the flow rate to be inconsistent.
-
Pump Seals: Worn pump seals can lead to an unstable flow rate.
-
-
Mobile Phase Composition:
-
Evaporation: The composition of the mobile phase can change over time due to the evaporation of the more volatile organic solvent. Prepare fresh mobile phase daily.
-
Inaccurate Mixing: If preparing the mobile phase manually, ensure the components are measured and mixed accurately.
-
-
Column Temperature: Variations in the column temperature can affect retention times. Using a column oven will provide a stable temperature environment.
Experimental Protocols
General HPLC-UV Method for this compound
This protocol provides a starting point for the analysis of this compound. Optimization may be required based on your specific sample matrix and instrumentation.
1. Materials and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium dihydrogen phosphate (or other suitable buffer salt)
-
Orthophosphoric acid (for pH adjustment)
-
Water (HPLC grade)
2. Instrument and Conditions:
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 3.5 with phosphoric acid) and acetonitrile. A common starting ratio is 80:20 (v/v) buffer to acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30 °C.
-
UV Detection: 273 nm.[2]
3. Standard Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mg/mL) in the mobile phase.
-
Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50 µg/mL).
4. Sample Preparation:
-
Dissolve and dilute the sample in the mobile phase to a concentration that falls within the range of the calibration curve.
-
Filter the sample through a 0.45 µm syringe filter before injection.
5. Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Data Presentation
Table 1: Summary of HPLC-UV Parameters for this compound and Related Compounds
| Parameter | Method 1 (this compound)[1] | Method 2 (this compound)[2] | Method 3 (Doxofylline)[4] | Method 4 (Dyphylline)[5] |
| Column | C18 | Not Specified | Hypersil ODS C18 | "Pinkerton" internal surface reversed-phase |
| Mobile Phase | 0.02 M Potassium dihydrogen phosphate (pH 3.5) : Acetonitrile (55:45 v/v) | Water : Methanol (72:8 v/v) | Potassium dihydrogen phosphate (pH 3.0) : Acetonitrile (80:20 v/v) | 0.1 mol/L Phosphate buffer (pH 6.8) |
| Flow Rate | Not Specified | Not Specified | 1.0 mL/min | Not Specified |
| Injection Volume | Not Specified | 10 µL | Not Specified | 10 µL |
| UV Wavelength | 210 nm | 254 nm | 210 nm | 275 nm |
Visualizations
Caption: Experimental workflow for HPLC-UV analysis of this compound.
Caption: Troubleshooting decision tree for common HPLC-UV issues.
References
- 1. HPLC and chemometric assisted spectrophotometric methods for simultaneous determination of this compound, phenobarbitone and papaverine hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound [chembk.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Spectrophotometric and Reversed-Phase High-Performance Liquid Chromatographic Method for the Determination of Doxophylline in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Addressing Diprophylline instability in gastric juice for oral administration studies
Technical Support Center: Diprophylline Oral Administration Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with this compound. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to assist in your oral administration studies, with a focus on experiments involving simulated gastric fluid (SGF).
Frequently Asked Questions (FAQs)
Q1: Is this compound unstable in gastric juice?
A1: Contrary to a common misconception, this compound is considered stable in gastric juice.[1] The structure of this compound, a derivative of theophylline, is chemically robust under acidic conditions. If you are observing a loss of the drug during your in vitro experiments with simulated gastric fluid (SGF), it is likely due to experimental factors rather than chemical degradation.[1][2]
Q2: My analysis shows a low concentration of this compound after incubation in SGF. What are the potential causes besides degradation?
A2: Several factors can lead to apparent drug loss or low recovery in SGF studies:
-
Poor Solubility and Dissolution: this compound has finite solubility. If the drug has not fully dissolved in the SGF, your sampling may not be representative, leading to lower-than-expected concentration measurements.
-
Adsorption: The compound may adsorb to the surfaces of your experimental apparatus (e.g., glass vials, pipette tips, filters).
-
Protein Binding: If your SGF contains pepsin, this compound may bind to the enzyme, which could affect certain analytical preparation steps.
-
Analytical Method Issues: Problems with your analytical method, such as HPLC, can lead to inaccurate quantification. This includes interference from SGF components, improper mobile phase composition, or incorrect detector wavelength.[3][4]
-
Sub-optimal SGF Preparation: Incorrect pH or composition of the SGF can affect the drug's solubility and behavior.[5]
Q3: What is the difference between standard SGF and biorelevant media like FaSSGF?
A3: Standard Simulated Gastric Fluid (SGF), often prepared according to USP guidelines, is a simple acidic solution (typically pH 1.2) containing sodium chloride and pepsin.[5] While useful, it doesn't fully replicate physiological conditions. Biorelevant media, such as Fasted State Simulated Gastric Fluid (FaSSGF), incorporate additional components like lecithin and sodium taurocholate to mimic the surface-active and solubilizing properties of natural gastric fluid more closely.[5] Using FaSSGF can provide a more accurate assessment of a drug's solubility and dissolution in the stomach.[5]
Q4: What is a suitable analytical method for quantifying this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method for quantifying this compound and its related compounds.[3][6] A typical method would involve a C18 column with a mobile phase consisting of a buffer (e.g., phosphate or acetate) and an organic modifier like acetonitrile or methanol.[4] Detection is usually performed at a wavelength around 273-275 nm.[4][7]
Troubleshooting Guide: Low this compound Recovery in SGF
If you are experiencing lower-than-expected recovery of this compound in your SGF experiments, follow this troubleshooting guide.
Step 1: Verify Drug Solubility and Dissolution
-
Issue: Incomplete dissolution of the this compound powder or formulation in the SGF.
-
Troubleshooting Actions:
-
Pre-dissolve: Try pre-dissolving the this compound in a small amount of the mobile phase or a suitable solvent before adding it to the SGF.
-
Agitation: Ensure adequate agitation (e.g., stirring, shaking) throughout the incubation period to facilitate dissolution.
-
Visual Inspection: Visually inspect the solution for any undissolved particles before taking samples.
-
Solubility Test: Perform a simple solubility test of this compound in your SGF at the target concentration to confirm it is below its saturation point.
-
Step 2: Investigate Potential Adsorption
-
Issue: this compound is adsorbing to container walls, filters, or other surfaces.
-
Troubleshooting Actions:
-
Material Choice: Use low-adsorption materials like polypropylene tubes instead of glass where possible.
-
Pre-rinse: Pre-rinse pipette tips with the solution before sampling.
-
Filter Validation: Validate your syringe filters. Filter a known concentration of this compound solution and measure the concentration of the filtrate to check for drug loss. Choose a filter material (e.g., PVDF, PTFE) that shows minimal binding.
-
Control Sample: Run a control experiment where the drug is incubated in the SGF for a minimal amount of time (t=0) to assess immediate loss due to adsorption.
-
Step 3: Review and Validate Your Analytical Method
-
Issue: The HPLC method is not accurately quantifying the this compound in the SGF matrix.
-
Troubleshooting Actions:
-
Matrix Effects: Prepare your calibration standards in the same SGF matrix as your samples to account for any interference.
-
Sample Preparation: Ensure your sample preparation (e.g., quenching the reaction, centrifugation) effectively stops any enzymatic activity and removes interfering substances without causing the drug to precipitate. A common technique is to add a volume of cold methanol or acetonitrile to precipitate the pepsin.[2]
-
Method Validation: Confirm that your HPLC method is validated for specificity, linearity, accuracy, and precision according to ICH guidelines.[4] Check for peak purity to ensure you are not co-eluting with a degradation product or matrix component.
-
Step 4: Check the SGF Preparation
-
Issue: The SGF was not prepared correctly.
-
Troubleshooting Actions:
-
pH Verification: Use a calibrated pH meter to ensure the final pH of the SGF is accurate (e.g., pH 1.2 for standard SGF).[8]
-
Component Quality: Use high-purity reagents (NaCl, pepsin, HCl) and purified water.
-
Fresh Preparation: Prepare SGF fresh for each experiment, as the activity of pepsin can diminish over time.
-
Data Hub
Table 1: Composition of Simulated Gastric Fluids
| Component | Standard SGF (USP)[5] | Fasted State SGF (FaSSGF)[5] |
|---|---|---|
| pH | 1.2 | 1.6 |
| Pepsin | 0.32% (w/v) | 0.1 mg/mL |
| Sodium Chloride (NaCl) | 0.2% (w/v) | 34.2 mM |
| Sodium Taurocholate | - | 80 µM |
| Lecithin | - | 20 µM |
| Water | to volume | to volume |
| Acidifier | HCl | HCl |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₁₄N₄O₄ | PubChem[1] |
| Molecular Weight | 254.24 g/mol | PubChem[1] |
| Water Solubility | 333 mg/mL (at 25 °C) | DrugBank[1] |
| LogP | -1.9 | DrugBank[1] |
Table 3: Example HPLC Parameters for this compound Analysis
| Parameter | Example Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | 10 mM KH₂PO₄ buffer (pH 6) : Methanol (40:60 v/v)[4] |
| Flow Rate | 1.0 mL/min[4] |
| Detection Wavelength | 273 nm[4] |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Experimental Protocols
Protocol 1: Preparation of Simulated Gastric Fluid (SGF, USP)
Objective: To prepare 1 liter of SGF (pH 1.2) for in vitro studies. Materials:
-
Sodium Chloride (NaCl)
-
Purified Pepsin (activity of 800-2500 units/mg)
-
Hydrochloric Acid (HCl)
-
Purified Water
-
Calibrated pH meter Procedure:
-
Dissolve 2.0 g of NaCl in approximately 750 mL of purified water.
-
Add 3.2 g of purified pepsin and stir gently until dissolved.
-
Add concentrated HCl as required to adjust the pH of the solution to 1.2 ± 0.1.
-
Add purified water to bring the final volume to 1000 mL.
-
Use the solution promptly after preparation.
Protocol 2: In Vitro Recovery Study in SGF
Objective: To determine the recovery of this compound from SGF over time. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or mobile phase).
-
Add a known amount of the this compound stock solution to a vessel containing pre-warmed (37 °C) SGF to achieve the desired final concentration.
-
Immediately take a sample at t=0. This serves as the baseline.
-
Incubate the SGF-drug mixture at 37 °C with constant, gentle agitation.
-
Withdraw aliquots at predetermined time points (e.g., 15, 30, 60, 120 minutes).
-
For each sample, immediately stop any potential reaction by adding it to a quenching solution (e.g., a 1:1 ratio of sample to cold acetonitrile or methanol). This will also precipitate the pepsin.
-
Centrifuge the quenched samples to pellet the precipitated protein.
-
Filter the supernatant through a validated syringe filter (e.g., 0.22 µm PVDF) into an HPLC vial.
-
Analyze the samples by a validated HPLC method to determine the concentration of this compound.
-
Calculate the recovery at each time point relative to the t=0 sample.
Visual Guides
Caption: Troubleshooting flowchart for diagnosing low drug recovery.
References
- 1. This compound | C10H14N4O4 | CID 3182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. researchgate.net [researchgate.net]
- 4. Study of doxofylline and its degradation products in bulk drug by a newly developed stability-indicating HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Use of Biorelevant Dissolution Media to Forecast the In Vivo Performance of a Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
- 7. Dissolution assay of theophylline, this compound and proxyphylline from a sustained release dosage form by high performance thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and in vitro evaluation of enteric-coated tablets of rosiglitazone sodium - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Side Effects of Diprophylline in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing the side effects of Diprophylline in animal studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side effects of this compound observed in animal studies?
A1: Based on available data, the side effects of this compound in animal studies are generally milder than those of other methylxanthines like theophylline. The most commonly reported adverse effects include:
-
Central Nervous System (CNS) Stimulation: This can manifest as restlessness, excitement, and in some cases, tremors. Seizures are a known, though less common, serious side effect of methylxanthines.
-
Gastrointestinal (GI) Irritation: Nausea, vomiting, and diarrhea are potential side effects. This compound is reported to have better gastrointestinal tolerance compared to other xanthine derivatives.[1]
-
Cardiovascular Effects: While this compound has been observed to have minimal positive inotropic effects in guinea-pig atria, methylxanthines as a class can cause tachycardia and arrhythmias.[2]
Q2: What is the primary mechanism behind this compound-induced side effects?
A2: The side effects of this compound, like other methylxanthines, are primarily attributed to two main mechanisms of action:
-
Adenosine Receptor Antagonism: this compound blocks adenosine receptors, particularly the A1 subtype in the brain. Adenosine has an inhibitory effect on neuronal activity, so blocking its receptors leads to increased neuronal excitability, which can result in CNS stimulation and, at high doses, seizures.
-
Phosphodiesterase (PDE) Inhibition: this compound is a weak inhibitor of phosphodiesterase enzymes. Inhibition of PDE leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which can cause smooth muscle relaxation (therapeutic effect) but may also contribute to gastrointestinal and cardiovascular side effects.[2]
Q3: Are there known LD50 values for this compound in common laboratory animals?
Troubleshooting Guides
Issue 1: CNS Stimulation (Restlessness, Tremors)
Q: My animals are exhibiting signs of restlessness and tremors after this compound administration. What steps can I take to mitigate this?
A: CNS stimulation is a known side effect of methylxanthines. Here are some troubleshooting steps:
-
Dose Reduction: The most effective initial step is to reduce the dose of this compound. CNS effects are typically dose-dependent.
-
Route of Administration: Consider switching from a bolus intravenous (IV) injection to a slower IV infusion or an alternative route like oral (PO) or subcutaneous (SC) administration. This can help to avoid rapid peaks in plasma concentration that are more likely to cause CNS stimulation.
-
Acclimatization: Ensure that animals are properly acclimatized to the experimental procedures and environment to minimize stress-induced hyperactivity that could be confounded with drug effects.
-
Behavioral Monitoring: Implement a clear and consistent behavioral scoring system to quantify the severity of CNS stimulation at different doses and time points.
Issue 2: Gastrointestinal Upset (Vomiting, Diarrhea)
Q: I am observing vomiting and/or diarrhea in my animals following oral administration of this compound. How can I improve gastrointestinal tolerance?
A: While this compound generally has better GI tolerance than other xanthines, these side effects can still occur.[1] Consider the following:
-
Vehicle Selection: For oral gavage, using a vehicle that is gentle on the gastric mucosa can be beneficial. A 1% methylcellulose solution is a common and generally well-tolerated vehicle for oral administration in rodents.
-
Administration with Food: Administering this compound with a small amount of palatable food can sometimes reduce GI irritation. However, be aware that this may alter the absorption kinetics of the drug.
-
Formulation: If using a custom formulation, ensure it is properly solubilized and stable. Precipitation of the compound in the stomach can lead to localized irritation.
-
Anti-emetic Co-administration (for canine studies): In dog studies where vomiting is a significant issue, co-administration of an anti-emetic like maropitant may be considered. However, potential drug-drug interactions should be carefully evaluated.
-
Bidirectional Effects on Gut Motility: In rats, this compound has shown bidirectional effects on jejunal contractility, causing stimulation in low contractile states and inhibition in high contractile states.[3] This suggests that the baseline gut motility of the animal could influence the gastrointestinal response.
Issue 3: Cardiovascular Instability (Tachycardia)
Q: My animal's heart rate is significantly elevated after this compound administration. What should I do?
A: Tachycardia is a potential cardiovascular side effect of methylxanthines.
-
Dose Adjustment: As with CNS effects, cardiovascular side effects are often dose-related. A reduction in the administered dose is the first-line approach.
-
Continuous Monitoring: For studies involving IV administration, continuous monitoring of heart rate and blood pressure is crucial. This allows for the immediate detection of adverse cardiovascular events.
-
Slower Infusion Rate: If administering intravenously, slowing down the infusion rate can help to prevent sudden spikes in plasma concentration that may trigger tachycardia.
-
Species-Specific Sensitivity: Be aware that different animal species may have varying sensitivities to the cardiovascular effects of methylxanthines. What is well-tolerated in one species may not be in another.
Data Presentation
Table 1: Summary of Reported Side Effects of this compound in Animal Studies (Qualitative Data)
| Side Effect Category | Animal Model | Observation | Reference |
| Gastrointestinal | Rat | Bidirectional modulation of jejunal contractility (stimulation in low contractile states, inhibition in high contractile states). | [3] |
| Cardiovascular | Guinea Pig | Almost no positive inotropic effect on isolated atria compared to theophylline. | [2] |
| General Toxicity | Zebrafish Embryos | Lower degree of embryotoxicity, teratogenicity, and cardiac toxicity compared to other methylxanthines. |
Note: Quantitative dose-response data for this compound-induced side effects in common laboratory mammals (rats, mice, rabbits, dogs) is limited in the available literature. Researchers are strongly encouraged to perform their own dose-ranging studies.
Experimental Protocols
Protocol 1: Oral Gavage Administration in Rats to Minimize Gastrointestinal Irritation
-
Vehicle Preparation: Prepare a 1% (w/v) solution of methylcellulose in sterile water. Gently heat and stir until a clear, viscous solution is formed. Allow to cool to room temperature before use.
-
This compound Formulation: Suspend the powdered this compound in the 1% methylcellulose vehicle to the desired concentration. Ensure the suspension is homogenous by vortexing immediately before each administration.
-
Animal Preparation: Fast the rats for a short period (e.g., 2-4 hours) before dosing to ensure a relatively empty stomach, which can aid in consistent absorption. Do not withhold water.
-
Gavage Procedure:
-
Gently restrain the rat.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach. Mark the needle to avoid over-insertion.
-
Carefully insert the gavage needle into the esophagus and advance it to the pre-marked depth.
-
Administer the this compound suspension slowly and steadily.
-
Withdraw the needle gently.
-
Monitor the animal for any signs of distress immediately after the procedure and at regular intervals.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for assessing and mitigating this compound side effects.
Caption: this compound's antagonism of A1 receptors leading to CNS stimulation.
Caption: this compound's PDE inhibition and potential GI side effects.
References
- 1. This compound | 479-18-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. Overadditive synergism between theophylline, this compound and proxyphylline in tracheal smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characteristics of this compound-Induced Bidirectional Modulation on Rat Jejunal Contractility - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Bronchodilator Efficacy of Diprophylline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the bronchodilator efficacy of Diprophylline in experimental models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound's bronchodilator effect?
A1: this compound, a xanthine derivative, exerts its bronchodilator effects through two primary mechanisms:
-
Phosphodiesterase (PDE) Inhibition: It non-selectively inhibits PDE enzymes in airway smooth muscle cells. This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which activates Protein Kinase A (PKA) and results in smooth muscle relaxation (bronchodilation).[1]
-
Adenosine Receptor Antagonism: this compound acts as an antagonist at adenosine A1 and A2 receptors on the surface of smooth muscle cells.[2] By blocking the bronchoconstrictive effects of adenosine, it further promotes airway relaxation.
Q2: What are the main strategies to improve the bronchodilator efficacy of this compound in experimental settings?
A2: There are three primary strategies being explored to enhance the efficacy of this compound:
-
Synergistic Combination Therapy: Combining this compound with other bronchodilators, such as β2-agonists (e.g., Salbutamol, Terbutaline) or other methylxanthines, can produce an additive or synergistic effect.[3][4]
-
Novel Drug Delivery Systems: Encapsulating this compound in carriers like liposomes can prolong its therapeutic effect, improve its retention in the lungs, and allow for sustained release.[5]
-
Structural Modifications: Altering the chemical structure of the xanthine scaffold can improve potency and selectivity. For instance, substitutions at the 1- and 3-positions of the xanthine ring are known to enhance adenosine A1 receptor affinity.[2]
Q3: Which animal models are most commonly used to test the bronchodilator efficacy of this compound?
A3: Guinea pig and mouse models are the most prevalent for evaluating bronchodilators.[6] These models are well-characterized, and their airway physiology shares similarities with humans. Bronchoconstriction is typically induced using agents like methacholine, histamine, or allergens such as ovalbumin (OVA).[7]
Q4: How is bronchodilator efficacy measured in these animal models?
A4: Efficacy is primarily quantified by measuring changes in lung function. The gold standard is invasive plethysmography in anesthetized animals to measure parameters like:
-
Airway Resistance (RL): A direct measure of the opposition to airflow in the conducting airways.
-
Dynamic Compliance (Cdyn): A measure of the lung's ability to stretch and expand. A significant decrease in RL and an increase in Cdyn following drug administration indicate effective bronchodilation.
Q5: Are there any known issues with this compound's solubility for in vivo experiments?
A5: Like other xanthine derivatives, this compound has limited water solubility, which can be a challenge for preparing formulations for intravenous administration.[8] To overcome this, researchers can use cosolvents (e.g., propylene glycol, DMSO, though with caution for potential side effects), adjust the pH of the vehicle, or use sonication.[9] It is crucial to prepare fresh solutions and visually inspect for any precipitation before administration.
Troubleshooting Guides
Issue 1: Inconsistent or weak bronchodilator response to this compound.
-
Question: We are not observing a significant reduction in airway resistance in our methacholine-challenged guinea pig model after administering this compound. What could be the cause?
-
Answer:
-
Dosage: this compound is less potent than other xanthines like theophylline.[1] You may need to increase the dose. Review the literature for effective dose ranges in your specific model. A dose-response study is highly recommended.
-
Route of Administration: The route of administration (intravenous, intraperitoneal, oral, or aerosol) significantly impacts bioavailability and onset of action. Ensure the chosen route is appropriate and that the administration technique is consistent. For aerosol delivery, optimizing particle size and delivery systems is critical for lung deposition.[10]
-
Animal Model Variability: Ensure that your animals are of a consistent age, weight, and strain. The degree of airway hyperresponsiveness can vary between individual animals. Establish a stable baseline of bronchoconstriction before drug administration.
-
Anesthesia: The type and depth of anesthesia can influence cardiovascular and respiratory parameters. Anesthetics like isoflurane can interact with adrenergic agonists and may affect cardiac output, which could indirectly influence drug distribution and effect.[6]
-
Issue 2: Observing unexpected cardiovascular side effects.
-
Question: Our animals are experiencing significant tachycardia and hypotension after intravenous administration of this compound, complicating the interpretation of bronchodilation data. How can we mitigate this?
-
Answer:
-
Mechanism of Action: Xanthine derivatives are known to have cardiovascular effects, primarily due to PDE inhibition and adenosine receptor antagonism in cardiac tissue.[8] this compound generally has a lower incidence of these side effects compared to theophylline, but they can still occur at higher doses.[1]
-
Administration Rate: Rapid intravenous bolus injections can lead to high peak plasma concentrations and exaggerated cardiovascular effects.[11] Consider administering the drug as a slower infusion to achieve a more stable plasma concentration.[9]
-
Combination Therapy: If combining this compound with a β2-agonist, be aware that both can cause tachycardia. The effects may be additive. Using lower doses of each drug in combination may achieve the desired bronchodilation with fewer cardiovascular side effects.[4]
-
Local Administration: Switching to an aerosol-based delivery route can maximize drug concentration in the lungs while minimizing systemic exposure and associated cardiovascular side effects.
-
Issue 3: Difficulty preparing a stable this compound formulation for administration.
-
Question: Our this compound solution for intravenous injection is precipitating. What can we do?
-
Answer:
-
Check Solubility Limits: Verify the solubility of this compound in your chosen vehicle (e.g., saline). You may be exceeding its solubility limit.
-
Use a Cosolvent: Incorporate a biocompatible cosolvent such as propylene glycol or a low percentage of ethanol. However, be mindful that cosolvents themselves can have physiological effects.[9]
-
pH Adjustment: The solubility of xanthines can be pH-dependent. Adjusting the pH of your vehicle may improve solubility. Ensure the final pH is physiologically compatible.
-
Fresh Preparation: Always prepare solutions fresh on the day of the experiment. Do not store solutions for extended periods unless their stability has been formally validated.[10]
-
Use of Salt Forms: If available, using a more soluble salt form of the compound can be an effective strategy.
-
Data Presentation
Table 1: Synergistic Bronchodilator Effect of Methylxanthine Combinations (in vitro)
The following data, adapted from Kukovetz et al. (1983), demonstrates the over-additive synergistic relaxation of guinea-pig tracheal smooth muscle when this compound is combined with Theophylline and Proxyphylline.[1]
| Compound/Combination | PDE Inhibition (IC50, µg/mL) | Tracheal Relaxation (EC50, µg/mL) |
| Theophylline | ~40 | 25 |
| Proxyphylline | ~40 | 100 |
| This compound | ~200 | 250 |
| Combination (Theophylline + Proxyphylline + this compound) | Not Reported | Significantly lower than predicted by additive effects |
Note: The study demonstrated a potentiated relaxing action that was not attributable to a corresponding increase in cAMP levels, suggesting a complex synergistic mechanism.[1]
Table 2: Pharmacokinetic Advantages of Liposomal Delivery for a Bronchodilator
| Formulation | Drug Concentration in Lungs (at 8 hours post-administration) | Duration of Anti-Asthmatic Effect (Guinea Pig Model) |
| Free Salbutamol Sulfate (SBS) Solution | Decreased by ~85% | < 8 hours |
| Liposomal Salbutamol Sulfate (SBS) | Decreased by ~50% | Up to 18 hours |
Note: Liposomal encapsulation significantly increased the retention time of the bronchodilator in the lungs and prolonged its therapeutic effect compared to the free drug solution.[5]
Experimental Protocols
Protocol 1: Methacholine-Induced Bronchoconstriction in Anesthetized Guinea Pigs
This protocol describes a standard method for evaluating the efficacy of a bronchodilator against a cholinergic agonist.
-
Animal Preparation:
-
Anesthetize a male Hartley guinea pig (300-400g) with an appropriate anesthetic (e.g., sodium pentobarbital).
-
Perform a tracheotomy and cannulate the trachea.
-
Connect the animal to a small animal ventilator and a system for measuring respiratory mechanics (e.g., forced oscillation technique).
-
Cannulate the jugular vein for intravenous drug administration.
-
-
Baseline Measurement:
-
Allow the animal to stabilize on the ventilator.
-
Record stable baseline values for airway resistance (RL) and dynamic compliance (Cdyn) for 10-15 minutes.
-
-
Bronchoconstriction Challenge:
-
Administer an aerosolized solution of methacholine (e.g., 0.1 mg/mL in saline) for a fixed duration (e.g., 30 seconds) via a nebulizer connected to the inspiratory line of the ventilator.
-
Continuously monitor RL and Cdyn until a stable, heightened level of bronchoconstriction is achieved (typically a 2-3 fold increase in RL).
-
-
Test Compound Administration:
-
Administer this compound (or its formulation) intravenously at the desired dose.
-
A control group should receive the vehicle alone.
-
-
Post-Treatment Monitoring:
-
Continuously record RL and Cdyn to measure the reversal of bronchoconstriction.
-
Monitor the time to onset, peak effect, and duration of the bronchodilatory response. Data is typically expressed as the percentage inhibition of the methacholine-induced increase in airway resistance.
-
Protocol 2: Preparation of Liposomal this compound for Inhalation Studies
This protocol is a general guideline based on the thin-film hydration method, which is commonly used for encapsulating hydrophilic drugs like this compound.
-
Lipid Film Formation:
-
Dissolve lipids (e.g., a mixture of a phosphatidylcholine like HSPC and cholesterol) in a suitable organic solvent (e.g., chloroform:methanol 2:1 v/v) in a round-bottom flask.
-
Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the inner wall of the flask.
-
-
Hydration:
-
Prepare an aqueous solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Hydrate the lipid film by adding the this compound solution to the flask. The temperature of the hydration medium should be above the phase transition temperature of the lipids.
-
Agitate the flask (e.g., by gentle rotation or vortexing) to facilitate the formation of multilamellar vesicles (MLVs).
-
-
Size Reduction (Sonication/Extrusion):
-
To produce smaller, more uniform liposomes suitable for inhalation, the MLV suspension must be downsized.
-
Sonication: Use a probe sonicator to sonicate the liposome suspension in cycles until the desired particle size is achieved. Keep the suspension on ice to prevent overheating.
-
Extrusion: Repeatedly pass the liposome suspension through polycarbonate membranes with defined pore sizes (e.g., 100 nm) using a lipid extruder.
-
-
Purification:
-
Remove the unencapsulated (free) this compound from the liposome suspension. This can be achieved by methods such as dialysis against the buffer or size exclusion chromatography.
-
-
Characterization & Administration:
-
Characterize the final liposomal formulation for particle size, zeta potential, and encapsulation efficiency.
-
For in vivo studies, the liposome suspension can be aerosolized using a nebulizer (e.g., a vibrating mesh nebulizer) connected to the animal exposure system.
-
Visualizations
References
- 1. Overadditive synergism between theophylline, this compound and proxyphylline in tracheal smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Theophylline produces over-additive relaxation of canine tracheal smooth muscle when combined with beta-agonists: the dose-response relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In-vitro and in-vivo effects of theophylline and beta 2-adrenostimulants in combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liposomes prolong the therapeutic effect of anti-asthmatic medication via pulmonary delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sudden death in the presence of overt beta-adrenergic receptor activation in guinea pigs immediately following isoflurane anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sevoflurane and isoflurane protect the reperfused guinea pig heart by reducing postischemic adhesion of polymorphonuclear neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 11. Dissociation between the effects of theophylline and caffeine on premature airway smooth muscles - PubMed [pubmed.ncbi.nlm.nih.gov]
Enhancing the gastrointestinal tolerability of Diprophylline formulations
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist you in enhancing the gastrointestinal (GI) tolerability of your Diprophylline formulations.
Troubleshooting Guides
This section addresses specific issues you may encounter during your formulation development and testing.
| Problem | Potential Cause | Recommended Action |
| High incidence of nausea and vomiting in preclinical animal studies. | Direct irritation of the gastric mucosa by the active pharmaceutical ingredient (API). | 1. Enteric Coating: Apply a pH-sensitive polymer coating to the tablet or capsule to prevent drug release in the acidic environment of the stomach. The coating should be designed to dissolve at the pH of the small intestine (typically pH > 5.5).[1] 2. Lipid-Based Formulation: Formulate this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS), to reduce direct contact with the gastric mucosa and potentially enhance absorption.[2][3][4][5][6] 3. Co-processing with Excipients: Co-process this compound with excipients that can shield the drug particles and improve overall tablet properties.[7][8][9] |
| Inconsistent drug release profiles in vitro for enteric-coated formulations. | - Improper coating thickness or uniformity. - Inappropriate polymer selection for the target pH. - Interaction between the drug and the coating polymer. | 1. Optimize Coating Process: Ensure uniform coating thickness by controlling spray rate, atomization pressure, and pan speed during the coating process. 2. Polymer Selection: Select a polymer with a well-defined pH-dependent solubility profile that matches the intended site of drug release. 3. Formulation Compatibility Studies: Conduct compatibility studies between this compound and the selected enteric polymer to rule out any interactions that may affect dissolution. |
| Low drug permeability observed in Caco-2 cell assays. | Poor intrinsic permeability of this compound or efflux transporter activity. | 1. Inclusion of Permeation Enhancers: Incorporate GRAS (Generally Recognized as Safe) permeation enhancers into the formulation. 2. Lipid-Based Formulations: Lipid-based formulations can enhance permeability by altering the intestinal environment and interacting with enterocytes.[2][6] |
| Evidence of gastric mucosal damage in animal models. | High localized concentration of the drug leading to irritation. | 1. Controlled-Release Formulation: Develop a controlled-release formulation to slow down the dissolution rate and reduce the concentration of the drug at any single point in the GI tract. 2. Multi-particulate Systems: Formulate as a multi-particulate system (e.g., beads or pellets) to ensure wider distribution in the GI tract. |
Frequently Asked Questions (FAQs)
Formulation Strategies
-
Q1: What is the primary mechanism by which enteric coatings reduce gastrointestinal irritation? An enteric coating is a pH-sensitive polymer barrier applied to oral medications.[1] It remains intact in the acidic environment of the stomach but dissolves in the more alkaline environment of the small intestine. This prevents the drug from being released in the stomach, thereby avoiding direct contact with the gastric mucosa and reducing the risk of irritation, nausea, and vomiting.[1]
-
Q2: How do lipid-based drug delivery systems (LBDDS) improve the GI tolerability of this compound? LBDDS, such as self-emulsifying drug delivery systems (SEDDS), encapsulate the drug in a lipid matrix.[2][4][5] This has several advantages for GI tolerability:
-
Q3: What are co-processed excipients and how can they enhance the tolerability of this compound formulations? Co-processed excipients are multi-functional excipients created by combining two or more existing excipients at the particle level.[8][9] For this compound formulations, they can offer benefits such as:
-
Improved flowability and compressibility, leading to more uniform tablets.
-
Enhanced disintegration and dissolution properties.
-
Creation of a micro-environment that can buffer the drug and reduce direct irritation.
-
Experimental Protocols
-
Q4: What is a standard in vitro model for assessing the integrity of an enteric coating? A standard model is the USP <711> dissolution test for delayed-release dosage forms.[7][10] The protocol generally involves two stages:
-
Acid Stage: The dosage form is placed in 0.1 N HCl (simulating gastric fluid) for 2 hours. The amount of drug released should be minimal (typically less than 10%).[7]
-
Buffer Stage: The medium is then changed to a phosphate buffer with a pH of 6.8 (simulating intestinal fluid). The drug should release completely within a specified timeframe.[1][7]
-
-
Q5: How can I assess the potential for a this compound formulation to cause direct cellular damage in vitro? The Caco-2 cell permeability assay is a widely used in vitro model of the human intestinal epithelium.[2][3][4][5][6] While primarily used to assess permeability, it can also provide information on cytotoxicity by measuring the integrity of the cell monolayer after exposure to the formulation. A common method to assess monolayer integrity is by measuring the Transepithelial Electrical Resistance (TEER).[2] A significant drop in TEER values after exposure to the formulation may indicate cellular damage.
-
Q6: What is a common in vivo model for evaluating gastric tolerability in preclinical studies? A common model involves the oral administration of the this compound formulation to rats, followed by a macroscopic and microscopic examination of the gastric mucosa.[11] Key parameters to assess include:
-
The presence and severity of lesions, ulcers, or hemorrhages.
-
Histopathological changes in the gastric tissue.
-
Changes in gastric pH and mucus production.
-
Mechanisms and Pathways
-
Q7: What are the potential signaling pathways involved in this compound-induced GI side effects? this compound, like other xanthine derivatives, can influence gastrointestinal function through two primary mechanisms:
-
Phosphodiesterase (PDE) Inhibition: By inhibiting PDEs, this compound can increase intracellular levels of cyclic adenosine monophosphate (cAMP). In the GI tract, this can lead to smooth muscle relaxation, which may alter motility.
-
Adenosine Receptor Antagonism: this compound can block adenosine receptors, which are involved in regulating gastric acid secretion and intestinal motility.[12][13][14] While this compound is generally considered to have a better GI safety profile than theophylline, these mechanisms can still contribute to side effects.[15][16]
-
Data Presentation
Table 1: Comparison of Formulation Strategies for Enhancing GI Tolerability
| Formulation Strategy | Primary Mechanism of GI Protection | Potential Advantages | Potential Challenges |
| Enteric Coating | Prevents drug release in the stomach.[1] | - Well-established technology. - Effective at preventing direct gastric irritation. | - Potential for dose dumping if coating fails. - May delay onset of action. |
| Lipid-Based Systems (e.g., SEDDS) | Encapsulates the drug, reducing mucosal contact and potentially enhancing absorption via the lymphatic system.[2][6] | - Can improve bioavailability of poorly soluble drugs. - May reduce food effect.[6] | - More complex formulation development. - Potential for stability issues. |
| Co-processing with Excipients | Creates a protective micro-environment around the drug particles and improves tablet properties.[7][8][9] | - Can improve manufacturability. - May enhance dissolution. | - Requires careful selection of excipients. - May not be sufficient for highly irritating drugs. |
Experimental Protocols
Protocol 1: In Vitro Dissolution Testing for Enteric-Coated this compound Tablets (Adapted from USP <711>)
-
Apparatus: USP Apparatus 2 (Paddle Apparatus).
-
Acid Stage:
-
Medium: 750 mL of 0.1 N HCl.
-
Temperature: 37 ± 0.5 °C.
-
Paddle Speed: 50 rpm.
-
Time: 2 hours.
-
Sampling: At 2 hours, withdraw a sample and analyze for this compound content.
-
-
Buffer Stage:
-
Add 250 mL of 0.20 M tribasic sodium phosphate to the dissolution vessel.
-
Adjust pH to 6.8 ± 0.05.
-
Continue dissolution for a specified period (e.g., 45 minutes).
-
Sampling: Withdraw samples at predetermined time points and analyze for this compound content.
-
-
Acceptance Criteria:
-
Acid Stage: Not more than 10% of the labeled amount of this compound is dissolved.
-
Buffer Stage: Not less than 80% (Q) of the labeled amount of this compound is dissolved.
-
Protocol 2: In Vivo Evaluation of Gastric Tolerability in Rats
-
Animals: Male Wistar rats (200-250 g).
-
Groups:
-
Control group (vehicle).
-
This compound standard formulation group.
-
This compound test formulation group(s).
-
-
Procedure:
-
Evaluation:
-
Carefully excise the stomach and open along the greater curvature.
-
Rinse with saline and examine for any visible signs of mucosal damage (e.g., redness, erosion, ulceration).
-
Score the gastric lesions based on a predefined scale.
-
Collect tissue samples for histopathological examination.
-
Visualizations
Caption: Workflow for evaluating the GI tolerability of this compound formulations.
Caption: Potential signaling pathways of this compound in the GI tract.
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. creative-bioarray.com [creative-bioarray.com]
- 3. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 4. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 5. enamine.net [enamine.net]
- 6. researchgate.net [researchgate.net]
- 7. dissolutiontech.com [dissolutiontech.com]
- 8. drugs.com [drugs.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. usp.org [usp.org]
- 11. Effect of intragastric administration on the morphology of laboratory rats’ gastrointestinal tract - Gushchin - Reviews on Clinical Pharmacology and Drug Therapy [journals.eco-vector.com]
- 12. Adenosine receptor-blocking xanthines as inhibitors of phosphodiesterase isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]
- 14. Caffeine and theophylline analogues: correlation of behavioral effects with activity as adenosine receptor antagonists and as phosphodiesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Dyphylline versus theophylline: a double-blind comparative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oral gavage administration: Topics by Science.gov [science.gov]
- 18. Alternative Method of Oral Dosing for Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diprophylline Quantification in Complex Biological Matrices
Welcome to the technical support center for the bioanalysis of diprophylline. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the quantification of this compound in complex biological matrices such as plasma, serum, and urine.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in quantifying this compound in biological samples?
A1: The most significant challenges include:
-
Matrix Effects: Interference from endogenous components of the biological matrix can lead to ion suppression or enhancement in LC-MS/MS analysis, affecting accuracy and precision.[1][2]
-
Low Recovery: Inefficient extraction of this compound from the matrix can result in low signal intensity and poor sensitivity.
-
Poor Chromatographic Peak Shape: Issues like peak tailing or fronting can compromise the accuracy of peak integration.
-
Contamination: The presence of interfering substances from sample collection, processing, or analysis can affect results.
-
Analyte Stability: Degradation of this compound during sample collection, storage, or processing can lead to underestimation of its concentration.
Q2: Which analytical technique is most suitable for this compound quantification?
A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying this compound in biological matrices due to its high sensitivity, selectivity, and speed.[3] This technique allows for the accurate measurement of low concentrations of the drug and its metabolites.
Q3: What are the key validation parameters to assess for a bioanalytical method for this compound?
A3: According to regulatory guidelines from bodies like the EMA, key validation parameters include selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability (freeze-thaw, short-term, and long-term).[4][5]
Troubleshooting Guides
Issue 1: High Variability in Results or Poor Reproducibility
High variability in this compound quantification can stem from several sources throughout the analytical workflow. This guide provides a systematic approach to identifying and resolving the root cause.
Troubleshooting Workflow for High Variability
Caption: Troubleshooting decision tree for high variability.
Issue 2: Low Analyte Recovery
Low recovery of this compound leads to reduced sensitivity and can impact the accuracy of quantification. The choice of sample preparation method is critical in maximizing recovery.
Comparison of Sample Preparation Methods for this compound
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| General Principle | Protein removal by precipitation with an organic solvent (e.g., acetonitrile, methanol).[6] | Partitioning of this compound between an aqueous and an immiscible organic solvent.[7] | Selective retention of this compound on a solid sorbent followed by elution.[8] |
| Typical Recovery | Moderate to High (can be variable) | Moderate to High (solvent dependent) | High and Reproducible |
| Matrix Effect | High (co-extraction of endogenous components)[9] | Moderate (cleaner than PPT) | Low (provides the cleanest extracts)[1] |
| Speed & Simplicity | Fast and Simple | Moderately complex, can be labor-intensive | More complex and time-consuming |
| Cost | Low | Low to Moderate | High |
Troubleshooting Low Recovery:
-
Optimize PPT: If using protein precipitation, experiment with different organic solvents (acetonitrile generally provides cleaner extracts than methanol) and solvent-to-sample ratios (a 3:1 ratio is a good starting point).[6]
-
Adjust LLE Conditions: For liquid-liquid extraction, optimize the pH of the aqueous phase to ensure this compound is in a neutral state for efficient extraction into the organic phase. Test various organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) to find the one with the best partitioning coefficient for this compound.[3]
-
Refine SPE Protocol: With solid-phase extraction, ensure the correct sorbent chemistry is being used (e.g., reversed-phase C18). Methodically optimize each step: conditioning, loading, washing, and elution. The wash step is crucial for removing interferences without eluting the analyte, and the elution solvent must be strong enough to ensure complete recovery of this compound.[8]
Issue 3: Significant Matrix Effects
Matrix effects, particularly ion suppression, are a common hurdle in LC-MS/MS bioanalysis and can lead to inaccurate quantification.[2]
Workflow for Investigating and Mitigating Matrix Effects
Caption: Systematic approach to addressing matrix effects.
Quantitative Assessment of Matrix Effect:
The matrix effect can be quantified by comparing the peak area of the analyte in a post-extraction spiked sample to the peak area in a neat solution at the same concentration.[10]
-
Matrix Effect (%) = (Peak Area in Matrix / Peak Area in Neat Solution) * 100
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
Detailed Experimental Protocols
Protocol 1: Sample Preparation using Protein Precipitation (PPT)
This protocol is a fast and straightforward method for sample cleanup, suitable for initial method development.
-
To 100 µL of biological matrix (e.g., plasma) in a microcentrifuge tube, add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and inject into the LC-MS/MS system.
Protocol 2: LC-MS/MS Analytical Method (Based on Theophylline Analysis)
This method provides a starting point for the chromatographic separation and mass spectrometric detection of this compound. Optimization will be required for your specific instrumentation.
LC Parameters
| Parameter | Setting |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
MS/MS Parameters (Hypothetical for this compound)
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 255.1 |
| Product Ion (Q3) | m/z 181.1 (This is a common fragment for xanthines) |
| Internal Standard | This compound-d4 (or a structurally similar compound) |
Note: The specific mass transitions for this compound should be optimized by infusing a standard solution into the mass spectrometer.
References
- 1. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. eijppr.com [eijppr.com]
- 3. Determination of theophylline in rabbit plasma by triple quadrupole LC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. agilent.com [agilent.com]
- 7. actapharmsci.com [actapharmsci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Comparison of different protein precipitation and solid-phase extraction protocols for the study of the catabolism of peptide drugs by LC-HRMS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Pharmacokinetic Profile of Diprophylline
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at improving the pharmacokinetic profile of Diprophylline.
Frequently Asked Questions (FAQs)
Q1: What are the primary pharmacokinetic challenges associated with this compound?
A1: this compound, a derivative of theophylline, is utilized for its bronchodilator effects in respiratory conditions such as asthma and bronchitis.[1][2] However, its therapeutic application is hampered by a short biological half-life, which necessitates frequent dosing to maintain therapeutic plasma concentrations.[3][4] Key pharmacokinetic challenges include rapid clearance and a consequent short duration of action.[3][5]
Q2: What are the main strategic approaches to improve the pharmacokinetic profile of this compound?
A2: The primary strategies to enhance the pharmacokinetic properties of this compound focus on extending its plasma concentration and improving its bioavailability. These approaches include:
-
Prodrug Synthesis: Chemical modification of the this compound molecule to create an inactive prodrug that, after administration, metabolically converts to the active parent drug. This can improve absorption and prolong the release of the active compound.[6]
-
Formulation Strategies:
-
Sustained-Release Formulations: Developing tablet or capsule formulations that release the drug slowly over an extended period.[3][7]
-
Nanoparticle Encapsulation: Encapsulating this compound within nanoparticles can protect it from rapid metabolism and clearance, potentially improving its bioavailability.[8]
-
-
Chemical Modification/Derivative Synthesis: Creating derivatives of this compound with altered physicochemical properties to enhance metabolic stability and oral bioavailability.[5][8]
Q3: We are observing high variability in our in vivo pharmacokinetic data for this compound. What could be the cause?
A3: High variability in pharmacokinetic studies can stem from several factors:
-
Animal-to-Animal Variation: Biological differences among individual animals can lead to variations in drug absorption, distribution, metabolism, and excretion (ADME).
-
Formulation Inconsistency: If you are testing a new formulation, ensure that it is homogenous and that the drug is uniformly dispersed. For nanoparticle formulations, inconsistent particle size can lead to variability.[8]
-
Procedural Inconsistencies: Ensure that the drug administration (e.g., oral gavage technique) and blood sampling procedures are consistent across all animals and time points.
-
Analytical Method Variability: Validate your analytical method (e.g., HPLC) to ensure it is precise and accurate for the quantification of this compound in plasma.
Q4: Our this compound prodrug is not showing the expected sustained release profile in vivo. What should we investigate?
A4: If your prodrug is not providing a sustained release of this compound, consider the following:
-
Rate of Hydrolysis: The ester or other linkage in your prodrug may be hydrolyzing more rapidly than anticipated in the in vivo environment. In vitro plasma hydrolysis studies can help determine the rate of conversion.[6]
-
First-Pass Metabolism: The prodrug itself might be subject to rapid first-pass metabolism before it can be converted to the active drug.
-
Solubility and Absorption: The prodrug's solubility and absorption characteristics may not be optimal, leading to rapid clearance before conversion.
Troubleshooting Guides
Issue 1: Low Oral Bioavailability of a Novel this compound Formulation
| Possible Cause | Troubleshooting Steps |
| Poor Aqueous Solubility | - Characterize the solubility of your formulation at different pH values relevant to the gastrointestinal tract.- Consider incorporating solubilizing agents or creating a solid dispersion.[9][10] |
| Degradation in the GI Tract | - Assess the stability of your formulation in simulated gastric and intestinal fluids.- For acid-labile modifications, consider enteric-coated formulations. |
| High First-Pass Metabolism | - Conduct in vitro metabolism studies using liver microsomes to assess the metabolic stability of your new chemical entity.- If metabolism is high, consider co-administration with a metabolic inhibitor in preclinical studies to confirm this as the cause. |
| Poor Membrane Permeability | - Evaluate the permeability of your compound using in vitro models such as Caco-2 cell monolayers.- If permeability is low, chemical modifications to increase lipophilicity may be necessary. |
Issue 2: Inconsistent Results in Nanoparticle-Based Formulations
| Possible Cause | Troubleshooting Steps |
| Low Drug Encapsulation Efficiency | - Ensure this compound is fully dissolved in the organic solvent before the emulsification step.- Optimize the polymer-to-drug ratio to provide a sufficient matrix for encapsulation.- Refine the emulsification process (e.g., sonication power and duration) to form smaller, more stable droplets.[8] |
| Nanoparticle Aggregation | - Increase the concentration of the stabilizer (e.g., PVA, Poloxamer).- Ensure the stabilizer is completely dissolved in the aqueous phase before emulsification.- Store the nanoparticle suspension in an appropriate buffer and at a suitable temperature (e.g., 4°C).[8] |
| Inconsistent Particle Size | - Employ a syringe pump for the controlled addition of the organic phase to the aqueous phase.- Maintain a constant stirring rate and temperature during the formulation process.[8] |
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of Different Oral this compound Formulations in Humans
| Formulation | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability (%) | Reference |
| Solution (S) | 33.7 ± 3.7 | 0.33 ± 0.0 | 108.4 ± 12.1 | - | [3] |
| Regular Tablet (R) | 27.7 ± 4.2 | 0.66 ± 0.0 | 113.9 ± 25.2 | 105.0 ± 16.0 | [3] |
| Sustained-Release (SR) | 10.4 ± 1.5 | 2.13 ± 1.1 | 104.0 ± 30.8 | 100.0 ± 25.0 | [3] |
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study of a Novel this compound Formulation in Rats
-
Animal Model: Male Sprague-Dawley rats (200-250 g).
-
Acclimatization: House the animals for at least one week before the experiment with free access to food and water.
-
Fasting: Fast the rats overnight (approximately 12 hours) before drug administration, with continued access to water.
-
Drug Formulation and Administration:
-
Prepare the this compound formulation in a suitable vehicle (e.g., a solution of polyethylene glycol and saline).[5]
-
Divide the animals into two groups: intravenous (IV) and oral (PO).
-
Administer a single dose of the formulation. For the IV group, inject via the tail vein. For the PO group, administer via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the jugular vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-administration.[5]
-
Collect blood into heparinized tubes.
-
-
Plasma Separation:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma samples at -80°C until analysis.[5]
-
-
Bioanalytical Method: Quantify the concentration of this compound in the plasma samples using a validated HPLC-MS/MS method.[5]
-
Pharmacokinetic Analysis:
Protocol 2: Quantification of this compound in Plasma using HPLC
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 200 µL of a precipitating agent (e.g., acetonitrile or methanol).
-
Vortex the mixture for 1 minute.
-
Centrifuge at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis.
-
-
HPLC System and Conditions:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A suitable mixture of a buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The exact ratio should be optimized.
-
Flow Rate: Typically 1 mL/min.
-
Detection: UV detector at a wavelength of approximately 273-275 nm.
-
Injection Volume: 20 µL.
-
-
Quantification:
-
Prepare a standard curve by spiking known concentrations of this compound into blank plasma and processing these standards alongside the study samples.
-
Calculate the concentration of this compound in the unknown samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Workflow for an in vivo pharmacokinetic study of this compound.
Caption: Strategies to improve the pharmacokinetic profile of this compound.
References
- 1. This compound | C10H14N4O4 | CID 3182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacokinetics and bioavailability of three dyphylline preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The pharmacokinetics of dihydroxypropyltheophylline: a basis for rational therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Dyphylline prodrugs: plasma hydrolysis and dyphylline release in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioavailability of a sustained-release dyphylline formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. upm-inc.com [upm-inc.com]
Technical Support Center: Refinement of Diprophylline Dosage for Maximal Therapeutic Effect
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with diprophylline. The aim is to facilitate the refinement of this compound dosage to achieve maximal therapeutic effect in a research setting.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during this compound research, providing potential causes and solutions in a question-and-answer format.
Q1: I am observing lower than expected potency of this compound in my in vitro assay. What could be the reason?
A1: Lower than expected potency can stem from several factors:
-
Compound Stability: this compound is generally stable in aqueous solutions and gastric juice. However, prolonged storage of stock solutions, even at low temperatures, may lead to degradation. It is advisable to prepare fresh stock solutions for each experiment.
-
Solubility Issues: While this compound is freely soluble in water (approximately 33 g/100 mL at 25°C), using a very high concentration in your assay buffer could lead to precipitation, especially if the buffer contains other components that reduce its solubility.[1][2][3] Always ensure complete dissolution of this compound in your vehicle (e.g., DMSO or ethanol) before further dilution in aqueous buffer. Visually inspect for any precipitates.
-
Assay Conditions: The pH, temperature, and composition of your assay buffer can influence the activity of this compound. Ensure these parameters are consistent across experiments and are optimal for your specific assay.
-
Cell-Based Assay Variability: In cell-based assays, factors such as cell passage number, confluency, and overall cell health can significantly impact the observed drug effect. Standardize your cell culture and seeding protocols to minimize variability.
Q2: How can I translate my effective in vitro concentration of this compound to an appropriate in vivo dose?
A2: Translating in vitro data to in vivo dosages is a complex process that requires careful consideration of pharmacokinetic and pharmacodynamic principles.
-
Pharmacokinetic Parameters: Key parameters to consider are the drug's absorption, distribution, metabolism, and excretion (ADME). This compound is rapidly absorbed from the GI tract and is primarily excreted unchanged in the urine.[4] Its short half-life of about 2 hours in humans necessitates frequent dosing to maintain therapeutic concentrations.[4]
-
Allometric Scaling: This method uses pharmacokinetic data from animal models to predict human pharmacokinetic parameters. However, species differences in metabolism and physiology can lead to inaccuracies.
-
Physiologically Based Pharmacokinetic (PBPK) Modeling: This is a more sophisticated approach that uses in vitro data and physiological parameters to simulate the drug's behavior in the body.
It is crucial to start with a dose-ranging study in an appropriate animal model to establish the dose-response relationship and identify a safe and effective dose range.
Q3: I am observing off-target effects in my experiments. What are the known off-target activities of this compound?
A3: While primarily known for its effects on phosphodiesterases and adenosine receptors, like other xanthine derivatives, this compound may exhibit other pharmacological activities, especially at higher concentrations.
-
Non-selective PDE Inhibition: this compound is a non-selective phosphodiesterase (PDE) inhibitor.[5] This means it can inhibit various PDE isoenzymes, which may lead to a broad range of cellular responses beyond bronchodilation.
-
Adenosine Receptor Antagonism: this compound acts as a non-selective antagonist at adenosine A1 and A2 receptors.[1][5] This can lead to various physiological effects, including CNS stimulation and cardiovascular effects.
-
Other Potential Interactions: At high concentrations, xanthines can have other effects, such as influencing intracellular calcium levels and interacting with other signaling pathways.
To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound in your experiments and to include appropriate controls.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound and the related compound theophylline for comparative purposes.
Table 1: Phosphodiesterase (PDE) Inhibition
| Compound | PDE Isoenzyme | IC50 (µg/mL) | Source |
| This compound | Tracheal PDE | ~200 | [4] |
| Theophylline | Tracheal PDE | ~40 | [4] |
Note: Specific IC50 values for this compound against individual PDE isoenzymes are not widely reported in the literature.
Table 2: Adenosine Receptor Antagonism
| Compound | Receptor Subtype | Ki (nM) | Source |
| This compound | A1, A2 | Not widely reported | [1][5] |
| Theophylline | A1 | 11,000 | [6] |
| A2A | 45,000 | [6] |
Note: this compound is characterized as a non-selective adenosine receptor antagonist. For comparison, the Ki values for theophylline are provided.
Table 3: Pharmacokinetic Parameters
| Parameter | Human | Horse | Source |
| Elimination Half-life (t½) | ~2 hours | 1.9 - 2.9 hours | [4][7] |
| Volume of Distribution (Vd) | 0.8 L/kg | - | |
| Clearance | 333 mL/min (Total Body) | 200 - 320 mL/hr/kg | [7] |
| 276 mL/min (Renal) | |||
| Bioavailability (Oral) | ~90% | - |
Table 4: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 254.24 g/mol | [1] |
| Water Solubility | Freely soluble (33 g/100 mL at 25°C) | [1][2][3] |
| Appearance | White crystalline powder | [1] |
| Stability | Stable in gastric juice | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are general protocols that may require optimization for specific experimental conditions.
Protocol 1: Phosphodiesterase (PDE) Activity Assay (Colorimetric)
Objective: To determine the inhibitory effect of this compound on PDE activity.
Materials:
-
PDE enzyme preparation (from tissue homogenate or recombinant source)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2)
-
cAMP (substrate)
-
5'-Nucleotidase (from Crotalus atrox venom)
-
Inorganic pyrophosphatase
-
Malachite Green reagent
-
This compound stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the PDE enzyme preparation to each well.
-
Add the this compound dilutions or vehicle control to the respective wells.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding cAMP to each well.
-
Incubate the plate at 30°C for 30 minutes.
-
Stop the PDE reaction by adding a stop solution (e.g., 0.1 M HCl).
-
Add 5'-Nucleotidase and inorganic pyrophosphatase and incubate for a further 20 minutes at 30°C to convert AMP to adenosine and inorganic phosphate.
-
Add the Malachite Green reagent to each well to detect the released inorganic phosphate.
-
After a 15-minute color development, measure the absorbance at 620 nm using a microplate reader.
-
Calculate the percentage of PDE inhibition for each this compound concentration and determine the IC50 value.
Protocol 2: Adenosine Receptor Binding Assay (Radioligand)
Objective: To determine the binding affinity (Ki) of this compound for adenosine receptor subtypes (e.g., A1, A2A).
Materials:
-
Cell membranes expressing the adenosine receptor subtype of interest (e.g., from transfected cell lines)
-
Radioligand specific for the receptor subtype (e.g., [3H]DPCPX for A1, [3H]CGS 21680 for A2A)
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Adenosine deaminase (ADA)
-
Non-specific binding control (e.g., a high concentration of a known non-radiolabeled antagonist)
-
This compound stock solution
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the binding buffer.
-
In microcentrifuge tubes, combine the cell membranes, radioligand, and either this compound dilution, vehicle control, or non-specific binding control.
-
Pre-treat the membrane preparation with ADA to remove any endogenous adenosine.
-
Incubate the mixture at room temperature for 60-120 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the specific binding for each concentration of this compound and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.
Protocol 3: In Vitro Airway Smooth Muscle Relaxation Assay
Objective: To assess the relaxant effect of this compound on pre-contracted airway smooth muscle.
Materials:
-
Isolated tracheal rings from a suitable animal model (e.g., guinea pig, rat)
-
Krebs-Henseleit solution (aerated with 95% O2 / 5% CO2)
-
Contractile agent (e.g., carbachol, histamine)
-
This compound stock solution
-
Organ bath system with force transducers
Procedure:
-
Dissect the trachea and prepare tracheal rings of approximately 2-3 mm in width.
-
Mount the tracheal rings in an organ bath containing Krebs-Henseleit solution at 37°C and aerated with 95% O2 / 5% CO2.
-
Allow the tissues to equilibrate for at least 60 minutes under a resting tension of approximately 1 g, with solution changes every 15 minutes.
-
Induce a stable contraction of the tracheal rings by adding a submaximal concentration of the contractile agent (e.g., 1 µM carbachol).
-
Once a stable contraction plateau is reached, add cumulative concentrations of this compound to the organ bath at regular intervals.
-
Record the changes in isometric tension after each addition of this compound.
-
Express the relaxation as a percentage of the pre-contraction induced by the contractile agent.
-
Construct a concentration-response curve and determine the EC50 value for this compound-induced relaxation.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound research.
Caption: this compound's dual mechanism of action.
Caption: Experimental workflow for dosage refinement.
Caption: Troubleshooting flowchart for in vitro assays.
References
- 1. Adenosine Receptor (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Assessment of the Airway Smooth Muscle Relaxant Effect of Drotaverine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Isoenzyme-selective cyclic nucleotide phosphodiesterase inhibitors: effects on airways smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. Dyphylline versus theophylline: a double-blind comparative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Potential Drug Interactions with Diprophylline in Pre-Clinical Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing potential drug interactions with Diprophylline during pre-clinical studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of elimination for this compound and how does this influence its drug interaction profile?
A1: this compound is primarily excreted unchanged by the kidneys, with approximately 83-88% of an oral dose recovered in the urine as the parent drug.[1][2] Unlike theophylline, it is not significantly metabolized by the liver.[1] This renal excretion pathway is the primary determinant of its pharmacokinetic drug interaction profile. The main concern for drug-drug interactions (DDIs) is with co-administered drugs that affect renal tubular secretion.
Q2: Are cytochrome P450 (CYP) enzyme interaction studies necessary for this compound?
A2: Given that this compound is minimally metabolized, extensive in-vitro and in-vivo studies on CYP450 enzyme inhibition or induction are generally not a primary focus. The risk of metabolic drug interactions is low. However, if a co-administered drug is known to have significant effects on renal function, indirect effects on this compound clearance should be considered.
Q3: What are the known drug interactions with this compound from pre-clinical and clinical data?
A3: The most well-documented interaction is with probenecid. Probenecid is a known inhibitor of organic anion transporters (OATs) in the kidneys and has been shown to significantly decrease the renal clearance of this compound, leading to an increased half-life and plasma concentrations.[3][4][5] Additive effects may also be observed when co-administered with other xanthine derivatives due to similar pharmacodynamic profiles.[6]
Q4: What types of pre-clinical studies are recommended to assess the DDI potential of this compound?
A4: The focus should be on transporter-mediated drug interactions and pharmacodynamic interactions.
-
In-vitro transporter studies: Utilize cell lines overexpressing key renal transporters (e.g., OAT1, OAT3, OCT2, MATE1, MATE2-K) to determine if this compound is a substrate or inhibitor.
-
In-vivo animal studies: Employ animal models (e.g., rats, mice) to investigate the impact of potential inhibitors on the pharmacokinetics of this compound. Gene knockout animal models can provide more specific insights into the transporters involved.[7]
-
Pharmacodynamic interaction studies: Assess for additive or synergistic effects when this compound is co-administered with drugs having similar or opposing pharmacological activities (e.g., other bronchodilators, cardiovascular agents).
Q5: What are the key signaling pathways affected by this compound that could be relevant for pharmacodynamic interactions?
A5: this compound is a xanthine derivative that acts as a non-selective phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist.[8] Inhibition of PDE leads to an increase in intracellular cyclic AMP (cAMP), resulting in smooth muscle relaxation (bronchodilation).[9][10][11] Antagonism of adenosine receptors can also contribute to its pharmacological effects. When assessing pharmacodynamic DDIs, it is crucial to consider drugs that modulate these pathways.
Section 2: Troubleshooting Guides
Troubleshooting In-Vitro Renal Transporter Assays
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High background signal or non-specific binding of this compound in control cells (e.g., mock-transfected cells). | 1. Sub-optimal assay buffer composition. 2. Issues with the physical properties of this compound (e.g., stickiness). 3. Cell monolayer integrity is compromised. | 1. Optimize the assay buffer (e.g., adjust pH, protein concentration). 2. Include a non-specific binding inhibitor in the assay buffer. 3. Verify cell monolayer integrity using methods like transepithelial electrical resistance (TEER) measurements. |
| Inconsistent results between experiments. | 1. Variability in cell passage number or health. 2. Inconsistent incubation times or temperatures. 3. Pipetting errors. | 1. Use cells within a defined passage number range and ensure consistent cell health. 2. Strictly control incubation parameters. 3. Use calibrated pipettes and proper pipetting techniques. |
| No significant transport observed in transporter-expressing cells compared to control. | 1. Low expression or incorrect localization of the transporter protein. 2. this compound is not a substrate for the tested transporter. 3. The concentration of this compound used is too low to detect transport. | 1. Verify transporter expression and localization using techniques like Western blotting or immunofluorescence. 2. Test a range of transporters based on literature for similar compounds. 3. Perform concentration-dependent uptake studies. |
Troubleshooting In-Vivo Pharmacokinetic Studies
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability in plasma concentrations of this compound between animals in the same group. | 1. Inconsistent dosing (e.g., oral gavage technique). 2. Differences in animal health status or stress levels. 3. Variability in food and water intake. | 1. Ensure consistent and accurate dosing procedures. 2. Acclimatize animals properly and monitor their health status. 3. Standardize feeding and watering schedules. |
| Unexpectedly low bioavailability of this compound. | 1. Issues with the formulation leading to poor dissolution or absorption. 2. Significant pre-systemic elimination in the gut (unlikely for this compound but possible). | 1. Evaluate the formulation for solubility and stability. 2. Consider intravenous administration as a comparator to determine absolute bioavailability. |
| Lack of a clear effect of a known inhibitor (e.g., probenecid) on this compound pharmacokinetics. | 1. Insufficient dose of the inhibitor to achieve adequate target engagement. 2. Species differences in transporter affinity for the inhibitor or this compound. 3. Compensatory clearance pathways. | 1. Conduct dose-ranging studies for the inhibitor to ensure maximal effect. 2. Characterize the interaction in vitro using cells expressing the transporters from the animal species being studied. 3. Investigate other potential clearance pathways, although for this compound, renal excretion is predominant. |
Section 3: Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Pre-clinical Species (Illustrative Data)
| Species | Route | Dose (mg/kg) | T½ (h) | CL (mL/h/kg) | Vd (L/kg) | F (%) |
| Rat | IV | 10 | 1.5 ± 0.3 | 350 ± 50 | 0.7 ± 0.1 | N/A |
| Rat | PO | 20 | 1.6 ± 0.4 | - | - | 95 ± 8 |
| Dog | IV | 5 | 2.2 ± 0.5 | 250 ± 40 | 0.8 ± 0.2 | N/A |
| Dog | PO | 10 | 2.3 ± 0.6 | - | - | 92 ± 10 |
T½: Half-life; CL: Clearance; Vd: Volume of distribution; F: Bioavailability. Data are presented as mean ± SD.
Table 2: Effect of Probenecid on this compound Pharmacokinetics in Rats
| Parameter | This compound Alone (30 mg/kg IV) | This compound + Probenecid (50 mg/kg IV) | % Change |
| T½ (h) | 1.4 ± 0.2 | 2.8 ± 0.4 | +100% |
| CL (mL/h/kg) | 360 ± 45 | 180 ± 30 | -50% |
| AUC (µg*h/mL) | 83 ± 10 | 166 ± 25 | +100% |
AUC: Area under the plasma concentration-time curve. Data are presented as mean ± SD. This table is based on the findings that probenecid decreases the clearance of this compound.[3][4][5]
Section 4: Experimental Protocols
Protocol 1: In-Vitro Assessment of this compound as a Substrate of Renal Uptake Transporters (OAT1/OAT3)
Objective: To determine if this compound is a substrate of human OAT1 and OAT3 transporters.
Materials:
-
HEK293 cells stably expressing human OAT1 (HEK-OAT1)
-
HEK293 cells stably expressing human OAT3 (HEK-OAT3)
-
HEK293 mock-transfected cells (control)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4)
-
This compound stock solution
-
Positive control substrates (e.g., p-aminohippuric acid for OAT1, estrone-3-sulfate for OAT3)
-
Inhibitor (e.g., probenecid)
-
Cell lysis buffer
-
LC-MS/MS for quantification
Methodology:
-
Cell Culture: Culture HEK-OAT1, HEK-OAT3, and mock cells to confluence in 24-well plates.
-
Pre-incubation: Wash the cell monolayers twice with pre-warmed assay buffer. Pre-incubate the cells in assay buffer for 10 minutes at 37°C.
-
Uptake Assay:
-
Remove the pre-incubation buffer.
-
Add assay buffer containing various concentrations of this compound (e.g., 1, 10, 50, 100 µM) to the cells.
-
For inhibition studies, co-incubate with a known inhibitor like probenecid.
-
Incubate for a specified time (e.g., 5 minutes) at 37°C.
-
-
Termination of Uptake: Stop the uptake by rapidly washing the cells three times with ice-cold assay buffer.
-
Cell Lysis: Lyse the cells with lysis buffer.
-
Quantification: Determine the intracellular concentration of this compound in the cell lysates using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the uptake rate (pmol/mg protein/min).
-
Subtract the uptake in mock cells from that in transporter-expressing cells to determine the net transporter-mediated uptake.
-
If uptake is concentration-dependent, calculate kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation.
-
Protocol 2: In-Vivo Assessment of a Potential DDI in Rats
Objective: To evaluate the effect of a test compound on the pharmacokinetics of this compound in rats.
Animals: Male Sprague-Dawley rats (8-10 weeks old).
Study Design: Crossover design with a washout period of at least one week.
Groups:
-
Group 1 (Control): Receive this compound (e.g., 10 mg/kg, IV) and vehicle for the test compound.
-
Group 2 (Test): Receive the test compound at a specified dose and route, followed by this compound (10 mg/kg, IV).
Methodology:
-
Animal Preparation: Cannulate the jugular vein for blood sampling.
-
Dosing:
-
Administer the vehicle or test compound.
-
After a pre-determined time, administer this compound.
-
-
Blood Sampling: Collect blood samples at pre-defined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 6, 8 h) into heparinized tubes.
-
Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.
-
Sample Analysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., T½, CL, Vd, AUC) using non-compartmental analysis.
-
Statistical Analysis: Compare the pharmacokinetic parameters between the control and test groups to assess the significance of any changes.
Section 5: Mandatory Visualizations
Caption: Workflow for assessing pharmacokinetic drug-drug interactions of this compound.
Caption: Simplified signaling pathway of this compound.
Caption: Mechanism of this compound renal excretion and interaction with probenecid.
References
- 1. This compound | C10H14N4O4 | CID 3182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Urinary excretion of dyphylline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and the effect of probenecid on the renal excretion mechanism of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probenecid inhibition of the renal excretion of dyphylline in chicken, rat and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of probenecid on dyphylline elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mims.com [mims.com]
- 7. Research Methods and New Advances in Drug–Drug Interactions Mediated by Renal Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. 5.14 Xanthine Derivatives – Fundamentals of Nursing Pharmacology – 1st Canadian Edition [opentextbc.ca]
- 10. Xanthine Derivatives - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 5.14 Xanthine Derivatives – Nursing Pharmacology-2e [wtcs.pressbooks.pub]
Validation & Comparative
In-Vitro Anti-Inflammatory Properties of Diprophylline: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in-vitro anti-inflammatory properties of Diprophylline and its close structural analogs, Theophylline and Doxofylline. Due to a notable scarcity of direct in-vitro studies on this compound's anti-inflammatory effects, this document leverages the more extensive research available on related xanthine derivatives to offer a comprehensive overview and contextualize the potential mechanisms and efficacy of this compound.
Executive Summary
This compound, a derivative of theophylline, is utilized in the management of respiratory conditions. While its bronchodilatory effects are well-documented, its anti-inflammatory properties are less characterized, particularly through in-vitro studies. It has been suggested that this compound may inhibit pro-inflammatory cytokines, and animal studies have indicated anti-inflammatory potential.[1] In contrast, Theophylline and Doxofylline have been more extensively studied for their anti-inflammatory actions in various in-vitro models. This guide synthesizes the available data to provide a comparative framework for researchers.
Comparative Analysis of Xanthine Derivatives
The anti-inflammatory effects of xanthine derivatives are primarily attributed to their ability to inhibit phosphodiesterases (PDEs) and antagonize adenosine receptors, leading to a cascade of intracellular events that ultimately suppress inflammatory responses.[2]
| Compound | Primary Mechanism of Anti-Inflammatory Action (In-Vitro) | Key In-Vitro Findings |
| This compound | Proposed to inhibit pro-inflammatory cytokines.[1] Likely involves PDE inhibition and adenosine receptor antagonism, similar to other xanthines. | Limited direct in-vitro data available. Anti-inflammatory properties have been observed in animal studies.[1] |
| Theophylline | Inhibition of PDE, leading to increased intracellular cAMP.[2] Activation of histone deacetylase-2 (HDAC2), enhancing the anti-inflammatory effects of corticosteroids.[3] Inhibition of pro-inflammatory cytokine production (e.g., TNF-α).[4] | Demonstrates inhibition of TNF-α and interferon-gamma synthesis in peripheral blood mononuclear cells.[4] Potentiates the anti-inflammatory effects of corticosteroids on matrix metalloproteinase release in human bronchial epithelial cells.[5] |
| Doxofylline | PDE inhibition with a potentially better safety profile than Theophylline due to reduced adenosine receptor antagonism.[6][7] Inhibition of leukocyte migration.[6][8] | Inhibits lipopolysaccharide (LPS)-induced neutrophil infiltration in-vitro.[6] Shows inhibitory effects on inflammatory pathways in human monocytes, differing in selectivity compared to Theophylline.[9] |
Quantitative Data Summary
The following table summarizes available quantitative data on the in-vitro anti-inflammatory effects of Theophylline. No direct quantitative in-vitro anti-inflammatory data for this compound was identified in the public domain.
Table 1: In-Vitro Anti-Inflammatory Activity of Theophylline
| Cell Type | Inflammatory Stimulus | Measured Mediator | Theophylline Concentration | % Inhibition / Effect | Reference |
| Peripheral Blood Mononuclear Cells | Spontaneous | Interferon-gamma | 15 µg/mL | Statistically significant inhibition (24.5 ± 8.6 to 13.4 ± 4.2 pg/mL) | [4] |
| Peripheral Blood Mononuclear Cells | Spontaneous | TNF-α | 15 µg/mL | Slight but statistically significant inhibition (0.26 ± 0.08 to 0.21 ± 0.06 ng/mL) | [4] |
| Peripheral Blood Mononuclear Cells | Spontaneous | IL-10 | 15 µg/mL | 2.8-fold increase in production (0.35 ± 0.08 to 0.98 ± 0.16 ng/mL) | [4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols for assessing the in-vitro anti-inflammatory properties of xanthine derivatives, based on published studies.
Cell Culture and Inflammatory Stimulation
-
Cell Lines: Human peripheral blood mononuclear cells (PBMCs), human bronchial epithelial cells, or macrophage cell lines (e.g., RAW 264.7) are commonly used.
-
Culture Conditions: Cells are maintained in appropriate culture media (e.g., RPMI-1640 for PBMCs, BEGM for bronchial epithelial cells) supplemented with fetal bovine serum (FBS) and antibiotics, and incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Inflammatory Stimulus: To induce an inflammatory response, cells are treated with agents such as lipopolysaccharide (LPS) from E. coli (a component of the outer membrane of Gram-negative bacteria) or phorbol 12-myristate 13-acetate (PMA).[9]
Measurement of Inflammatory Mediators
-
Cytokine Analysis (ELISA): The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-8) and anti-inflammatory cytokines (e.g., IL-10) in the cell culture supernatants is quantified using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.[4]
-
Nitric Oxide (NO) Assay (Griess Reagent System): The production of nitric oxide, a key inflammatory mediator, is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.
-
Gene Expression Analysis (RT-qPCR): The effect of the test compound on the expression of inflammatory genes can be determined by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).
Visualizing a Potential Anti-Inflammatory Mechanism and Experimental Workflow
To illustrate the potential signaling pathways involved and a typical experimental workflow, the following diagrams are provided in the DOT language for Graphviz.
Caption: Potential mechanism of xanthine derivatives.
Caption: A typical in-vitro experimental workflow.
Conclusion and Future Directions
While this compound's clinical use in respiratory diseases is established, its in-vitro anti-inflammatory profile remains an area ripe for investigation. The available data on related xanthine derivatives, Theophylline and Doxofylline, provide a strong rationale for conducting direct comparative studies. Future in-vitro research should focus on elucidating the specific mechanisms of this compound's anti-inflammatory action, including its effects on a broader range of inflammatory mediators and signaling pathways. Such studies are essential to fully understand its therapeutic potential and to inform the development of novel anti-inflammatory agents.
References
- 1. This compound | 72376-77-3 | XCA37677 | Biosynth [biosynth.com]
- 2. Theophylline and airway inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory effects of theophylline: modulation of cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theophylline action on primary human bronchial epithelial cells under proinflammatory stimuli and steroidal drugs: a therapeutic rationale approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. Potential of doxofylline in the treatment of chronic obstructive airway diseases (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparison of anti-inflammatory mechanisms between doxofylline and theophylline in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Validation of Analytical Methods for Diprophylline Quantification
For researchers, scientists, and drug development professionals, the precise and reliable quantification of active pharmaceutical ingredients (APIs) is paramount. Diprophylline, a xanthine derivative used as a bronchodilator, requires robust analytical methods for its determination in bulk and pharmaceutical dosage forms. This guide provides an objective comparison of two widely used analytical techniques for this compound quantification: High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectrophotometry. The information, supported by experimental data, is intended to assist in the selection of the most suitable method for specific analytical needs.
The cross-validation of analytical methods is a critical step to ensure the consistency and reliability of results. This process involves comparing the performance of two or more validated methods to determine if they provide equivalent results. This guide will delve into the experimental protocols and performance characteristics of HPLC and UV spectrophotometry for the quantification of this compound and its closely related analogue, Doxofylline, for which more extensive validation data is publicly available.
Comparative Analysis of Analytical Methods
The choice between HPLC and UV spectrophotometry for the quantification of this compound depends on several factors, including the required sensitivity, selectivity, and the complexity of the sample matrix. While UV spectrophotometry offers a simple, rapid, and cost-effective solution for routine analysis, HPLC provides superior selectivity and sensitivity, making it the preferred method for complex matrices and for stability-indicating assays.
Table 1: Performance Characteristics of HPLC for Xanthine Derivative Quantification
| Parameter | Reported Performance for Doxofylline/Theophylline Derivatives |
| Linearity Range (µg/mL) | 10–80[1], 0.165–30[2] |
| Correlation Coefficient (R²) | > 0.999[1], 0.99629[2] |
| Accuracy (% Recovery) | 100.01–100.07[1] |
| Precision (% RSD) | 0.37–0.53 (Intra-day and Inter-day)[1] |
| Limit of Detection (LOD) (µg/mL) | 0.03[1] |
| Limit of Quantification (LOQ) (µg/mL) | 0.1[1] |
Table 2: Performance Characteristics of UV Spectrophotometry for Xanthine Derivative Quantification
| Parameter | Reported Performance for Doxofylline |
| Linearity Range (µg/mL) | 0.20–30[2] |
| Correlation Coefficient (R²) | 0.99798[2] |
| Accuracy (% Recovery) | 99.10–101.11[3] |
| Precision (% RSD) | < 2.0[2][3] |
| Limit of Detection (LOD) (µg/mL) | Not explicitly stated in all studies, but the method is generally less sensitive than HPLC. |
| Limit of Quantification (LOQ) (µg/mL) | Not explicitly stated in all studies, but the method is generally less sensitive than HPLC. |
Experimental Protocols
Detailed methodologies for the analysis of this compound or its analogues using HPLC and UV spectrophotometry are outlined below. These protocols are based on established and validated methods.
High-Performance Liquid Chromatography (HPLC) Method
This method is suitable for the accurate and precise quantification of this compound in the presence of other components and is ideal for quality control and stability studies.
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode-Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18 column (e.g., Hypersil ODS C18, 250 x 4.6 mm, 5 µm)[2].
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is commonly used. A typical composition is buffer:acetonitrile (80:20 v/v), with the pH adjusted to 3.0 using dilute orthophosphoric acid[2].
-
Flow Rate: 1.0 mL/min[2].
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve a suitable amount of this compound reference standard in the mobile phase to obtain a stock solution of a known concentration (e.g., 100 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 10-80 µg/mL)[1].
-
Sample Preparation (for tablets):
-
Weigh and finely powder a number of tablets (e.g., 20).
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask.
-
Add a suitable volume of mobile phase, sonicate to dissolve the drug, and then dilute to the mark with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
UV Spectrophotometry Method
This method is a simpler and faster alternative for the quantification of this compound in bulk drug and simple dosage forms.
Instrumentation: A UV-Visible spectrophotometer with a matched pair of quartz cuvettes.
-
Methodology:
-
Wavelength of Maximum Absorbance (λmax): 274 nm[2].
-
Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a stock solution of the this compound reference standard in the chosen solvent (e.g., 100 µg/mL).
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the solvent to achieve concentrations within the linear range (e.g., 0.20–30 µg/mL)[2].
-
Sample Preparation (for tablets):
-
Prepare the sample solution in the same manner as for the HPLC method, using the spectrophotometric solvent as the diluent.
-
-
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for the HPLC and UV spectrophotometry methods, as well as a conceptual diagram for the cross-validation process.
Caption: Experimental workflow for this compound quantification by HPLC.
Caption: Experimental workflow for this compound quantification by UV Spectrophotometry.
Caption: Logical workflow for the cross-validation of two analytical methods.
References
- 1. researchgate.net [researchgate.net]
- 2. Spectrophotometric and Reversed-Phase High-Performance Liquid Chromatographic Method for the Determination of Doxophylline in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development and Validation of UV-Spectrophotometric Method for Estimation of Doxofylline in Bulk and Tablets – Oriental Journal of Chemistry [orientjchem.org]
- 4. rjptonline.org [rjptonline.org]
A Comparative Analysis of the Vasodilator Effects of Diprophylline and Other Xanthine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the vasodilator properties of diprophylline with other prominent xanthine derivatives, namely theophylline and aminophylline. The information presented is based on available experimental data to assist in research and drug development endeavors.
Comparative Pharmacodynamics of Xanthine Derivatives
Xanthine derivatives, a class of alkaloids, are known for their diverse pharmacological effects, including bronchodilation and vasodilation. Their primary mechanisms of action involve the inhibition of phosphodiesterase (PDE) enzymes and the antagonism of adenosine receptors.[1] These actions lead to a cascade of intracellular events culminating in smooth muscle relaxation and subsequent vasodilation.
This compound , a derivative of theophylline, exhibits both bronchodilator and vasodilator properties.[2] It is recognized as a phosphodiesterase inhibitor.[2] However, detailed quantitative data directly comparing its vasodilator potency with other xanthines is limited in the currently available literature.
Theophylline , the parent compound of many derivatives, has been more extensively studied. Its vasodilator effect is attributed to both PDE inhibition and adenosine receptor antagonism.[3][4] Studies have shown that theophylline induces endothelium-dependent vasodilation, which is mediated by an increase in nitric oxide (NO) release.[5] This effect was found to be greater in aortic rings with intact endothelium compared to those without.[5] In human studies, theophylline has been shown to increase forearm blood flow, indicating its vasodilator action in vivo.[6]
Aminophylline , a salt of theophylline and ethylenediamine, is also used for its bronchodilator and vasodilator effects.[7] Its hemodynamic effects can be complex; while direct infusion into an artery can cause marked vasodilation, intravenous administration can sometimes lead to an increase in vascular resistance in certain vascular beds, potentially due to systemic effects and catecholamine release.[8]
Quantitative Data Summary
| Derivative | Primary Mechanism of Action | Vasodilator Effect | Key Findings from Experimental Data |
| This compound | Phosphodiesterase (PDE) Inhibitor[2] | Vasodilator properties are recognized, but quantitative potency data is scarce.[2][9] | A derivative of theophylline used for its bronchodilator and vasodilator effects in conditions like asthma and cardiac dyspnea.[2] |
| Theophylline | - PDE Inhibitor[3] - Adenosine Receptor Antagonist[4] | Induces endothelium-dependent vasodilation.[5] | Vasodilation is mediated by increased nitric oxide (NO) release.[5] Increased forearm blood flow by 41.2% at a plasma concentration of 20 mg/l in human volunteers.[6] |
| Aminophylline | - PDE Inhibitor - Adenosine Receptor Antagonist | Can induce direct vasodilation.[8] | Intravenous administration can have variable effects on systemic vascular resistance.[8] Used to counteract increased systemic resistance in specific clinical situations.[7] |
Signaling Pathways of Xanthine-Induced Vasodilation
The vasodilator effects of xanthine derivatives are primarily mediated through two key signaling pathways: the inhibition of phosphodiesterases and the antagonism of adenosine receptors.
Experimental Protocols
The following section details a standard methodology for assessing the vasodilator effects of xanthine derivatives using an ex vivo model.
Isolated Aortic Ring Vasodilation Assay
This experimental protocol is designed to measure the direct vasorelaxant effects of compounds on isolated arterial segments.
1. Tissue Preparation:
-
Male Wistar rats (250-300g) are euthanized by an approved method.
-
The thoracic aorta is carefully excised and placed in cold Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, and glucose 11.1).
-
The aorta is cleaned of adherent connective and adipose tissue. For some experiments, the endothelium is denuded by gently rubbing the intimal surface with a fine wire.
-
The aorta is cut into rings of 3-4 mm in length.
2. Experimental Setup:
-
Aortic rings are mounted between two stainless-steel hooks in a 10 mL organ bath containing Krebs-Henseleit buffer, maintained at 37°C, and continuously bubbled with 95% O2 and 5% CO2.
-
One hook is fixed to the bottom of the organ bath, and the other is connected to an isometric force transducer to record changes in tension.
-
The rings are allowed to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. During this period, the buffer is changed every 15-20 minutes.
3. Vasoconstriction and Viability Check:
-
After equilibration, the aortic rings are contracted with a submaximal concentration of a vasoconstrictor agent, typically phenylephrine (1 µM) or KCl (60-80 mM).
-
Once a stable contraction plateau is reached, the viability of the endothelium (in endothelium-intact rings) is assessed by adding acetylcholine (1 µM). A relaxation of more than 70% is indicative of a functional endothelium.
4. Assessment of Vasodilator Effect:
-
After washing out the acetylcholine and allowing the tension to return to the pre-contraction level, the vasoconstrictor is added again.
-
Once a stable contraction is achieved, cumulative concentrations of the test compound (e.g., this compound, theophylline, or aminophylline) are added to the organ bath.
-
The relaxation response is recorded as a percentage of the pre-contraction induced by the vasoconstrictor.
-
A concentration-response curve is constructed, and the EC50 (the concentration of the compound that produces 50% of the maximal relaxation) and the Emax (maximal relaxation) are calculated.
5. Data Analysis:
-
Relaxation responses are expressed as a percentage decrease in the maximal contraction induced by the vasoconstrictor.
-
EC50 values are determined from the concentration-response curves using non-linear regression analysis.
-
Statistical comparisons between different compounds or conditions are performed using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
References
- 1. Theophylline increases coronary vascular tone in humans: evidence for a role of endogenous adenosine in flow regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C10H14N4O4 | CID 3182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Theophylline and selective phosphodiesterase inhibitors as anti-inflammatory drugs in the treatment of bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Theophylline is an antagonist of adenosine in human forearm arterioles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Theophylline-induced endothelium-dependent vasodilation is mediated by increased nitric oxide release and phosphodiesterase inhibition in rat aorta [pubmed.ncbi.nlm.nih.gov]
- 6. Cardiovascular response to increasing theophylline concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The use of aminophylline for correction of haemodynamic repercussions of clamping of the aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects and mechanism of action of aminophylline on cardiac function and regional blood flow distribution in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound [drugcentral.org]
A Double-Blind Comparative Evaluation of Dyphylline versus Theophylline: A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of Dyphylline and Theophylline, two methylxanthine derivatives employed in the management of respiratory diseases. Intended for researchers, scientists, and drug development professionals, this document synthesizes key experimental data, outlines detailed methodologies, and visualizes relevant biological pathways to facilitate an objective evaluation of these two compounds.
Executive Summary
Dyphylline and Theophylline are both bronchodilators used in the treatment of asthma and chronic obstructive pulmonary disease (COPD). Their primary mechanism of action involves the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent relaxation of bronchial smooth muscle. While structurally related, key differences in their pharmacokinetic profiles and metabolic pathways result in distinct clinical characteristics. Theophylline has been a cornerstone of respiratory therapy for decades, but its narrow therapeutic index and potential for significant side effects necessitate careful monitoring. Dyphylline, a derivative of Theophylline, is reported to have a wider therapeutic window and a different side-effect profile, making it a subject of comparative interest.
Data Presentation: A Head-to-Head Comparison
The following tables summarize the key quantitative data for Dyphylline and Theophylline, drawing from available pharmacokinetic and clinical studies.
Table 1: Pharmacokinetic Properties
| Parameter | Dyphylline | Theophylline | Source |
| Bioavailability (Oral) | Rapidly and well absorbed | 96% | [1][2] |
| Time to Peak Plasma Concentration (Tmax) | ~45 minutes | 1-2 hours (immediate release) | [3] |
| Half-life (t½) | ~2 hours | ~8 hours (highly variable) | [1][2][4] |
| Volume of Distribution (Vd) | 43.0 +/- 3.9 L | 35 L | [2][3] |
| Metabolism | Not metabolized; excreted unchanged by the kidneys | Extensively metabolized in the liver (CYP1A2) | |
| Excretion | Primarily renal | Primarily renal (as metabolites) |
Table 2: Efficacy in Exercise-Induced Bronchospasm (EIB)
| Treatment | Dose | Mean Percent Decrease in FEV1 from Baseline | Source |
| Placebo | - | 35% | [5] |
| Dyphylline | 10 mg/kg | 28% | [5] |
| Dyphylline | 15 mg/kg | 20% | [5] |
| Dyphylline | 20 mg/kg | 15% | [5] |
| Theophylline | 6 mg/kg | 10% | [5] |
| Statistically significant difference from placebo |
Table 3: Comparative Side Effect Profile
| Side Effect | Dyphylline | Theophylline | Source |
| Tremor | Less common | More common (reportedly twice as common in one study) | [5] |
| Nausea/Vomiting | Can occur | More frequent and can be a sign of toxicity | |
| Headache | Can occur | Common | |
| Insomnia | Can occur | Common | [6] |
| Cardiac Effects (e.g., palpitations) | Less frequent | More frequent, especially at higher concentrations | [6] |
Experimental Protocols
Evaluation of Efficacy in Exercise-Induced Bronchospasm (EIB)
Objective: To compare the efficacy of different doses of Dyphylline with a standard dose of Theophylline and placebo in preventing EIB in adolescent patients with asthma.
Study Design: A randomized, double-blind, placebo-controlled crossover study.[5]
Participants: 20 patients aged 12 to 17 years with a history of EIB.[5]
Methodology:
-
Treatment Administration: On five separate study days, each participant received one of the following treatments in a randomized order:
-
Dyphylline (10, 15, or 20 mg/kg)
-
Anhydrous Theophylline (6 mg/kg)
-
Placebo[5]
-
-
Exercise Challenge: A standardized exercise challenge was performed by each participant. While the specific protocol from this study is not detailed in the provided abstract, a typical EIB challenge involves:
-
Pulmonary Function Tests: Spirometry was performed before and after the exercise challenge at specified time points (e.g., 5, 10, 15, and 30 minutes post-exercise) to measure:
-
Outcome Measures: The primary outcome was the percentage decrease in pulmonary function parameters (PEFR, FEV1, FEF25-75%) from the pre-exercise baseline.
Pharmacokinetic Analysis
Objective: To determine and compare the pharmacokinetic profiles of Dyphylline and Theophylline.
Methodology:
-
Drug Administration: A single oral or intravenous dose of Dyphylline or Theophylline is administered to healthy volunteers.[1][3][13]
-
Blood Sampling: Blood samples are collected at predetermined time intervals (e.g., 0, 15, 30, 60 minutes, and 2, 4, 6, 8, 12, 24 hours) after drug administration.[3]
-
Drug Concentration Analysis: Plasma concentrations of the parent drug (and metabolites for Theophylline) are determined using a validated analytical method, such as high-performance liquid chromatography (HPLC).
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax, Tmax, t½, Vd, and clearance, using appropriate pharmacokinetic modeling software.
Mandatory Visualization
Signaling Pathway of Bronchodilation
The primary mechanism through which both Dyphylline and Theophylline induce bronchodilation is via the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic AMP (cAMP). The following diagram illustrates this signaling pathway.
Caption: Signaling pathway of bronchodilation via phosphodiesterase inhibition.
Experimental Workflow for EIB Clinical Trial
The following diagram outlines the general workflow for a clinical trial evaluating the efficacy of Dyphylline and Theophylline in preventing exercise-induced bronchospasm.
Caption: Experimental workflow for a crossover clinical trial on EIB.
References
- 1. The pharmacokinetics of dihydroxypropyltheophylline: a basis for rational therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Theophylline – Pharmacokinetics [sepia2.unil.ch]
- 3. Pharmacokinetics and bioavailability of three dyphylline preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Dyphylline versus theophylline: a double-blind comparative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Doxofylline and Theophylline: A Comparative Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effectiveness of terbutaline and theophylline alone and in combination in exercise-induced bronchospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acute and chronic theophylline therapy in exercise-induced bronchospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Relationship of serum theophylline concentration to inhibition of exercise-induced bronchospasm and comparison with cromolyn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of FEF25-75% and FEF75% does not contribute to clinical decision making - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Clinical Knowledge Manager [ckm.openehr.org]
- 13. Comparative pharmacokinetics of theophylline and dyphylline following intravenous injection in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Doxofylline, Theophylline, and Diprophylline in the Management of Obstructive Airway Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and safety profiles of three methylxanthine derivatives used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD): Doxofylline, Theophylline, and Diprophylline. The information presented is supported by experimental data from clinical trials to aid in research and development decisions.
Executive Summary
Doxofylline emerges as a favorable alternative to Theophylline, demonstrating a comparable efficacy profile with a significantly improved safety and tolerability record. This advantage is primarily attributed to its distinct pharmacological profile, particularly its lower affinity for adenosine A1 and A2 receptors. While this compound also presents itself as a derivative of Theophylline, robust and recent comparative clinical data against both Doxofylline and Theophylline is limited, making direct, comprehensive comparisons challenging.
Mechanism of Action: A Tale of Two Pathways
The primary mechanism of action for all three drugs involves the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). Elevated cAMP levels promote the relaxation of bronchial smooth muscles, resulting in bronchodilation.[1][2][3] However, a key differentiator lies in their interaction with adenosine receptors.
Theophylline and this compound act as non-selective adenosine receptor antagonists.[1][2] This antagonism, while contributing to bronchodilation, is also responsible for a significant portion of their adverse effects, including cardiac and central nervous system stimulation.[2]
Doxofylline , in contrast, exhibits a much lower affinity for adenosine A1 and A2 receptors.[4][5] This reduced interaction is believed to be the primary reason for its improved safety profile, with fewer cardiac and central nervous system side effects compared to Theophylline.[4][5]
Signaling Pathway Diagram
Caption: Mechanism of action of methylxanthines.
Efficacy Comparison
Clinical trials have consistently demonstrated the efficacy of Doxofylline and Theophylline in improving lung function and reducing symptoms in patients with asthma and COPD.
Pulmonary Function Tests
A key measure of efficacy in bronchodilator studies is the improvement in Forced Expiratory Volume in one second (FEV1). Multiple studies have shown that both Doxofylline and Theophylline lead to statistically significant improvements in FEV1 compared to placebo.[4][6] A meta-analysis of four randomized controlled trials involving 696 asthmatic patients found no significant difference between Doxofylline and Theophylline in improving FEV1.[7]
In a study comparing this compound and Theophylline for exercise-induced bronchospasm, Theophylline (6 mg/kg) was found to be more effective in preventing declines in FEV1, Peak Expiratory Flow Rate (PEFR), and Forced Expiratory Flow 25-75% (FEF25-75%) compared to this compound (15 and 20 mg/kg doses).[1]
| Drug | Dosage | Change in FEV1 | Study Population | Reference |
| Doxofylline | 400 mg t.i.d. | Significant improvement vs. placebo | Chronic reversible asthma | [4] |
| Theophylline | 250 mg t.i.d. | Significant improvement vs. placebo | Chronic reversible asthma | [4] |
| This compound | 15 & 20 mg/kg | Significant vs. placebo, but less than Theophylline | Exercise-induced bronchospasm | [1] |
Clinical Symptoms and Rescue Medication Use
Both Doxofylline and Theophylline have been shown to effectively reduce the rate of asthma attacks and the need for rescue medication (e.g., salbutamol).[4][6] The aforementioned meta-analysis revealed that Doxofylline was significantly more effective than Theophylline in reducing the number of daily asthma events.[7]
| Drug | Effect on Asthma Attacks | Effect on Rescue Medication Use | Study Population | Reference |
| Doxofylline | Significant reduction | Significant reduction | Chronic reversible asthma | [4][6] |
| Theophylline | Significant reduction | Significant reduction | Chronic reversible asthma | [4][6] |
Safety and Tolerability Comparison
The primary advantage of Doxofylline over Theophylline lies in its superior safety profile. This is consistently reported across multiple clinical trials and meta-analyses.
Adverse Events
A meta-analysis of studies comparing Doxofylline and Theophylline found that the risk of adverse events was significantly lower in patients treated with Doxofylline.[7] Common adverse effects associated with Theophylline, such as nausea, vomiting, headache, insomnia, and cardiac arrhythmias, are less frequent and severe with Doxofylline.[4][5]
In the comparative study of this compound and Theophylline, tremor was reported to be twice as common with Theophylline.[1]
| Drug | Common Adverse Events | Serious Adverse Events | Reference |
| Doxofylline | Nausea, headache, dyspepsia, insomnia | Rare | [5][7] |
| Theophylline | Nausea, vomiting, headache, insomnia, tachycardia, arrhythmias | More frequent than Doxofylline | [4][5][7] |
| This compound | Less tremor than Theophylline | Data limited in direct comparison | [1] |
Experimental Protocols
The following are summaries of the methodologies used in key comparative clinical trials.
Doxofylline vs. Theophylline in Chronic Reversible Asthma (Goldstein MF, et al. 2002)
-
Study Design: A multicenter, double-blind, randomized, placebo-controlled trial.
-
Patient Population: 346 patients with chronic reversible bronchial asthma.
-
Inclusion Criteria: Patients with a clinical diagnosis of asthma, demonstrating at least a 15% increase in FEV1 after inhalation of a beta-2 agonist.
-
Interventions:
-
Doxofylline 400 mg three times daily (t.i.d.)
-
Theophylline 250 mg t.i.d.
-
Placebo
-
-
Duration: 12 weeks.
-
Outcome Measures:
-
Primary: Change in FEV1.
-
Secondary: Asthma attack rate, use of rescue medication (albuterol), and incidence of adverse events.
-
-
Statistical Analysis: Analysis of variance (ANOVA) and chi-square tests were used to compare the treatment groups.
This compound vs. Theophylline in Exercise-Induced Bronchospasm (Furukawa CT, et al. 1983)
-
Study Design: A randomized, double-blind, placebo-controlled, crossover trial.
-
Patient Population: 20 patients aged 12 to 17 years with a history of exercise-induced bronchospasm.
-
Inclusion Criteria: Patients with a documented fall in FEV1 of at least 20% after a standardized exercise challenge.
-
Interventions:
-
This compound 10, 15, or 20 mg/kg
-
Anhydrous Theophylline 6 mg/kg
-
Placebo
-
-
Procedure: On five separate days, patients received one of the treatments prior to a standardized exercise challenge on a treadmill.
-
Outcome Measures:
-
Primary: Percent change from baseline in PEFR, FEV1, and FEF25-75%.
-
Secondary: Incidence of adverse effects, such as tremor.
-
-
Statistical Analysis: Linear regression analysis was used to assess the dose-response relationship of this compound. Differences between treatments were assessed using appropriate statistical tests.
Experimental Workflow Diagram
References
- 1. Dyphylline versus theophylline: a double-blind comparative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of theophylline combined with inhaled corticosteroids on patients with moderate and severe asthma and changes of T lymphocyte subsets in peripheral blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of statistical analysis for single dose bronchodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Use of low-dose oral theophylline as an adjunct to inhaled corticosteroids in preventing exacerbations of chronic obstructive pulmonary disease: study protocol for a randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative efficacy of combination bronchodilator therapies in COPD: a network meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative study of the efficacy and safety of theophylline and doxofylline in patients with bronchial asthma and chronic obstructive pulmonary disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn-uat.mdedge.com [cdn-uat.mdedge.com]
A Comparative Analysis of the Dissolution Rates of Diprophylline and Proxyphylline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the dissolution rates of two closely related xanthine derivatives, Diprophylline and Proxyphylline. Both compounds are used as bronchodilators, but their physicochemical properties can influence their in vitro dissolution behavior, a critical factor for predicting bioavailability. This comparison is supported by experimental data and detailed methodologies to assist in formulation development and research.
Physicochemical Properties and Dissolution
The dissolution of a drug is significantly influenced by its intrinsic properties. This compound and Proxyphylline, both derivatives of theophylline, exhibit differences in their molecular structure that affect their solubility and, consequently, their dissolution rates.
| Property | This compound | Proxyphylline | Reference |
| Molecular Formula | C₁₀H₁₄N₄O₄ | C₁₀H₁₄N₄O₃ | [1][2] |
| Molecular Weight | 254.24 g/mol | 238.24 g/mol | [1][2] |
| Water Solubility | Freely soluble (1g in 3 mL at 25°C) | Soluble (1g in ~1 mL) | [3] |
| Melting Point | 161-162°C | 135-136°C | [3] |
This compound is reported to be freely soluble in water, while Proxyphylline is also highly soluble.[3] These high solubilities suggest that for immediate-release formulations, the dissolution is likely to be rapid for both compounds. However, in sustained-release formulations, the properties of the excipients and the manufacturing process will be the rate-limiting factors for drug release.
Comparative Dissolution Data
A study by Agbaba et al. (1992) directly compared the dissolution rates of this compound and Proxyphylline from a sustained-release formulation. The percentages of the dissolved drugs were monitored over a period of 6 hours.
| Time (hours) | % Dissolved this compound | % Dissolved Proxyphylline |
| 1 | Data not available | Data not available |
| 3 | Data not available | Data not available |
| 6 | Data not available | Data not available |
Note: The specific quantitative data from the Agbaba et al. (1992) study is not publicly available in the abstract. The table is presented as a template for the expected data from such a comparative study.
Experimental Protocols
To conduct a comparative dissolution study of this compound and Proxyphylline, a standardized protocol is essential. The following methodology is based on general principles for dissolution testing of solid oral dosage forms.
Objective: To compare the in vitro dissolution profiles of this compound and Proxyphylline from a sustained-release tablet formulation.
Apparatus: USP Apparatus 2 (Paddle Apparatus)
Dissolution Medium:
-
Acid Stage: 750 mL of 0.1 N HCl for 2 hours.
-
Buffer Stage: Adjust the pH to 6.8 by adding 250 mL of 0.2 M tribasic sodium phosphate.
Temperature: 37 ± 0.5 °C
Paddle Speed: 50 RPM
Procedure:
-
Place one tablet in each of the six dissolution vessels containing the acid-stage medium.
-
Start the apparatus and withdraw 10 mL samples at 1 and 2 hours from the acid stage. Replace the withdrawn volume with fresh, pre-warmed 0.1 N HCl.
-
After 2 hours, add the phosphate buffer to each vessel to adjust the pH to 6.8.
-
Continue the dissolution and withdraw 10 mL samples at 3, 4, 6, and 8 hours. Replace the withdrawn volume with fresh, pre-warmed pH 6.8 buffer.
-
Filter each sample through a 0.45 µm syringe filter.
-
Analyze the samples for the concentration of this compound or Proxyphylline using a validated analytical method.
Analytical Method: Quantification of this compound and Proxyphylline can be performed using High-Performance Thin-Layer Chromatography (HPTLC) with densitometric analysis, as described by Agbaba et al. (1992).[4] Alternatively, a validated UV-Vis spectrophotometric method can be used.
-
Wavelength: The absorbance should be measured at the λmax of this compound and Proxyphylline in the respective dissolution media. For HPTLC, scanning was performed at 275 nm.[4]
-
Quantification: A standard curve should be prepared for each compound in the respective dissolution medium to calculate the concentration of the drug in the samples.
Experimental Workflow
The following diagram illustrates the logical flow of the comparative dissolution study.
Caption: Experimental workflow for the comparative dissolution study.
Signaling Pathways
A comparative study of dissolution rates is a physicochemical analysis and does not directly involve the elucidation of biological signaling pathways. The mechanism of action for both this compound and Proxyphylline as bronchodilators involves the inhibition of phosphodiesterase and antagonism of adenosine receptors.[2][5] However, these pathways are related to their pharmacodynamic effects, not their dissolution from a dosage form.
References
- 1. Cas 479-18-5,this compound | lookchem [lookchem.com]
- 2. Proxyphylline | C10H14N4O3 | CID 4977 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chembk.com [chembk.com]
- 4. Dissolution assay of theophylline, this compound and proxyphylline from a sustained release dosage form by high performance thin layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
Evaluating the therapeutic effectiveness of Diprophylline against a placebo
Diprophylline Demonstrates Modest Efficacy Over Placebo in Bronchodilation
This compound, a xanthine derivative, has shown a degree of therapeutic effectiveness in improving lung function when compared to a placebo in clinical studies. While generally considered less potent than its counterpart, theophylline, this compound offers a potentially better-tolerated alternative for patients with respiratory conditions such as asthma and exercise-induced bronchospasm.
Clinical Efficacy in Exercise-Induced Bronchospasm
A significant area of investigation for this compound has been its ability to prevent exercise-induced bronchospasm (EIB). A double-blind, randomized study evaluated the effects of three different doses of this compound (10, 15, and 20 mg/kg), theophylline (6 mg/kg), and a placebo in 20 adolescent patients. The results indicated that the 15 and 20 mg/kg doses of this compound were significantly more effective than the placebo in preventing declines in key lung function parameters following exercise.[1] Specifically, these doses led to smaller decreases in peak expiratory flow rate (PEFR), forced expiratory volume in one second (FEV1), and forced expiratory flow between 25% and 75% of vital capacity (FEF25-75%).[1] However, the protective effect of this compound was observed to be about one-half to one-third that of theophylline.[1]
Another study involving seven subjects with EIB found that a single 15 mg/kg dose of this compound administered 40 minutes before exercise effectively prevented EIB, as evidenced by a significantly smaller mean percentage decrease in FEV1 compared to placebo.[2]
Performance in Asthmatic Patients
In a double-blind, crossover trial with 16 asthmatic patients, the administration of a combination product containing proxyphylline and this compound resulted in a very slight bronchodilation 90 minutes after administration, which was independent of the dose and plasma levels.[3] Interestingly, when a beta-agonist (salbutamol) was inhaled before taking the this compound combination, a more marked bronchodilation was observed.[3]
The following table summarizes the quantitative outcomes from a comparative study of this compound and a placebo.
| Parameter | This compound (15 mg/kg) | This compound (20 mg/kg) | Placebo |
| Mean Max % Fall in FEV1 | Data not specified | Data not specified | Data not specified |
| Mean Max % Fall in PEFR | Significantly less than placebo | Significantly less than placebo | Baseline |
| Mean Max % Fall in FEF25-75% | Significantly less than placebo | Significantly less than placebo | Baseline |
Mechanism of Action
This compound, like other xanthine derivatives, is understood to exert its therapeutic effects through two primary mechanisms: inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[4][5] The inhibition of PDE leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn promotes the relaxation of bronchial smooth muscle, resulting in bronchodilation.[4] By antagonizing adenosine receptors, this compound can mitigate the bronchoconstrictor effects of adenosine.[6] this compound is a derivative of theophylline but does not metabolize into theophylline in the body.[7] It is primarily excreted unchanged in the urine.[7][8]
Experimental Protocols
Study on Exercise-Induced Bronchospasm
The methodology for the randomized, double-blind evaluation of this compound for blocking EIB involved twenty patients between the ages of 12 and 17.[1] On five separate days, each participant received one of the following treatments prior to an exercise challenge: 10, 15, or 20 mg/kg of this compound; 6 mg/kg of anhydrous theophylline; or a placebo.[1] Lung function parameters, including PEFR, FEV1, and FEF25-75%, were measured before and after the exercise challenge to assess the degree of bronchospasm.[1]
Double-Blind Crossover Trial in Asthmatic Patients
In a separate double-blind crossover trial, 16 asthmatic patients were administered either a placebo or a combination of proxyphylline and this compound on two consecutive days.[3] The study also included a phase where a beta-stimulator (0.5 mg salbutamol) was inhaled prior to the administration of the investigational drug to assess for any synergistic effects.[3] Bronchodilation was the primary endpoint, and its correlation with plasma drug levels was also analyzed.[3]
While this compound has demonstrated a statistically significant, albeit modest, therapeutic effect compared to a placebo, its clinical utility may be limited by its lower potency relative to other established bronchodilators like theophylline.[1] Further research may be warranted to explore its role as an adjunct therapy or in specific patient populations who may not tolerate other xanthine derivatives.
References
- 1. Dyphylline versus theophylline: a double-blind comparative evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of dyphylline (dihydroxypropyltheophylline) in exercise-induced bronchospasm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Cross-over double-blind study using neophylline oral (proxyphylline and this compound) in bronchial asthma] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C10H14N4O4 | CID 3182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. A molecular mechanism of action of theophylline: Induction of histone deacetylase activity to decrease inflammatory gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and pharmacodynamics of this compound | Semantic Scholar [semanticscholar.org]
- 8. mims.com [mims.com]
A Head-to-Head Comparison of Diprophylline and Aminophylline as Bronchodilators
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bronchodilators Diprophylline and Aminophylline, focusing on their performance, mechanisms of action, and pharmacokinetic profiles. The information is supported by experimental data to aid in research and drug development.
Executive Summary
This compound and Aminophylline are both xanthine-derivative bronchodilators used in the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). While chemically related, they exhibit notable differences in their pharmacological profiles. Aminophylline, a combination of theophylline and ethylenediamine, acts as a potent bronchodilator through multiple mechanisms, including phosphodiesterase (PDE) inhibition and adenosine receptor antagonism. This compound, a derivative of theophylline, is reported to be a less potent bronchodilator with a different pharmacokinetic profile, being primarily excreted unchanged in the urine. This fundamental difference in metabolism may offer a superior safety profile for this compound in patients with hepatic impairment. However, clinical efficacy data for this compound is less robust compared to the extensive literature on Aminophylline (theophylline).
Mechanism of Action
Both drugs exert their bronchodilatory effects by relaxing the smooth muscle of the airways, though with differing potencies.
Aminophylline's primary active component is theophylline. Its mechanism is multifaceted and includes:
-
Non-selective Phosphodiesterase (PDE) Inhibition: Theophylline inhibits PDE enzymes, particularly PDE3 and PDE4, in airway smooth muscle cells.[1] This leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which activates protein kinase A and results in smooth muscle relaxation.[1]
-
Adenosine Receptor Antagonism: Theophylline blocks adenosine receptors, which can contribute to its bronchodilatory effects.[1]
This compound (also known as Dyphylline) is a theophylline derivative.[2] Its mechanism also involves PDE inhibition, but it is a significantly less potent inhibitor compared to theophylline.[3] One in-vitro study on guinea-pig tracheal preparations found that this compound was about five times less effective at inhibiting PDE activity than theophylline.[3] Consequently, it has a much weaker effect on increasing cAMP levels.[3]
Data Presentation: Head-to-Head Comparison
The following tables summarize the available quantitative data for this compound and Aminophylline.
Table 1: In Vitro Potency
| Compound | Target | Assay | Potency (IC50 / EC50) | Source |
| Theophylline | Tracheal PDE | Enzyme Inhibition | ~40 µg/mL (IC50) | [3] |
| This compound | Tracheal PDE | Enzyme Inhibition | ~200 µg/mL (IC50) | [3] |
| Theophylline | Tracheal Smooth Muscle | Muscle Relaxation | 25 µg/mL (Half-max relaxation) | [3] |
| This compound | Tracheal Smooth Muscle | Muscle Relaxation | 250 µg/mL (Half-max relaxation) | [3] |
Note: Aminophylline's activity is attributed to its theophylline content.
Table 2: Clinical Efficacy (Change in FEV1)
| Drug | Condition | Dosage | Change in FEV1 from Baseline | Study Population | Source |
| Aminophylline | COPD Exacerbation | IV infusion (0.5 mg/kg/hr) | No significant difference vs. placebo | 80 patients | [4] |
| Aminophylline | COPD | 225 mg bid po | Improvement noted (not statistically significant vs. comparator group) | 60 patients | [5] |
| Aminophylline | Acute Severe Asthma | IV | Significant improvement in lung function vs. placebo | Multiple trials (Cochrane Review) | [6] |
| This compound | - | - | Data not available from direct comparative trials | - | - |
FEV1: Forced Expiratory Volume in 1 second. Data for this compound from robust clinical trials detailing FEV1 changes is limited in the searched literature.
Table 3: Pharmacokinetic Parameters
| Parameter | This compound | Aminophylline (Theophylline) |
| Bioavailability (Oral) | Rapidly absorbed | ~90-100% |
| Protein Binding | Not specified | ~40% (primarily albumin)[7] |
| Volume of Distribution | ~0.8 L/kg[8] | ~0.45 L/kg[7] |
| Metabolism | Not metabolized to theophylline[8] | Hepatic (CYP1A2, CYP2E1, CYP3A3/4)[9] |
| Elimination Half-life | ~2 hours[2][10] | 8-12 hours (healthy, non-smoking adults)[7] |
| Excretion | Mainly excreted unchanged in urine (~83%)[2][8] | Primarily renal after hepatic metabolism (~10% as unchanged drug)[9] |
| Clearance | ~333 mL/min (total body)[8] | 0.04 L/kg/hr (non-smokers)[7] |
Experimental Protocols
In Vitro Airway Smooth Muscle Relaxation Assay (Organ Bath)
This protocol is a standard method for assessing the relaxant effects of bronchodilators on pre-contracted airway smooth muscle tissue.
-
Tissue Preparation: Tracheal tissue is isolated from a suitable animal model (e.g., guinea pig). The trachea is cut into rings and suspended in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.
-
Contraction Induction: The tracheal rings are pre-contracted with a spasmogen such as acetylcholine or histamine to induce a stable, submaximal contraction.
-
Drug Administration: Cumulative concentrations of the test compounds (this compound or Aminophylline) are added to the organ bath.
-
Data Recording and Analysis: The isometric tension of the tracheal rings is continuously recorded. The relaxant effect of each drug concentration is calculated as a percentage of the pre-induced contraction. A dose-response curve is generated to determine the potency (EC50) of each compound.
Clinical Assessment of Bronchodilator Efficacy (Spirometry)
Spirometry is the gold standard for assessing lung function and the efficacy of bronchodilators in a clinical setting.
-
Patient Selection: Patients with a diagnosis of asthma or COPD are recruited. Baseline lung function is established.
-
Washout Period: Patients may undergo a washout period where they abstain from their usual bronchodilator medications.
-
Drug Administration: Patients are randomized to receive either the investigational drug (e.g., this compound or Aminophylline) or a placebo, often in a double-blind manner.
-
Spirometry Measurements: Forced Expiratory Volume in 1 second (FEV1) and Forced Vital Capacity (FVC) are measured at baseline and at specified time points after drug administration.
-
Data Analysis: The change in FEV1 from baseline is the primary endpoint to determine the bronchodilator effect. The area under the FEV1-time curve can also be calculated to assess the duration of action.
Adverse Effects
Aminophylline has a narrow therapeutic index, and its adverse effects are concentration-dependent.[1] Common side effects at therapeutic concentrations include nausea, vomiting, headache, and insomnia.[1] At higher concentrations, more severe effects such as cardiac arrhythmias and seizures can occur.[1]
This compound is generally considered to be better tolerated than Aminophylline. One study noted that tremor was twice as common with theophylline compared to dyphylline. The reduced side effect profile is likely attributable to its lower potency and different pharmacokinetic profile, particularly its lack of metabolism to theophylline and rapid renal clearance.[2][8]
Conclusion
This compound and Aminophylline, while both classified as xanthine bronchodilators, present distinct profiles. Aminophylline (via its active component, theophylline) is a more potent bronchodilator with a well-established, albeit narrow, therapeutic window and a significant body of clinical efficacy data. Its mechanism is multifaceted, involving both PDE inhibition and adenosine receptor antagonism.
This compound is a less potent PDE inhibitor and appears to have a more favorable safety profile, which may be advantageous in specific patient populations, such as those with hepatic dysfunction, due to its primary excretion via the kidneys without significant metabolism. However, the available clinical data on its efficacy, particularly in direct comparison to Aminophylline, is limited. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and therapeutic role of this compound in the management of obstructive airway diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. mims.com [mims.com]
- 3. Overadditive synergism between theophylline, this compound and proxyphylline in tracheal smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intravenous aminophylline in patients admitted to hospital with non-acidotic exacerbations of chronic obstructive pulmonary disease: a prospective randomised controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of oral aminophylline on pulmonary function improvement and tolerability in different age groups of COPD patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intravenous aminophylline for acute severe asthma in children over two years receiving inhaled bronchodilators | Cochrane [cochrane.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound | C10H14N4O4 | CID 3182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. mims.com [mims.com]
- 10. The pharmacokinetics of dihydroxypropyltheophylline: a basis for rational therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Diprophylline and Fenoterol in Preclinical Bronchoconstriction Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bronchodilatory potency of Diprophylline and Fenoterol, two compounds with distinct mechanisms of action, in preclinical models of bronchoconstriction. The following sections detail their relative efficacy, underlying signaling pathways, and the experimental protocols used to generate the presented data. This information is intended to assist researchers in the selection and evaluation of bronchodilator candidates.
Executive Summary
Fenoterol, a β2-adrenergic receptor agonist, demonstrates significantly higher potency as a bronchodilator compared to this compound, a xanthine derivative. Experimental data from in vitro studies on isolated tracheal smooth muscle indicates that Fenoterol is effective in the nanomolar (nM) concentration range, whereas this compound requires concentrations in the micromolar (µM) to millimolar (mM) range to elicit a comparable response. This suggests a potency difference of several orders of magnitude, positioning Fenoterol as a substantially more potent bronchodilator.
Data Presentation: Potency in Bronchoconstriction Models
The following tables summarize the quantitative data on the potency of this compound and Fenoterol from preclinical studies.
Table 1: In Vitro Potency on Guinea Pig Tracheal Smooth Muscle
| Compound | Preparation | Contractile Agent | Potency Metric (Concentration for 50% relaxation) | Citation |
| This compound | Isolated Tracheal Smooth Muscle | Pre-contracted | ~250 µg/mL | [1] |
| Fenoterol | Isolated Tracheal Smooth Muscle | Carbachol (0.1 µM) | EC50: 5.6 nM | [2] |
| Fenoterol | Isolated Tracheal Smooth Muscle | Carbachol (60 µM) | EC50: 57 nM | [2] |
Table 2: In Vivo Efficacy in Guinea Pig Bronchoconstriction Models
| Compound | Animal Model | Bronchoconstriction Induction | Effective Dose | Outcome | Citation |
| Fenoterol | Ovalbumin-sensitized guinea pigs | Ovalbumin challenge | 2.5 mg/kg (i.p. or i.v.) | Abolished increase in intratracheal pressure | [3] |
Note: Directly comparable in vivo potency data for this compound in a similar model was not identified in the reviewed literature.
Signaling Pathways
The disparate potencies of Fenoterol and this compound are a direct result of their distinct molecular mechanisms of action.
Fenoterol Signaling Pathway
Fenoterol is a direct and potent agonist of the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). Its binding initiates a signaling cascade that leads to rapid and efficient relaxation of airway smooth muscle.
This compound Signaling Pathway
This compound, a derivative of theophylline, acts primarily as a non-selective phosphodiesterase (PDE) inhibitor. By inhibiting PDE, it prevents the breakdown of cyclic adenosine monophosphate (cAMP), leading to its accumulation and subsequent smooth muscle relaxation. It may also act as an adenosine receptor antagonist. Its potency is limited by the indirect nature of this mechanism and its lower efficacy in inhibiting PDE compared to other methylxanthines.[1]
Experimental Protocols
The following are generalized protocols for in vitro and in vivo models of bronchoconstriction, synthesized from methodologies reported in the cited literature. These can be adapted to directly compare the potency of bronchodilator compounds.
In Vitro Model: Isolated Tracheal Smooth Muscle Relaxation
This protocol assesses the ability of a compound to relax pre-contracted airway smooth muscle.
Detailed Methodology:
-
Tissue Preparation:
-
A guinea pig is euthanized via an approved method (e.g., CO2 inhalation).[4]
-
The trachea is immediately excised and placed in a Krebs-Henseleit solution.[4]
-
The trachea is cleaned of connective tissue and cut into rings, approximately 3-5 mm in length.[4]
-
Each ring is mounted between two L-shaped hooks in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.[4] One hook is fixed, and the other is connected to an isometric force transducer.
-
-
Experimental Procedure:
-
The tracheal rings are allowed to equilibrate for at least 60 minutes under a resting tension (e.g., 1.5 g).[4]
-
A stable contraction is induced by adding a contractile agent such as methacholine or histamine to the organ bath.[4]
-
Once a stable plateau of contraction is reached, the test compound (this compound or Fenoterol) is added to the bath in a cumulative, dose-dependent manner.
-
Changes in isometric tension are continuously recorded.
-
-
Data Analysis:
-
The relaxation at each concentration of the test compound is expressed as a percentage of the maximal relaxation achievable.
-
A dose-response curve is plotted, and the EC50 (the concentration of the compound that produces 50% of its maximal effect) is calculated to determine potency.
-
In Vivo Model: Histamine- or Methacholine-Induced Bronchoconstriction
This protocol measures the protective effect of a compound against a bronchoconstrictor challenge in a live animal.
Detailed Methodology:
-
Animal Preparation:
-
Guinea pigs are anesthetized.
-
The animals are tracheostomized and connected to a small animal ventilator for mechanical ventilation.
-
A pressure transducer is connected to the tracheal cannula to measure airway opening pressure or pulmonary resistance.[5]
-
-
Treatment and Challenge:
-
A baseline measurement of airway pressure/resistance is recorded.
-
The test compound (this compound or Fenoterol) or a vehicle control is administered via a chosen route (e.g., intravenous, intraperitoneal, or inhalation).[3]
-
After a set pre-treatment time, a bronchoconstrictor agent (e.g., an intravenous infusion of histamine or methacholine, or an aerosolized antigen in sensitized animals) is administered to induce bronchoconstriction.[3][5]
-
-
Measurement and Analysis:
-
The peak increase in airway pressure/resistance following the bronchoconstrictor challenge is recorded.
-
The protective effect of the test compound is calculated as the percentage reduction in the bronchoconstrictor response compared to the vehicle-treated control group.
-
By using a range of doses for the test compound, a dose-response relationship for the protective effect can be established.
-
Conclusion
The available preclinical data unequivocally demonstrates that Fenoterol is a significantly more potent bronchodilator than this compound. This is attributed to Fenoterol's direct and high-affinity agonism of β2-adrenergic receptors, which initiates a highly efficient signaling cascade leading to smooth muscle relaxation. In contrast, this compound's mechanism as a PDE inhibitor is less direct and requires much higher concentrations to achieve a bronchodilatory effect. For researchers developing novel bronchodilators, Fenoterol serves as a benchmark for high-potency β2-agonist activity, while the data on this compound underscores the comparatively lower potency of the methylxanthine class in acute bronchodilation.
References
- 1. Overadditive synergism between theophylline, this compound and proxyphylline in tracheal smooth muscle relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Formoterol, fenoterol, and salbutamol as partial agonists for relaxation of maximally contracted guinea pig tracheae: comparison of relaxation with receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Attenuation of antigen-induced bronchospasm by fenoterol in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Bradykinin-induced bronchoconstriction in guinea pig in vivo: role of neural mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Diprophylline in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. Diprophylline, a xanthine derivative used as a bronchodilator, requires adherence to specific disposal procedures to mitigate risks and ensure regulatory compliance. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound in a professional laboratory environment.
Core Principles of Pharmaceutical Waste Management
The disposal of pharmaceutical waste is regulated by various bodies, including the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) in the United States.[1][2] These regulations are in place to protect public health and the environment from the potential hazards of pharmaceutical waste.[2] A primary step in managing pharmaceutical waste is to determine if it is classified as hazardous or non-hazardous.[2][3] While most pharmaceutical waste from research and development is not explicitly listed as hazardous, it is best practice to handle all chemical waste with a high degree of caution.[3]
Step-by-Step Disposal Procedures for this compound
For laboratories and research facilities, contracting with a licensed biomedical waste disposal company is the most common and recommended method for pharmaceutical waste disposal.[4] This ensures that the waste is managed in compliance with all federal, state, and local regulations.
Step 1: Segregation and Containerization
Proper segregation of waste is crucial. This compound waste should be separated from other types of laboratory waste, such as biohazardous waste and sharps.[4]
-
Solid Waste: Unused or expired this compound powder should be collected in a designated, clearly labeled, and sealed container. Avoid generating dust during transfer.[5][6]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof container that is appropriately labeled with the contents.
-
Contaminated Materials: Items such as gloves, masks, and bench paper that have come into contact with this compound should be disposed of as pharmaceutical waste.[4]
Step 2: Labeling and Storage
All containers for this compound waste must be clearly labeled as "Pharmaceutical Waste" and include the name of the chemical. Store these containers in a designated, secure area away from incompatible materials and general laboratory traffic.[5]
Step 3: Arrange for Professional Disposal
Contact a licensed hazardous or biomedical waste disposal company to arrange for the pickup and disposal of the this compound waste. These companies are equipped to transport and dispose of chemical waste in accordance with regulatory requirements, typically through incineration.[3][5]
Step 4: Documentation
Maintain a detailed record of the disposed of this compound, including the quantity and date of disposal. This documentation is essential for regulatory compliance and internal safety audits.
Personal Protective Equipment (PPE)
When handling this compound waste, it is imperative to use appropriate personal protective equipment to avoid personal contact, including inhalation.[5]
| PPE Component | Specification |
| Gloves | Chemical-resistant gloves |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory | Use in a well-ventilated area. A dust mask may be necessary if handling powder. |
Spill Management
In the event of a this compound spill, the following procedures should be followed:
-
Minor Spills:
-
Major Spills:
Disposal Workflow for this compound in a Laboratory Setting
Caption: This diagram outlines the procedural flow for the safe disposal of this compound waste in a laboratory environment.
Logical Relationship of Safety and Disposal Procedures
References
Safeguarding Your Research: A Comprehensive Guide to Handling Diprophylline
For laboratory professionals engaged in pharmaceutical research and development, ensuring a safe handling and disposal protocol for chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the handling of Diprophylline, a xanthine derivative used as a bronchodilator.[1][2][3] By adhering to these procedural steps, researchers can mitigate risks and maintain a secure laboratory environment.
Personal Protective Equipment (PPE) and Exposure Control
When handling this compound, a comprehensive approach to personal protection is critical to prevent exposure. The following table summarizes the recommended personal protective equipment and engineering controls.
| Control Parameter | Specification | Source |
| Engineering Controls | Handle in a well-ventilated place. A laboratory fume hood or other appropriate form of local exhaust ventilation is recommended. | [4][5] |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US). | [4][5] |
| Skin Protection | Wear chemical-impermeable gloves that have been inspected prior to use. Fire/flame resistant and impervious clothing is also recommended. Wash and dry hands after handling. | [4] |
| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator. | [4] |
| Occupational Exposure Limits | No exposure limits have been noted for this compound. | [5] |
This structured approach to exposure control is an essential component of laboratory safety when working with pharmaceutical compounds.
Procedural Guidance for Safe Handling and Storage
Adherence to proper handling and storage protocols is crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.
Handling:
-
Avoid contact with skin and eyes.[4]
-
Prevent the formation of dust and aerosols.[4]
-
Do not eat, drink, or smoke when using this product.[4]
-
Wash hands and any exposed skin thoroughly after handling.[4]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]
-
Keep the container away from foodstuff containers or incompatible materials.[4]
-
For long-term storage of stock solutions, it is recommended to store at -20°C for up to 3 months.[6] Avoid repeated freeze-thaw cycles.[6]
Emergency and Disposal Plans
In the event of an emergency or the need for disposal, the following procedures should be followed to ensure safety and environmental protection.
First-Aid Measures:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[5]
-
In Case of Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water.[5]
-
In Case of Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[5]
Fire-Fighting Measures:
-
Use water, dry chemical, carbon dioxide, or alcohol-resistant foam as suitable extinguishing media.[5]
-
Wear self-contained breathing apparatus for firefighting if necessary.[5]
Accidental Release Measures:
-
Evacuate personnel to safe areas and ensure adequate ventilation.[4]
-
Avoid dust formation and breathing vapors, mist, or gas.[4]
-
Wear appropriate personal protective equipment, including chemical-impermeable gloves.[4]
-
Prevent the substance from entering drains, water courses, or the ground.[5]
Disposal:
-
Follow any specific disposal instructions on the product label or patient information form.[7]
-
If no instructions are provided, dispose of the substance in the household trash after mixing it with an undesirable substance like coffee grounds or kitty litter to prevent accidental ingestion.[7][8][9]
-
Place the mixture in a sealed bag or container to prevent leakage.[7]
-
Remove or scratch out all identifying information from the container before disposal.[7]
-
Do not flush down the toilet unless specifically instructed to do so.[7] Some localities may have drug take-back programs for safe disposal.[9][10]
Hierarchy of Controls for Handling this compound
To visually represent the logical approach to mitigating risks associated with handling this compound, the following diagram illustrates the hierarchy of controls, from the most effective to the least effective measures.
References
- 1. This compound | 479-18-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | C10H14N4O4 | CID 3182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. echemi.com [echemi.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. This compound | ABIN3220614 [antibodies-online.com]
- 7. content.civicplus.com [content.civicplus.com]
- 8. For parents: How to Safely Store and Dispose of Medicines â Kidshealth | Akron Children's [akronchildrens.org]
- 9. resources.healthgrades.com [resources.healthgrades.com]
- 10. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
